2-Hydroxyisobutyrate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-4(2,7)3(5)6/h7H,1-2H3,(H,5,6)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLBGMIXKSTLSX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7O3- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Metabolic Crossroads of 2-Hydroxyisobutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyisobutyrate (2-HIBA), a branched-chain hydroxy fatty acid, has emerged from relative obscurity to become a metabolite of significant interest in fields ranging from microbial metabolism to human metabolic diseases. Once primarily associated with the biodegradation of fuel oxygenates, 2-HIBA is now recognized as an endogenous metabolite linked to the catabolism of the branched-chain amino acid valine. Elevated levels of 2-HIBA have been consistently observed in individuals with obesity and type 2 diabetes, positioning it as a potential biomarker for these conditions. This technical guide provides a comprehensive overview of the known metabolic pathways of 2-HIBA, including its catabolism through distinct microbial pathways and its connection to mammalian amino acid metabolism. We present quantitative data on 2-HIBA concentrations in various physiological and pathological states, detail experimental protocols for its quantification, and provide visualizations of the key metabolic and signaling pathways.
Introduction
2-Hydroxyisobutyric acid is a small, four-carbon organic acid. Its endogenous production is primarily linked to the catabolism of the branched-chain amino acid (BCAA) valine[1]. In recent years, metabolomic studies have consistently highlighted elevated levels of 2-HIBA in individuals with obesity and type 2 diabetes, suggesting its potential as a sensitive indicator of metabolic stress[1]. Furthermore, 2-HIBA is an intermediate in the microbial degradation of synthetic compounds like the gasoline additive methyl tert-butyl ether (MTBE)[2][3]. The study of its metabolic pathways, therefore, spans both environmental microbiology and human pathophysiology. This guide will delve into the known anabolic and catabolic routes of 2-HIBA, the enzymes involved, and the analytical methods used for its study.
Metabolic Pathways of this compound
The metabolism of 2-HIBA is not universally conserved and differs significantly between microorganisms and mammals. In microorganisms, at least two distinct catabolic pathways have been elucidated. In mammals, its presence is largely attributed to the overflow from BCAA catabolism.
Microbial Catabolism of this compound
Microorganisms have evolved sophisticated enzymatic machinery to degrade 2-HIBA. Two primary pathways have been characterized: a cobalamin-dependent mutase pathway and a thiamine-dependent lyase pathway.
A key pathway for 2-HIBA degradation in some bacteria, such as Aquincola tertiaricarbonis, involves a vitamin B12 (cobalamin)-dependent rearrangement[2][4].
The steps are as follows:
-
Activation: 2-HIBA is first activated to its coenzyme A (CoA) thioester, 2-hydroxyisobutyryl-CoA, by a specific CoA ligase.
-
Isomerization: The 2-hydroxyisobutyryl-CoA is then isomerized to 3-hydroxybutyryl-CoA by the cobalamin-dependent 2-hydroxyisobutyryl-CoA mutase[2][5]. 3-hydroxybutyryl-CoA is a common metabolite that can enter central carbon metabolism, for instance, through the polyhydroxybutyrate (B1163853) (PHB) cycle[4].
An alternative degradation route has been identified in actinobacteria, such as Actinomycetospora chiangmaiensis[6][7]. This pathway involves the cleavage of the 2-hydroxyisobutyryl-CoA intermediate.
The steps are as follows:
-
Activation: Similar to the mutase pathway, 2-HIBA is activated to 2-hydroxyisobutyryl-CoA.
-
Cleavage: A thiamine (B1217682) pyrophosphate (TPP)-dependent 2-hydroxyisobutyryl-CoA lyase then cleaves this intermediate into acetone (B3395972) and formyl-CoA[6][7]. Acetone and formate (B1220265) (from formyl-CoA hydrolysis) are then further metabolized[6].
Anabolism and Biotechnological Production
The reversible nature of the 2-hydroxyisobutyryl-CoA mutase reaction allows for the biosynthesis of 2-HIBA from 3-hydroxybutyryl-CoA[8][9]. This has garnered interest in the biotechnological production of 2-HIBA from renewable feedstocks. The pathway leverages the well-understood metabolism of polyhydroxybutyrate (PHB), where acetyl-CoA is converted to (R)-3-hydroxybutyryl-CoA[4].
This compound in Mammalian Metabolism
In humans, 2-HIBA is primarily considered a byproduct of the catabolism of the branched-chain amino acid valine[1]. In conditions of metabolic stress, such as insulin (B600854) resistance, the catabolism of BCAAs can be dysregulated, leading to the accumulation of various intermediates, including 2-HIBA[1].
The proposed pathway is as follows:
-
Transamination: Valine is transaminated to α-ketoisovalerate by branched-chain aminotransferase (BCAT).
-
Decarboxylation: α-Ketoisovalerate is oxidatively decarboxylated to isobutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.
-
Further Metabolism: Isobutyryl-CoA undergoes further metabolic steps, leading to the formation of 2-hydroxyisobutyryl-CoA, which can then be hydrolyzed to 2-HIBA[1].
References
- 1. benchchem.com [benchchem.com]
- 2. The alkyl tert-butyl ether intermediate this compound is degraded via a novel cobalamin-dependent mutase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Hydroxyisobutyric Acid | Rupa Health [rupahealth.com]
- 4. journals.asm.org [journals.asm.org]
- 5. 2-Hydroxyisobutyric acid - Wikipedia [en.wikipedia.org]
- 6. Actinobacterial Degradation of 2-Hydroxyisobutyric Acid Proceeds via Acetone and Formyl-CoA by Employing a Thiamine-Dependent Lyase Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Actinobacterial Degradation of 2-Hydroxyisobutyric Acid Proceeds via Acetone and Formyl-CoA by Employing a Thiamine-Dependent Lyase Reaction | Semantic Scholar [semanticscholar.org]
- 8. Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of the building block this compound from fructose and butyrate by Cupriavidus necator H16 - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Hydroxyisobutyrate: A Technical Guide to its Discovery, History, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyisobutyrate (2-HIB), a branched-chain hydroxy fatty acid, has transitioned from being viewed primarily as a xenobiotic metabolite to a molecule of significant interest in endogenous metabolism and cellular regulation. Initially identified as a key intermediate in the microbial degradation of the gasoline additive methyl tert-butyl ether (MTBE), 2-HIB is now recognized as an endogenous metabolite in mammals, linked to the catabolism of the branched-chain amino acid valine. Elevated levels of 2-HIB are associated with metabolic disorders such as obesity and type 2 diabetes. Furthermore, 2-HIB serves as the precursor for 2-hydroxyisobutyryl-CoA, the donor molecule for the novel post-translational modification, lysine (B10760008) 2-hydroxyisobutyrylation (Khib). This modification of histones and other proteins suggests a role for 2-HIB in the epigenetic and metabolic regulation of cellular processes. This technical guide provides a comprehensive overview of the discovery, history, metabolic pathways, and analytical methodologies related to 2-HIB.
Discovery and History
The discovery of this compound is rooted in environmental microbiology and the study of xenobiotic degradation. In the early 2000s, research focused on the environmental fate of the fuel oxygenate methyl tert-butyl ether (MTBE), a widespread groundwater contaminant.
Key Historical Developments:
-
Identification in MTBE Biodegradation: 2-HIB was first identified as a central intermediate in the aerobic biodegradation pathway of MTBE by various bacterial strains, including Aquincola tertiaricarbonis[1][2][3]. In this pathway, MTBE is oxidized to tert-butyl alcohol (TBA), which is then further oxidized to 2-methyl-1,2-propanediol. Subsequent oxidation yields 2-hydroxyisobutyraldehyde and then 2-hydroxyisobutyric acid[4].
-
Elucidation of a Novel Metabolic Pathway: A pivotal discovery was the characterization of a novel cobalamin (vitamin B12)-dependent enzyme, 2-hydroxyisobutyryl-CoA mutase . This enzyme catalyzes the reversible isomerization of 2-hydroxyisobutyryl-CoA to the common metabolite 3-hydroxybutyryl-CoA, thereby linking the degradation of a xenobiotic compound to central metabolism[1][5]. This discovery opened avenues for the biotechnological production of 2-HIB from renewable resources[1][3].
-
Recognition as an Endogenous Metabolite: Subsequently, with the advancement of metabolomics, 2-HIB was detected in mammalian biofluids, including urine, plasma, and saliva[6][7]. Its origins are primarily linked to the catabolism of the branched-chain amino acid (BCAA) valine[8].
-
Link to Metabolic Disease: Elevated concentrations of 2-HIB in urine and plasma have been consistently associated with obesity, insulin (B600854) resistance, and type 2 diabetes, positioning it as a potential biomarker for these conditions[6][8][9].
-
Discovery of Lysine 2-Hydroxyisobutyrylation (Khib): A significant breakthrough was the discovery that 2-HIB is the precursor for a novel post-translational modification (PTM) termed lysine 2-hydroxyisobutyrylation (Khib)[7]. This modification is found on histones and a wide range of other cellular proteins, suggesting a role for 2-HIB in regulating gene expression and protein function in response to the metabolic state[7].
Metabolic Pathways Involving this compound
2-HIB is involved in several distinct metabolic pathways, spanning xenobiotic degradation, amino acid catabolism, and post-translational modification.
Exogenous Pathway: MTBE Degradation
The microbial degradation of MTBE to central metabolites involves the formation of 2-HIB as a key intermediate.
Endogenous Pathway: Valine Catabolism
In mammals, 2-HIB is an endogenous metabolite derived from the catabolism of the branched-chain amino acid valine. While the canonical pathway leads to 3-hydroxyisobutyrate, 2-HIB is thought to be formed as a byproduct. The precise enzymatic step is not definitively established and may result from the promiscuous activity of an enzyme in the pathway.
Signaling Pathway: Lysine 2-Hydroxyisobutyrylation (Khib)
2-HIB is activated to 2-hydroxyisobutyryl-CoA, which then serves as a substrate for "writer" enzymes that transfer the 2-hydroxyisobutyryl group to lysine residues on proteins. This modification is reversible and is removed by "eraser" enzymes.
Quantitative Data
Elevated levels of 2-HIB are correlated with metabolic diseases. The following tables summarize representative quantitative data from human studies.
Table 1: Plasma this compound Concentrations
| Cohort | 2-HIB Concentration (µmol/L) - Median (Interquartile Range) | Study Reference |
| Healthy Controls (Normal Glucose Tolerance) | 3.1 (1.9) | [8][10] |
| Type 2 Diabetes | 3.8 (2.9) | [8][10] |
Table 2: Urinary this compound and its Association with Body Mass Index (BMI)
| Study Cohort | Association with BMI | p-value | Study Reference |
| INTERMAP Study (U.S. Cohort, n=1880) | Positive Correlation | 1.5 x 10⁻⁵ to 2.0 x 10⁻³⁶ |
Experimental Protocols
The accurate quantification of 2-HIB in biological matrices is essential for research and clinical applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical methods.
Experimental Workflow for 2-HIB Quantification
Protocol for GC-MS Analysis of 2-HIB in Urine
This method requires derivatization to make the polar 2-HIB molecule volatile for gas chromatography.
-
Sample Preparation and Extraction:
-
To 1 mL of urine, add a known amount of a suitable internal standard (e.g., a deuterated analog of 2-HIB).
-
Acidify the sample to pH < 2 with hydrochloric acid.
-
Perform a liquid-liquid extraction (LLE) by adding 2 mL of ethyl acetate, vortexing, and centrifuging to separate the layers.
-
Transfer the upper organic layer to a clean tube. Repeat the extraction for better recovery.
-
Evaporate the combined organic layers to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried residue, add 50 µL of anhydrous pyridine (B92270) and 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Seal the vial and heat at 60°C for 60 minutes.
-
Cool the sample and transfer it to a GC-MS autosampler vial.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Column: A non-polar column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 70°C, hold for 1 minute, then ramp to 300°C at 10°C/minute.
-
Mass Spectrometer: Electron Ionization (EI) mode. For quantification, operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the trimethylsilyl (B98337) (TMS) derivative of 2-HIB and the internal standard.
-
Protocol for LC-MS/MS Analysis of 2-HIB in Plasma/Serum
This method offers high specificity and typically does not require derivatization.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum, add a known amount of a stable isotope-labeled internal standard for 2-HIB.
-
Add 400 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.
-
Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 50% methanol in water).
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to elute 2-HIB.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 2-HIB and its internal standard for highly selective and sensitive quantification.
-
Conclusion and Future Directions
This compound has evolved from a mere curiosity in xenobiotic metabolism to a metabolite of considerable interest for its implications in human health and disease. Its role as a potential biomarker for metabolic disorders and as a precursor to the widespread post-translational modification, lysine 2-hydroxyisobutyrylation, places it at the crossroads of metabolism and epigenetics.
Future research should focus on several key areas:
-
Elucidating the precise enzymatic mechanism of endogenous 2-HIB formation.
-
Large-scale clinical validation of 2-HIB as a predictive biomarker for type 2 diabetes and other metabolic diseases.
-
Investigating the functional consequences of lysine 2-hydroxyisobutyrylation on specific proteins and cellular pathways.
-
Exploring the therapeutic potential of modulating 2-HIB levels or the activity of the Khib "writer" and "eraser" enzymes.
The continued study of this compound promises to yield valuable insights into the complex interplay between metabolism, cellular signaling, and disease, potentially leading to novel diagnostic and therapeutic strategies.
References
- 1. Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing Protein Enoyl-CoA hydratase, mitochondrial (HMDBP00388) [hmdb.ca]
- 5. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioleaching review part A: progress in bioleaching: fundamentals and mechanisms of bacterial metal sulfide oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone lysine methacrylation is a dynamic post-translational modification regulated by HAT1 and SIRT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Valine metabolite, 3-hydroxyisobutyrate, promotes lipid metabolism and cell proliferation in porcine mammary gland epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rohwerder, Thore: Bioleaching review part A : Progress in bioleaching: fundamentals and mechanisms of bacterial metal sulfide oxidation [bibliographie.ub.uni-due.de]
2-Hydroxyisobutyrate: An In-depth Technical Guide on the Endogenous Metabolite
Executive Summary: 2-Hydroxyisobutyrate (2-HIB), once primarily known as a xenobiotic metabolite, is now recognized as a crucial endogenous molecule with significant roles in cellular signaling and metabolism. Arising from the catabolism of branched-chain amino acids, 2-HIB serves as the precursor to the novel post-translational modification, lysine (B10760008) 2-hydroxyisobutyrylation (Khib), linking cellular metabolic states to epigenetic regulation. Elevated levels of 2-HIB are increasingly associated with metabolic diseases, including type 2 diabetes and obesity, positioning it as a promising biomarker. This guide provides a comprehensive overview of 2-HIB's biosynthesis, its multifaceted physiological and pathological roles, quantitative data, and detailed experimental protocols for its analysis, targeting researchers, scientists, and drug development professionals.
Introduction
2-Hydroxyisobutyric acid (2-HIB) is a small, branched-chain hydroxycarboxylic acid. While historically identified as a metabolic byproduct of the gasoline additive methyl tert-butyl ether (MTBE), recent advancements in metabolomics have unveiled its presence as a naturally occurring, endogenous metabolite in mammals.[1] Its significance has grown with the discovery of its role as a key modulator of cellular pathways and as the precursor to a novel form of protein regulation.[2]
This molecule sits (B43327) at the crossroads of nutrition, metabolism, and epigenetics. Its endogenous production is tightly linked to the catabolism of branched-chain amino acids (BCAAs), particularly valine. Dysregulation in this pathway, often seen in states of insulin (B600854) resistance, can lead to the accumulation of 2-HIB, making it a sensitive indicator of metabolic stress.[2][3]
Biosynthesis and Degradation
Endogenous Biosynthesis from Valine Catabolism
The primary endogenous source of 2-HIB is the mitochondrial catabolism of the essential amino acid valine. In metabolic conditions such as insulin resistance, the breakdown of BCAAs can be impaired. This disruption leads to an accumulation of metabolic intermediates, including this compound, which can then be detected at elevated levels in circulation.[3][4] The pathway illustrates how imbalances in amino acid metabolism can directly impact the pool of this signaling metabolite.
Bacterial Metabolism and Potential Gut Microbiota Contribution
Beyond mammalian pathways, certain bacteria can produce 2-HIB through alternative routes, such as the isomerization of 3-hydroxybutyric acid via a cobalamin-dependent mutase. This has led to speculation that the gut microbiota may contribute to the body's total 2-HIB pool, potentially influencing host metabolism.[1]
Physiological Roles and Mechanisms of Action
The Precursor to a Novel Post-Translational Modification: Lysine 2-Hydroxyisobutyrylation (Khib)
A pivotal function of 2-HIB is its role as the precursor for 2-hydroxyisobutyryl-CoA. This molecule serves as the donor for lysine 2-hydroxyisobutyrylation (Khib), a recently discovered, evolutionarily conserved post-translational modification (PTM).[1][5] This PTM has been identified on histones and a wide range of non-histone proteins, suggesting it plays a fundamental role in regulating cellular processes.[6][7]
The level of Khib on proteins is dynamically regulated by "writer" and "eraser" enzymes. In mammals, the acetyltransferases p300 and Tip60 act as writers, catalyzing the addition of the 2-hydroxyisobutyryl group. Conversely, histone deacetylases HDAC2 and HDAC3 function as erasers, removing the modification.[5] This regulatory cycle directly links the metabolic status of the cell (via 2-HIB availability) to the epigenetic and functional landscape of the proteome.
Khib in Cellular Processes
Khib-modified proteins are significantly enriched in fundamental cellular pathways, including glycolysis, the TCA cycle, fatty acid degradation, and ribosome biogenesis.[5][6] On histones, Khib acts as an epigenetic mark that influences chromatin structure and gene expression.[8] This modification's widespread nature suggests a broad regulatory impact on cellular metabolism and function.
Modulation of Cellular Signaling Pathways
Studies in model organisms like Caenorhabditis elegans have shown that 2-HIB can modulate key signaling pathways. It has been observed to influence the Insulin/IGF-1 and p38 MAPK pathways, leading to reduced reactive oxygen species (ROS) and decreased fat accumulation. The mechanism involves the upregulation of the oxidative stress response factor SKN-1/NRF2 and the downregulation of the lipogenic transcription factor SREBP-1c.
Association with Pathophysiology
A Biomarker for Metabolic Diseases
A growing body of evidence links elevated 2-HIB levels with metabolic disorders.[1] In subjects with obesity and type 2 diabetes (T2D), plasma concentrations of 2-HIB are significantly higher compared to healthy individuals.[9] This association is strong, and 2-HIB is considered a promising early biomarker for insulin resistance, reflecting the underlying metabolic stress and impaired BCAA catabolism long before traditional markers like HbA1c may become abnormal.[2][3]
Role in Cancer
The role of Khib, and by extension 2-HIB, is also emerging in oncology. A proteomic study of pancreatic cancer revealed that Khib is a widespread modification in tumor tissues.[1] Many enzymes in central metabolic pathways, such as glycolysis and the TCA cycle, were found to be 2-hydroxyisobutyrylated. Importantly, inhibiting the overall Khib level was shown to suppress pancreatic cancer cell proliferation, migration, and invasion, suggesting that targeting the Khib regulatory machinery could be a novel therapeutic strategy.[1]
Quantitative Analysis
Accurate quantification of 2-HIB is essential for its validation and use as a clinical biomarker. Mass spectrometry-based techniques are the gold standard for this purpose.
Quantitative Data Summary
The following table summarizes representative concentrations of 2-HIB found in human plasma. Levels are consistently elevated in individuals with type 2 diabetes compared to those with normal glucose tolerance, highlighting its potential as a disease biomarker.
| Analyte | Matrix | Condition | Concentration (Median, IQR) | Reference |
| This compound (2-HIB) | Plasma | Normal Glucose Tolerance (NGT) | 3.1 (1.9) µmol/L | [9] |
| This compound (2-HIB) | Plasma | Type 2 Diabetes (T2D) | 3.8 (2.9) µmol/L | [9] |
| 2-Hydroxybutyrate (2-HB) | Plasma | Normal Glucose Tolerance (NGT) | 61 (36) µmol/L | [9] |
| 2-Hydroxybutyrate (2-HB) | Plasma | Type 2 Diabetes (T2D) | 74 (4.0) µmol/L | [9] |
Note: Data for the structural isomer 2-Hydroxybutyrate (2-HB) is included for comparison, as it is more extensively studied and also linked to insulin resistance.
Key Experimental Protocols
Quantification of 2-HIB in Biological Fluids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate and sensitive quantification of 2-HIB in complex biological matrices like plasma, serum, or urine.[2]
Detailed Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 50-100 µL of plasma or serum, add a known amount of a stable isotope-labeled internal standard (e.g., 2-HIB-d6).[10]
-
Add 3-4 volumes of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[2][11]
-
Vortex vigorously for 1 minute and incubate at 4°C for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins.[2]
-
Carefully transfer the supernatant to a new tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC analysis (e.g., 100 µL of 50% methanol in water).[10]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Inject the reconstituted sample onto a reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm). Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) to separate 2-HIB from isomers and other matrix components.[10]
-
Mass Spectrometry (MS): Operate the mass spectrometer, typically a triple quadrupole, in negative electrospray ionization (ESI) mode.[10]
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for 2-HIB and its internal standard, ensuring high specificity and sensitivity.
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of 2-HIB standard.
-
Calculate the concentration of 2-HIB in the samples by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.[2]
-
Proteomic Analysis of Lysine 2-Hydroxyisobutyrylation (Khib)
Identifying Khib sites across the proteome requires a specialized workflow that combines immunoaffinity enrichment with high-resolution LC-MS/MS.[5]
Detailed Methodology:
-
Protein Extraction and Digestion:
-
Extract total proteins from cells or tissues using a lysis buffer containing protease and deacetylase inhibitors.[5]
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.[5]
-
Digest proteins into peptides using an enzyme such as trypsin.
-
-
Khib Peptide Enrichment:
-
This is the critical step for detecting low-abundance Khib-modified peptides.[5]
-
Incubate the digested peptide mixture with beads conjugated to a high-affinity pan-Khib specific antibody. This will selectively capture peptides containing the Khib modification.[6]
-
Wash the beads extensively with a series of buffers to remove non-specifically bound peptides.[5]
-
Elute the enriched Khib peptides from the antibody beads, typically using an acidic solution.
-
-
LC-MS/MS Analysis:
-
Desalt the eluted peptides using a C18 StageTip or similar solid-phase extraction method.
-
Analyze the enriched peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-LC system.[7]
-
The mass spectrometer is operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS2 fragmentation scans of the most abundant peptide ions.
-
-
Data Analysis:
-
Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database.
-
Specify Khib (+86.0368 Da) on lysine as a variable modification in the search parameters.[5]
-
The software will identify Khib-modified peptides and pinpoint the exact site of modification with a localization probability score.[12]
-
Conclusion and Future Directions
This compound has transitioned from a compound of environmental interest to a metabolite of significant biological importance. Its role as a precursor to the Khib post-translational modification provides a direct link between cellular metabolism and the epigenetic regulation of protein function. The strong association of elevated 2-HIB with metabolic diseases underscores its potential as a valuable biomarker for early diagnosis and patient stratification.
Future research should focus on large-scale prospective clinical studies to fully validate the predictive value of 2-HIB for the development of type 2 diabetes and its complications.[2] Further elucidation of the "writers," "erasers," and "readers" of the Khib modification will be crucial to understanding its downstream functional consequences and for developing novel therapeutic strategies that target this pathway in diseases ranging from metabolic disorders to cancer.
References
- 1. Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Proteomic analysis of protein lysine 2-hydroxyisobutyrylation (Khib) in soybean leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and this compound: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative proteomics analysis of lysine 2-hydroxyisobutyrylation in IgA nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Hydroxyisobutyric Acid: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Hydroxyisobutyric acid (2-HIBA). 2-Hydroxyisobutyric acid, also known as α-hydroxyisobutyric acid or 2-methyllactic acid, is an alpha-hydroxy acid with the chemical formula (CH₃)₂C(OH)COOH.[1] This organic compound is a white crystalline solid at room temperature and is known to be hygroscopic.[1][2] It serves as a significant building block in the synthesis of polymers and is recognized as an important endogenous metabolite.[1][3] Its role as a modulator of cellular signaling pathways and a precursor to the post-translational modification known as lysine (B10760008) 2-hydroxyisobutyrylation (Khib) has garnered increasing interest in the fields of metabolomics and drug development.[1]
Chemical and Physical Properties
The fundamental chemical and physical characteristics of 2-Hydroxyisobutyric acid are summarized in the tables below. These properties are crucial for its handling, analysis, and application in various research and development settings.
Table 1: General and Physical Properties of 2-Hydroxyisobutyric Acid
| Property | Value | Source(s) |
| Chemical Formula | C₄H₈O₃ | [4][5][6] |
| Molecular Weight | 104.105 g/mol | [6][7] |
| Appearance | White to off-white crystalline powder, needles, or solid | [1][2][8] |
| Melting Point | 76-84 °C | [4][5][9][10] |
| Boiling Point | 212 °C @ 760 mmHg; 84 °C @ 1.5 mmHg | [4][5][6][7] |
| Density | ~1.2 g/cm³ | [6][11] |
| pKa | 3.717 (at 25°C, μ=0.1) | [2][4] |
| logP (o/w) | -0.360 | [7] |
| Water Solubility | Soluble (1e+006 mg/L at 25°C est.); 1900 g/L at 22°C | [7][12] |
| Other Solubilities | Soluble in ether, alcohol, methanol, and hot benzene | [2][4] |
Table 2: Spectroscopic and Analytical Data Identifiers for 2-Hydroxyisobutyric Acid
| Data Type | Identifier/Information | Source(s) |
| CAS Number | 594-61-6 | [6] |
| Beilstein Registry Number | 1744739 | [6] |
| ChEBI ID | CHEBI:50129 | [6] |
| PubChem CID | 11671 | [6] |
| SMILES | CC(C)(C(=O)O)O | [5][6] |
| InChI Key | BWLBGMIXKSTLSX-UHFFFAOYSA-N | [6] |
Experimental Protocols
Detailed methodologies are essential for the accurate synthesis, purification, and analysis of 2-Hydroxyisobutyric acid. The following sections outline common experimental protocols.
1. Enzymatic Synthesis from Acetone (B3395972) Cyanohydrin
This method employs an enzyme with nitrilase activity or a combination of nitrile hydratase and amidase activities to convert acetone cyanohydrin to 2-hydroxyisobutyric acid.[1][13]
-
Materials:
-
Acetone cyanohydrin
-
Enzyme catalyst (e.g., from Acidovorax facilis or Comamonas testosteroni)[1]
-
Phosphate (B84403) buffer (pH 7.0)[1]
-
Bioreactor or stirred-tank reactor[1]
-
-
Procedure:
-
Prepare a suspension of the microbial cells containing the desired enzyme activity in the phosphate buffer.[1]
-
If required, induce enzyme expression according to the specific microbial strain's protocol.[1]
-
In a temperature-controlled reactor, add the enzyme preparation to a solution of acetone cyanohydrin.[1]
-
Maintain the reaction at a constant temperature (e.g., 30-40 °C) and pH with gentle stirring.[1]
-
Monitor the reaction's progress by taking periodic samples and analyzing for the consumption of acetone cyanohydrin and the formation of 2-hydroxyisobutyric acid using High-Performance Liquid Chromatography (HPLC).[1]
-
Upon completion, separate the biomass via centrifugation or filtration.[1]
-
Isolate and purify the 2-hydroxyisobutyric acid from the supernatant using methods such as extraction, crystallization, or chromatography.[1]
-
2. Chemical Synthesis via Esterification followed by Hydrolysis
This protocol involves the synthesis of an ester of 2-hydroxyisobutyric acid, which is subsequently hydrolyzed to yield the free acid.[1]
-
Materials:
-
2-Hydroxyisobutyric acid
-
Ethanol
-
Organic sulfonic acid (e.g., methanesulfonic acid) as a catalyst
-
Benzene (as an azeotropic agent)
-
Reactor with a Dean-Stark apparatus
-
-
Procedure:
-
Charge the reactor with 2-hydroxyisobutyric acid, ethanol, benzene, and the organic sulfonic acid catalyst.[1]
-
Heat the mixture to reflux.[1]
-
Water formed during the esterification is removed azeotropically using the Dean-Stark apparatus.
-
After the reaction is complete, the resulting ester is hydrolyzed using an acidic or basic solution to yield 2-hydroxyisobutyric acid.
-
1. Purification by Crystallization
-
Procedure:
-
Dissolve the crude 2-HIBA in a minimal amount of a suitable hot solvent. The solvent should be chosen such that 2-HIBA has high solubility at high temperatures and low solubility at low temperatures.[14]
-
If colored impurities are present, the hot solution can be treated with activated carbon and then filtered.[14]
-
Allow the solution to cool slowly to promote the formation of large crystals.[14]
-
Further cool the solution in an ice bath to maximize precipitation.[14]
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals, for example, in a vacuum oven at a mild temperature.[14]
-
2. Purification by Solvent Extraction
-
Procedure:
-
Dissolve the crude 2-HIBA in water.[14]
-
Adjust the pH of the aqueous solution to be acidic (e.g., pH 2-3) to ensure the 2-HIBA is in its protonated form.[14]
-
Transfer the aqueous solution to a separatory funnel and add an immiscible organic solvent, such as dichloromethane.[14]
-
Stopper the funnel and shake vigorously, venting periodically.[14]
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction process with fresh organic solvent two more times to maximize recovery.[14]
-
Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate.[14]
-
Filter to remove the drying agent, and then remove the solvent using a rotary evaporator to obtain the purified 2-HIBA.[14]
-
1. High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of 2-hydroxyisobutyric acid in various samples.[1]
-
Instrumentation:
-
Mobile Phase:
-
Procedure:
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. For biological samples, protein precipitation followed by filtration is necessary.[1]
-
Injection: Inject a known volume of the prepared sample onto the HPLC column.[1]
-
Separation: Elute the column with the mobile phase at a constant flow rate.[1]
-
Detection: Monitor the eluent using a UV detector (e.g., at 210 nm) or a mass spectrometer.[1]
-
Quantification: Determine the concentration of 2-hydroxyisobutyric acid by comparing its peak area to a standard curve prepared with known concentrations of the analyte.[1]
-
Signaling Pathways and Biological Relevance
2-Hydroxyisobutyric acid is not only a chemical building block but also an active participant in biological systems. It is a known metabolite of methyl tert-butyl ether (MTBE) and has been implicated in various metabolic conditions.[1][2]
2-Hydroxyisobutyric acid is the precursor for 2-hydroxyisobutyryl-CoA, which is the donor for the post-translational modification known as lysine 2-hydroxyisobutyrylation (Khib).[1] This modification is found on histones and other cellular proteins and plays a role in regulating gene expression and metabolism.[1] The Khib modification is dynamically regulated by "writer" (lysine 2-hydroxyisobutyryltransferases) and "eraser" (de-2-hydroxyisobutyrylases) enzymes.[1]
Caption: Lysine 2-Hydroxyisobutyrylation (Khib) Pathway.
A biotechnological route for 2-HIBA production utilizes the well-understood polyhydroxybutyrate (B1163853) (PHB) metabolic pathway.[16][17] In this pathway, the common metabolite acetyl-CoA is converted to (R)-3-hydroxybutyryl-CoA.[16] Instead of being polymerized into PHB, a mutase can convert (R)-3-hydroxybutyryl-CoA to 2-hydroxyisobutyryl-CoA, which is then hydrolyzed to 2-HIBA.[3][16]
Caption: Biotechnological synthesis of 2-HIBA via the PHB pathway.
The purification and subsequent analysis of synthesized 2-Hydroxyisobutyric acid are critical steps to ensure product quality and accurate quantification. The general workflow involves a series of purification steps followed by analytical verification.
Caption: General workflow for the purification and analysis of 2-HIBA.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydroxyisobutyric acid 594-61-6 - Buy 2-Hydroxyisobutyric acid, 594-61-6, C4H8O3 Product on BOSS CHEMICAL [bosschemical.com]
- 5. 2-Hydroxyisobutyric acid | 594-61-6 | FH02742 | Biosynth [biosynth.com]
- 6. 2-Hydroxyisobutyric acid - Wikipedia [en.wikipedia.org]
- 7. 2-hydroxyisobutyric acid, 594-61-6 [thegoodscentscompany.com]
- 8. 2-Hydroxyisobutyric acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. 2-Hydroxyisobutyric acid | 594-61-6 [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 2-hydroxyisobutyric acid [stenutz.eu]
- 12. 2-Hydroxyisobutyric acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. US6582943B1 - Method for producing 2-hydroxyisobutyric acid and methacrylic acid from acetone cyanohydrin - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. 2-Hydroxyisobutyric acid | SIELC Technologies [sielc.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Hydroxyisobutyrate: A Key Modulator in Physiological and Pathophysiological Processes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyisobutyrate (2-HIB), a small branched-chain alpha-hydroxy acid, has emerged as a significant endogenous metabolite, transitioning from a compound primarily recognized as a xenobiotic derivative to a key player in cellular metabolism and signaling.[1] Its growing association with metabolic disorders, including obesity and type 2 diabetes, has positioned 2-HIB as a potential biomarker and a modulator of critical physiological pathways.[1] This technical guide provides a comprehensive overview of the function of 2-HIB, with a focus on its role in metabolic regulation, its involvement in cellular signaling cascades, and its link to the novel post-translational modification, lysine (B10760008) 2-hydroxyisobutyrylation (Khib).
Quantitative Data on this compound Levels
The concentration of 2-HIB in biological fluids is altered in various metabolic conditions, most notably in obesity and type 2 diabetes. The following table summarizes quantitative findings from studies investigating 2-HIB levels in human plasma and urine.
| Biological Matrix | Condition | 2-HIB Concentration/Level | Fold Change | Reference |
| Urine | Obesity | Increased | Not specified | [2] |
| Urine | Type 2 Diabetes (in mice) | Higher | Not specified | [2] |
| Urine | Gestational Diabetes Mellitus | Increased | Not specified | [2] |
| Urine | Alcohol Consumption | Increased | Not specified | [2] |
| Plasma | Type 2 Diabetes | Elevated | Not specified | [3] |
Signaling Pathways Involving this compound
2-HIB is intricately linked to several key signaling pathways that govern cellular growth, metabolism, and stress responses. Its production from the catabolism of the branched-chain amino acid (BCAA) valine places it at a crucial metabolic nexus. Furthermore, 2-HIB has been shown to modulate the Insulin/IGF-1 and p38 MAPK signaling pathways, highlighting its role as a signaling molecule.
Branched-Chain Amino Acid (BCAA) Catabolism Pathway Leading to 2-HIB
The primary endogenous source of 2-HIB is the catabolism of the essential amino acid valine. This multi-step enzymatic pathway, primarily occurring in the mitochondria, generates 2-HIB as a key intermediate.
Insulin/IGF-1 Signaling Pathway
The Insulin/IGF-1 signaling (IIS) pathway is a highly conserved cascade that plays a central role in growth, development, metabolism, and longevity. 2-HIB has been shown to activate this pathway.[2]
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Activation of this pathway by 2-HIB has been observed to enhance resistance to oxidative stress.[2]
References
2-Hydroxyisobutyrate: A Novel Biomarker for Metabolic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Metabolic diseases, including type 2 diabetes (T2D) and obesity, represent a significant and growing global health challenge. The identification of novel, sensitive, and specific biomarkers is critical for early diagnosis, patient stratification, and the development of targeted therapeutic interventions. 2-Hydroxyisobutyrate (2-HIB), a small molecule metabolite, has emerged as a promising biomarker reflecting dysregulation in branched-chain amino acid (BCAA) catabolism and mitochondrial function, both of which are central to the pathophysiology of metabolic diseases. This technical guide provides a comprehensive overview of 2-HIB as a biomarker, including quantitative data from clinical studies, detailed experimental protocols for its measurement, and an exploration of the underlying signaling pathways.
Data Presentation: Quantitative Levels of this compound
Several metabolomic studies have consistently identified elevated levels of 2-HIB in individuals with obesity and T2D, suggesting its potential as a sensitive indicator of metabolic stress.[1][2] The following tables summarize key quantitative findings from a multicenter study on the association of 2-HIB with metabolic diseases.
Table 1: Plasma this compound Concentrations in Type 2 Diabetes
| Cohort | 2-HIB Concentration (μmol/L) - Healthy Controls (NGT) | 2-HIB Concentration (μmol/L) - Type 2 Diabetes (T2D) | Fold Change | p-value | Reference |
| Multicenter Atherothrombosis Study | 3.1 (1.9) (Median, IQR) | 3.8 (2.9) (Median, IQR) | ~1.23 | <0.05 | [2] |
Table 2: Correlation of Plasma this compound with Other Metabolic Markers
| Biomarker | Correlation with 2-HIB | Significance | Reference |
| BMI | Directly related | Significant | [2] |
| HbA1c | Directly related | Significant | [2] |
| Plasma Glucose | Directly related | Significant | [2] |
These data consistently demonstrate a positive association between elevated 2-HIB levels and the presence and severity of key features of metabolic diseases.[2]
Signaling Pathways
The elevation of 2-HIB in metabolic diseases is intrinsically linked to the catabolism of the branched-chain amino acid valine and subsequent mitochondrial and cellular dysfunction.
Valine Catabolism and this compound Formation
In states of insulin (B600854) resistance, the catabolism of BCAAs, including valine, is often impaired. This leads to the accumulation of various metabolic intermediates. The pathway below illustrates the generation of a related compound, 3-hydroxyisobutyrate, from valine, which shares a similar metabolic origin with 2-HIB.[3][4][5]
2-HIB and Mitochondrial Dysfunction
Elevated levels of metabolic intermediates can lead to mitochondrial stress and increased production of reactive oxygen species (ROS).[6] This occurs due to an overload of the electron transport chain, leading to electron leakage and the formation of superoxide (B77818).[7]
2-HIB and Insulin Resistance
Oxidative stress and the accumulation of certain metabolites can impair insulin signaling. This can occur through the activation of stress-activated kinases (like JNK and IKKβ) which can phosphorylate insulin receptor substrate 1 (IRS-1) on serine residues. This serine phosphorylation inhibits the normal tyrosine phosphorylation of IRS-1, thereby blocking the downstream PI3K-Akt signaling pathway, which is crucial for glucose uptake.[8][9][10]
References
- 1. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and this compound: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The valine catabolic pathway in human liver: effect of cirrhosis on enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogen peroxide efflux from muscle mitochondria underestimates matrix superoxide production: a correction using glutathione depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of superoxide and hydrogen peroxide from specific mitochondrial sites under different bioenergetic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of insulin receptor substance-1 modulating PI3K/Akt insulin signaling pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of the IRS-1 and/or -2 in the pathogenesis of insulin resistance in Dahl salt-sensitive (S) rats - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of 2-Hydroxyisobutyrylation in Post-Translational Modifications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Post-translational modifications (PTMs) are critical regulatory mechanisms that vastly expand the functional proteome, influencing protein activity, localization, and interaction networks. Among the more recently discovered PTMs, lysine (B10760008) 2-hydroxyisobutyrylation (Khib) has emerged as a significant and widespread modification. First identified in histones in 2014, Khib is an evolutionarily conserved PTM found across prokaryotes and eukaryotes.[1] This modification involves the addition of a 2-hydroxyisobutyryl group to the ε-amino group of a lysine residue, neutralizing its positive charge and introducing a bulkier side chain than acetylation.[2] These structural alterations suggest a pivotal role for Khib in modulating protein function. This technical guide provides a comprehensive overview of the current understanding of Khib, focusing on its regulatory network, its profound impact on cellular metabolism and gene expression, and its intricate crosstalk with other PTMs. Detailed experimental methodologies are provided to facilitate further research into this burgeoning field.
The Regulatory Machinery of Lysine 2-Hydroxyisobutyrylation
The dynamic nature of Khib is tightly controlled by the coordinated action of "writer" enzymes that install the modification and "eraser" enzymes that remove it.
Writers (Lysine 2-Hydroxyisobutyryltransferases): The primary enzymes known to catalyze Khib are the histone acetyltransferases (HATs) p300 and Tip60 .[2] Notably, these enzymes exhibit distinct substrate specificities, suggesting they regulate different cellular pathways through Khib. For instance, p300-mediated Khib preferentially targets glycolytic enzymes, whereas Tip60-regulated Khib substrates are enriched in processes like nucleic acid metabolism and translation.[2][3]
Erasers (Lysine De-2-Hydroxyisobutyrylases): The removal of Khib marks is primarily carried out by Class I histone deacetylases (HDACs), specifically HDAC2 and HDAC3 .[4] Knockdown of HDAC2 or HDAC3 has been shown to increase the global levels of histone Khib.[4]
Functional Implications of 2-Hydroxyisobutyrylation
Regulation of Metabolism
A significant number of proteins modified by Khib are key enzymes involved in central metabolic pathways.[2] Proteomic studies have revealed extensive 2-hydroxyisobutyrylation of enzymes in glycolysis/gluconeogenesis, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism.[2][5] This modification can directly impact enzymatic activity. For example, p300-mediated Khib of the glycolytic enzyme enolase 1 (ENO1) negatively regulates its catalytic activity.[6]
Table 1: 2-Hydroxyisobutyrylation Sites on Key Glycolytic Enzymes
| Enzyme | Protein (Human) | Khib Site(s) | Regulatory Enzyme | Effect on Activity |
| Glucose-6-phosphate isomerase (GPI) | GPI | Multiple | p300 | Modulated |
| 6-phosphofructokinase, muscle type (PFKM) | PFKM | Multiple | p300 | Modulated |
| Fructose-bisphosphate aldolase (B8822740) A (ALDOA) | ALDOA | Multiple | p300 | Modulated |
| Phosphoglycerate kinase 1 (PGK1) | PGK1 | Multiple | p300 | Modulated |
| Alpha-enolase (ENO1) | ENO1 | K281, K343 | p300 | Decreased |
Data compiled from multiple proteomic studies.[2][5]
Regulation of Gene Expression
Khib is a prevalent modification on histone proteins, suggesting a significant role in the regulation of chromatin structure and gene expression.[7] Specific histone Khib marks have been associated with active gene transcription. For example, H4K8hib is an evolutionarily conserved mark found at actively transcribed genes.[5] The interplay between histone Khib and other PTMs, such as acetylation, is an active area of investigation, with evidence suggesting both synergistic and competitive relationships in regulating gene expression.
Table 2: Identified 2-Hydroxyisobutyrylation Sites on Core Histones
| Histone | Khib Site(s) | Putative Function |
| H2A | Multiple | Chromatin structure modulation |
| H2B | Multiple | Chromatin dynamics |
| H3 | Multiple | Transcriptional regulation |
| H4 | H4K8, H4K13, H4K78 | Transcriptional activation |
Data compiled from various proteomic analyses.[6][8]
Crosstalk with Other Post-Translational Modifications
Khib does not function in isolation. There is significant crosstalk between Khib and other lysine modifications, such as acetylation (Kac) and succinylation (Ksu).[8] In some instances, the same lysine residue can be modified by different PTMs, suggesting a competitive interplay that fine-tunes protein function. For example, in a study on pancreatic cancer, 80 sites on 105 proteins were found to be modified by Khib, Kac, and Ksu.[8] This complex interplay highlights the need for a multi-faceted approach when studying the functional consequences of Khib.
Methodologies for Studying 2-Hydroxyisobutyrylation
The study of Khib relies on two primary experimental approaches: mass spectrometry-based proteomics for discovery and site-specific identification, and antibody-based methods for validation and global assessment.
Mass Spectrometry-Based Proteomics
This is the gold standard for identifying and quantifying Khib sites on a proteome-wide scale. The general workflow involves protein extraction, digestion into peptides, enrichment of Khib-containing peptides, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
Detailed Protocol: Immunoaffinity Enrichment of Khib Peptides for Mass Spectrometry
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest proteins into peptides using an appropriate protease, such as trypsin.
-
Desalt the resulting peptides using a C18 solid-phase extraction (SPE) column.
-
-
Immunoaffinity Enrichment:
-
Incubate the peptide mixture with anti-Khib antibody-conjugated beads overnight at 4°C with gentle rotation.
-
Wash the beads extensively to remove non-specifically bound peptides. A typical wash series includes washes with the immunoprecipitation buffer followed by washes with water.
-
Elute the enriched Khib-containing peptides from the beads using a low-pH solution, such as 0.1% trifluoroacetic acid (TFA).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by LC-MS/MS.
-
Search the resulting MS/MS data against a protein database using software such as MaxQuant or Mascot, specifying Khib as a variable modification on lysine residues.
-
For quantitative analysis, stable isotope labeling by amino acids in cell culture (SILAC) can be employed.[1][9] This involves metabolically labeling proteins in different cell populations with "light" or "heavy" isotopes of amino acids, allowing for the relative quantification of Khib levels between samples.[1][9]
Antibody-Based Detection (Western Blotting)
Western blotting with a pan-anti-Khib antibody is a valuable tool for assessing the global levels of protein 2-hydroxyisobutyrylation and for validating the results of proteomic studies.
Detailed Protocol: Western Blotting for Khib Detection
-
Protein Extraction and Quantification:
-
Extract total protein from cells or tissues as described above.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (typically 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Khib overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system or X-ray film.
-
Conclusion and Future Perspectives
Lysine 2-hydroxyisobutyrylation is a widespread and dynamic PTM that plays a pivotal role in regulating fundamental cellular processes, particularly metabolism and gene expression. The identification of its regulatory enzymes has provided a framework for understanding how this modification is integrated with cellular signaling networks. The methodologies outlined in this guide provide a robust toolkit for researchers to further explore the functional consequences of Khib. Future research will likely focus on elucidating the specific roles of Khib in various physiological and pathological contexts, identifying novel Khib substrates and regulatory enzymes, and exploring the therapeutic potential of targeting the Khib signaling pathway in diseases such as cancer and metabolic disorders. The continued development of advanced proteomic and biochemical techniques will be crucial in unraveling the full complexity of the 2-hydroxyisobutyrylome.
References
- 1. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Functions of Lysine 2-Hydroxyisobutyrylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histone - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis of 2-Hydroxyisobutyrate from Renewable Sources: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyisobutyrate (2-HIBA) is a valuable, tertiary carbon-containing platform chemical with significant potential as a building block for polymers and specialty chemicals, most notably as a precursor to methyl methacrylate (B99206) for acrylic glass production.[1][2] The growing demand for sustainable and bio-based manufacturing has spurred research into the microbial biosynthesis of 2-HIBA from renewable feedstocks, offering a green alternative to conventional petrochemical processes.[3][4] This technical guide provides a comprehensive overview of the core metabolic pathways, engineered microbial systems, and experimental protocols for the production of 2-HIBA. Quantitative data from various studies are summarized, and key experimental workflows are visualized to facilitate understanding and replication.
Introduction to this compound
This compound is a C4 carboxylic acid that serves as a versatile chemical intermediate.[2] Its applications extend to the pharmaceutical and fine chemical industries.[4][5] The microbial production of 2-HIBA is an attractive alternative to chemical synthesis, which often relies on petroleum-based feedstocks and can generate hazardous byproducts.[6] Biotechnological routes offer the promise of utilizing renewable resources like sugars, alcohols, and organic acids to produce 2-HIBA in a more environmentally friendly manner.[3]
Metabolic Pathways for 2-HIBA Biosynthesis
Several metabolic routes for the biosynthesis of 2-HIBA have been explored, with the most prominent being the bioisomerization of 3-hydroxybutyryl-CoA.[1][6]
Bioisomerization of 3-Hydroxybutyryl-CoA
This pathway leverages the well-characterized polyhydroxybutyrate (B1163853) (PHB) metabolic pathway, a common carbon overflow pathway in many bacteria.[2][3] The key steps are:
-
Formation of (R)-3-Hydroxybutyryl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA by β-ketothiolase (PhaA). Acetoacetyl-CoA is then reduced to (R)-3-hydroxybutyryl-CoA by an NADPH-dependent acetoacetyl-CoA reductase (PhaB).[2]
-
Isomerization to 2-Hydroxyisobutyryl-CoA: The central reaction is the isomerization of (R)-3-hydroxybutyryl-CoA to 2-hydroxyisobutyryl-CoA, catalyzed by a cobalamin (vitamin B12)-dependent 2-hydroxyisobutyryl-CoA mutase (HCM).[1][2] This enzyme was first discovered in the MTBE-degrading bacterium Aquincola tertiaricarbonis.[1][3]
-
Hydrolysis to 2-HIBA: The final step is the hydrolysis of the CoA thioester to yield free 2-HIBA, which is then excreted by the cell. This can be catalyzed by endogenous thioesterases.[2]
Other Potential Biosynthetic Routes
While the bioisomerization pathway is the most developed, other routes have been proposed:
-
Biohydrolysis of Acetone (B3395972) Cyanohydrin: This route involves the enzymatic hydrolysis of acetone cyanohydrin to 2-HIBA using nitrile-hydrolyzing enzymes.[3]
-
Biooxidation of tert-Butanol (B103910): This pathway utilizes monooxygenases to oxidize tert-butanol to 2-HIBA.
These alternative pathways are generally less favored for production from renewable resources as their substrates are typically derived from petrochemicals.
Engineered Microorganisms for 2-HIBA Production
Several microorganisms have been metabolically engineered to produce 2-HIBA, each with its own advantages depending on the desired feedstock and fermentation strategy.
Cupriavidus necator
Cupriavidus necator (formerly Ralstonia eutropha) is a natural producer of PHB and is therefore an excellent chassis for 2-HIBA production via the bioisomerization pathway.[7] Strains are typically engineered by deleting the PHB synthase gene (phaC) to prevent polymer formation and expressing a heterologous 2-hydroxyisobutyryl-CoA mutase.
Methylobacterium extorquens
This methylotrophic bacterium is a suitable host for 2-HIBA production from C1 feedstocks like methanol (B129727).[2] Similar to C. necator, the strategy involves leveraging the native PHB overflow metabolism.
Corynebacterium glutamicum
C. glutamicum is a widely used industrial microorganism for the production of amino acids and other chemicals.[3][8] Its robust growth characteristics and well-established genetic tools make it a promising candidate for 2-HIBA production from various sugars.
Escherichia coli
As the most well-characterized model organism, E. coli is a versatile host for metabolic engineering.[9] While not a natural PHB producer, the necessary pathway components can be heterologously expressed to enable 2-HIBA synthesis.
Quantitative Data on 2-HIBA Production
The following table summarizes key quantitative data from various studies on the microbial production of 2-HIBA.
| Microorganism | Feedstock | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Cupriavidus necator H16 | Fructose (B13574) | Fed-batch | 7.4 | - | - | [7] |
| Cupriavidus necator H16 | Fructose | Fed-batch (2L) | 6.4 | - | - | [7] |
| Methylobacterium extorquens AM1 | Methanol | Fed-batch | 2.1 | 0.11 | - | [2] |
| Methylobacterium extorquens AM1 | Methanol | Fed-batch | 0.4 | - | - | [2] |
Note: The yield for M. extorquens AM1 is a combined yield of 2-HIBA and PHB.
Experimental Protocols
This section provides detailed methodologies for key experiments in the biosynthesis of 2-HIBA.
Construction of a Recombinant 2-HIBA Producing Strain (Example: M. extorquens)
-
Gene Synthesis and Codon Optimization: The gene encoding the (R)-3-hydroxybutyryl-CoA mutase (RCM) is synthesized with codon optimization for expression in the target host (e.g., Methylobacterium extorquens).[1]
-
Vector Construction: The optimized RCM gene is cloned into a suitable broad-host-range expression vector, such as pBBR1MCS-3, under the control of a strong promoter.[1]
-
Transformation: The expression vector is introduced into competent M. extorquens AM1 cells via electroporation or conjugation.[1]
-
Selection and Verification: Transformants are selected on minimal medium plates containing the appropriate antibiotic. The presence of the inserted gene is verified by colony PCR and subsequent sequencing of the plasmid DNA.[1]
Fed-Batch Fermentation for 2-HIBA Production
-
Inoculum Preparation: A pre-culture of the recombinant strain is grown in a suitable minimal medium with the chosen carbon source (e.g., methanol for M. extorquens) to the late exponential phase.[1]
-
Bioreactor Setup: A bioreactor is prepared with a defined minimal medium containing an initial amount of the carbon source and a limiting amount of a nitrogen source (e.g., 5 g/L (NH4)2SO4) to induce the overflow metabolism.[1]
-
Inoculation: The bioreactor is inoculated with the pre-culture to a starting optical density at 600 nm (OD600) of approximately 0.1.[1]
-
Fermentation Conditions: The temperature and pH are maintained at optimal levels for the specific microorganism (e.g., 30°C and pH 6.8 for M. extorquens).[1] Adequate aeration and agitation are provided to ensure sufficient oxygen supply.
-
Fed-Batch Feeding: Upon depletion of the initial carbon source, a concentrated feed solution is continuously or intermittently added to the bioreactor to maintain a slight excess of the carbon source.[1]
-
Sampling: Samples are taken at regular intervals to monitor cell growth (OD600), substrate consumption, and 2-HIBA production.
Quantification of 2-HIBA by HPLC
-
Sample Preparation: A sample of the fermentation broth is centrifuged to remove the cells. The resulting supernatant is filtered through a 0.22 µm syringe filter to remove any remaining particulate matter.[1]
-
HPLC Analysis: The filtered supernatant is analyzed by high-performance liquid chromatography (HPLC).
-
Column: A suitable reversed-phase column (e.g., C18) is used for separation.
-
Mobile Phase: An isocratic or gradient mobile phase, typically consisting of an aqueous solution with a low concentration of a strong acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile), is employed.
-
Detection: 2-HIBA is detected using a UV detector at an appropriate wavelength (e.g., 210 nm) or by mass spectrometry for higher specificity and sensitivity.[6]
-
-
Quantification: The concentration of 2-HIBA in the sample is determined by comparing the peak area to a standard curve generated from known concentrations of pure 2-HIBA.[1]
Purification of this compound
Downstream processing to recover and purify 2-HIBA from the fermentation broth is crucial for obtaining a high-purity product. Common purification strategies include:
-
Extraction: Liquid-liquid extraction can be used to separate 2-HIBA from the aqueous fermentation broth into an organic solvent.
-
Crystallization: After extraction and solvent removal, 2-HIBA can be further purified by crystallization.
-
Chromatography: Ion-exchange or other forms of chromatography can be employed for high-purity applications.
Conclusion and Future Outlook
The biosynthesis of this compound from renewable resources represents a significant advancement in sustainable chemical production. The bioisomerization pathway, coupled with metabolic engineering of robust microbial hosts, has demonstrated promising results. Future research will likely focus on optimizing fermentation processes to achieve higher titers, yields, and productivities, as well as exploring novel metabolic pathways and enzyme engineering to enhance efficiency. The continued development of these biotechnological approaches will be instrumental in establishing 2-HIBA as a key bio-based platform chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. Production of 2-Hydroxyisobutyric Acid from Methanol by Methylobacterium extorquens AM1 Expressing (R)-3-Hydroxybutyryl Coenzyme A-Isomerizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in metabolic engineering of Corynebacterium glutamicum to produce high-value active ingredients for food, feed, human health, and well-being - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved fermentation strategies in a bioreactor for enhancing poly(3-hydroxybutyrate) (PHB) production by wild type Cupriavidus necator from fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and this compound: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reaction engineering studies for the production of 2-hydroxyisobutyric acid with recombinant Cupriavidus necator H 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in metabolic engineering of Corynebacterium glutamicum to produce high-value active ingredients for food, feed, human health, and well-being - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corynebacterium glutamicum Metabolic Engineering with CRISPR Interference (CRISPRi) - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of 2-Hydroxyisobutyrate on Aging and Fat Deposition: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Hydroxyisobutyrate (2-HIB), a naturally occurring metabolite, has emerged as a molecule of interest in the fields of aging and metabolic regulation. Elevated levels of endogenous 2-HIB have been correlated with metabolic disorders such as obesity and type 2 diabetes in mammals. However, studies utilizing the model organism Caenorhabditis elegans have revealed that exogenous supplementation with 2-HIB can extend lifespan, delay aging processes, and modulate fat deposition. This guide provides a comprehensive technical overview of the current understanding of 2-HIB's effects, focusing on the underlying molecular mechanisms, quantitative experimental data, and detailed protocols for key assays. The primary focus of the available intervention research is on C. elegans, and this guide reflects that, while also discussing the implications for mammalian systems and the burgeoning field of lysine (B10760008) 2-hydroxyisobutyrylation (Khib), a post-translational modification for which 2-HIB is a precursor.
Core Concepts: 2-HIB in Aging and Metabolism
2-Hydroxyisobutyric acid (2-HIBA), or 2-HIB, is a small alpha-hydroxy acid.[1] While its endogenous presence in mammals has been linked to metabolic dysregulation, direct supplementation in the nematode model organism C. elegans has demonstrated beneficial effects on healthspan and lifespan.
Effects on Longevity and Aging
In C. elegans, treatment with 2-HIB has been shown to significantly extend lifespan.[2][3] This pro-longevity effect is accompanied by a delay in age-related physiological declines. The primary mechanism implicated in these effects is the activation of the Insulin/IGF-1 signaling (IIS) and p38 mitogen-activated protein kinase (MAPK) pathways, leading to enhanced resistance to oxidative stress.[2][3][4]
Role in Fat Deposition
The impact of 2-HIB on fat deposition is context-dependent. Under standard dietary conditions in C. elegans, 2-HIB treatment is associated with transcriptional changes in fatty acid synthesis genes.[2][3] In contrast, under high-glucose diet (HGD) conditions, which promote fat accumulation, 2-HIB supplementation leads to a reduction in lipid droplet deposition.[2][3] This is correlated with an increase in the transcription of acs-2, a gene involved in β-oxidation.[2][3]
Connection to Lysine 2-Hydroxyisobutyrylation (Khib)
2-HIB is a precursor for 2-hydroxyisobutyryl-CoA, the donor for a novel post-translational modification known as lysine 2-hydroxyisobutyrylation (Khib).[1][5] Khib has been identified on histones and numerous cellular proteins, particularly metabolic enzymes, suggesting its role in regulating gene expression and metabolic pathways.[5][6][7] This modification represents a potential mechanism through which 2-HIB may exert its biological effects.
Signaling Pathways Modulated by 2-HIB
The pro-longevity and metabolic effects of 2-HIB in C. elegans are primarily mediated through the activation of two key signaling pathways.
Insulin/IGF-1 Signaling (IIS) Pathway
2-HIB supplementation in C. elegans activates the IIS pathway.[2][3] This pathway is highly conserved and plays a central role in regulating metabolism, growth, and longevity.[2]
p38 MAPK Signaling Pathway
The p38 MAPK pathway is also activated by 2-HIB in C. elegans, contributing to the observed increase in oxidative stress resistance and lifespan.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the effects of 2-HIB in C. elegans.
Table 1: Effect of 2-HIB on Lifespan in C. elegans
| Treatment Group | Median Lifespan (days) | Percent Increase vs. Control | Reference |
| Control | 12 | - | [8] |
| 5 mM 2-HIB | 15 | 25% | [8] |
| 10 mM 2-HIB | 25 | 108% | [8] |
| 20 mM 2-HIB | 20 | 67% | [8] |
Table 2: Effect of 2-HIB on Fat Deposition in C. elegans under High-Glucose Diet
| Treatment Group | Lipid Droplet Reduction (%) | Reference |
| 5 mM 2-HIB | 30% | [8] |
| 10 mM 2-HIB | 50% | [8] |
| 20 mM 2-HIB | 80% | [8] |
Table 3: Effect of 10 mM 2-HIB on Gene Expression in C. elegans
| Gene | Function | Fold Change vs. Control | Reference |
| sek-1 | p38 MAPK pathway | Increased | [9] |
| daf-2 | Insulin/IGF-1 receptor | Reduced | [9] |
| daf-16 | FOXO transcription factor | Reduced | [9] |
| sod-3 | Superoxide dismutase | Reduced | [9] |
| gst-4 | Glutathione S-transferase | Reduced | [9] |
| acs-2 (HGD) | Acyl-CoA synthetase (β-oxidation) | Increased | [4] |
| sbp-1 (pep-2 mutant) | Sterol regulatory element-binding protein | ~1.4 | [10] |
| fat-7 (pep-2 mutant) | Fatty acid desaturase | ~1.5 | [10] |
| acs-2 (pep-2 mutant) | Acyl-CoA synthetase (β-oxidation) | ~1.2 | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
C. elegans Lifespan Assay
This protocol is adapted from standard methods for assessing the lifespan of C. elegans.
-
Materials:
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50 culture
-
2-Hydroxyisobutyric acid (2-HIB) stock solution
-
Fluorodeoxyuridine (FUDR) (optional, to prevent progeny)
-
M9 buffer
-
Platinum wire worm pick
-
-
Procedure:
-
Prepare NGM plates and seed with a lawn of E. coli OP50. Allow the bacterial lawn to grow overnight.
-
Prepare a stock solution of 2-HIB in sterile water.
-
Add the appropriate volume of the 2-HIB stock solution to the surface of the NGM plates to achieve the desired final concentrations (e.g., 0, 5, 10, 20 mM). Allow the plates to dry.
-
Synchronize a population of C. elegans by standard methods (e.g., bleaching to isolate eggs).
-
Transfer L4 larvae to the experimental plates.
-
Incubate the plates at a constant temperature (e.g., 20°C).
-
Assess worm viability daily or every other day by gently prodding with a platinum wire pick. Worms that do not respond are scored as dead.
-
Transfer the worms to fresh plates every 2-3 days to avoid contamination and depletion of the food source. If not using FUDR, transfer worms daily during the reproductive period to separate them from their progeny.
-
Quantification of Lipid Accumulation in C. elegans
This protocol utilizes Nile Red staining for the quantitative measurement of neutral lipid deposits.
-
Materials:
-
Synchronized C. elegans population
-
PBST (Phosphate-buffered saline with Tween 20)
-
Nile Red stock solution (0.5 mg/mL in acetone)
-
Microcentrifuge tubes
-
-
Procedure:
-
Wash worms from NGM plates with PBST and collect in a microcentrifuge tube.
-
Wash the worm pellet with PBST three times to remove bacteria.
-
Fix the worms by adding 40% isopropanol and rocking for 3 minutes.
-
Prepare the Nile Red working solution by diluting the stock solution in 40% isopropanol.
-
Incubate the fixed worms in the Nile Red working solution for 2 hours at room temperature in the dark with rotation.
-
Wash the worms with PBST to remove excess stain.
-
Mount the stained worms on an agar pad on a microscope slide.
-
Capture fluorescent images using a fluorescence microscope.
-
Quantify the fluorescence intensity of lipid droplets using image analysis software.
-
Real-Time PCR for Gene Expression Analysis in C. elegans
This protocol outlines the steps for quantifying mRNA levels of target genes.
-
Materials:
-
Synchronized C. elegans populations from control and treatment groups
-
Trizol reagent
-
Chloroform
-
Isopropanol
-
RNase-free water
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers
-
Real-time PCR system
-
-
Procedure:
-
Collect worm pellets and homogenize in Trizol reagent.
-
Perform RNA extraction using the Trizol-chloroform method followed by isopropanol precipitation.
-
Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up qPCR reactions with SYBR Green master mix, cDNA template, and forward and reverse primers for the target and reference genes.
-
Run the qPCR plate on a real-time PCR instrument.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative gene expression levels.[11][12]
-
Implications for Mammalian Systems and Future Directions
While the direct effects of exogenous 2-HIB supplementation on aging and fat deposition in mammals have not been extensively studied, the existing correlational data and the mechanistic insights from C. elegans provide a strong rationale for further investigation.
Elevated urinary levels of 2-HIB are observed in obese and type 2 diabetic mice and humans, suggesting a link between endogenous 2-HIB and metabolic disease.[4][8] The signaling pathways modulated by 2-HIB in C. elegans, namely the Insulin/IGF-1 and p38 MAPK pathways, are highly conserved in mammals and are critical regulators of metabolism and longevity.
The role of 2-HIB as a precursor for lysine 2-hydroxyisobutyrylation (Khib) is a particularly promising area of research. Khib is emerging as a key regulatory post-translational modification in metabolism, with many glycolytic and other metabolic enzymes being targets.[5][6] Understanding how 2-HIB levels influence the Khib landscape and the function of these enzymes could provide novel therapeutic targets for metabolic diseases.
Future research should focus on:
-
Investigating the effects of systemic 2-HIB administration on lifespan, healthspan, and metabolic parameters in rodent models of aging and obesity.
-
Elucidating the specific molecular targets of 2-HIB and Khib within the Insulin/IGF-1 and p38 MAPK pathways in mammalian cells.
-
Characterizing the "writers" and "erasers" of Khib and their regulation in the context of metabolic disease.
References
- 1. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. p38α blocks brown adipose tissue thermogenesis through p38δ inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-hydroxyisobutyric acid (2-HIBA) modulates ageing and fat deposition in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Functions of Lysine 2-Hydroxyisobutyrylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lysine 2-hydroxyisobutyrylation levels determined adipogenesis and fat accumulation in adipose tissue in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Lipolysis in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of p38MAPK increases adipogenesis from embryonic to adult stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Untangling determinants of enhanced health and lifespan through a multi-omics approach in mice - PMC [pmc.ncbi.nlm.nih.gov]
2-Hydroxyisobutyrate: A Xenobiotic and Endogenous Metabolite with Emerging Significance in Human Health
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Hydroxyisobutyrate (2-HIBA), a branched-chain alpha-hydroxy acid, has transitioned from being primarily recognized as a urinary biomarker of exposure to the gasoline additive methyl tertiary-butyl ether (MTBE) to a molecule of considerable interest in the fields of metabolic disease and cellular regulation.[1] This guide provides a comprehensive overview of 2-HIBA, detailing its origins as a human xenobiotic metabolite, its endogenous production, analytical methodologies for its quantification, and its emerging role in cellular signaling and pathophysiology.
Origins of this compound: A Dual Identity
2-HIBA in humans has two primary origins: exogenous exposure to certain industrial compounds and endogenous metabolic pathways.
Xenobiotic Metabolism
The most well-documented xenobiotic source of 2-HIBA is the gasoline additive MTBE.[1][2][3] Although its use has been phased out in many regions, environmental exposure can still occur through contaminated groundwater, air, and soil.[2] Following absorption, MTBE is metabolized in the body, leading to the formation of tert-butyl alcohol (TBA) and subsequently 2-HIBA, which is then excreted in the urine.[3] Urinary levels of 2-HIBA are therefore considered a reliable indicator of recent MTBE exposure.[2]
Endogenous Production
2-HIBA is also produced endogenously through the catabolism of the branched-chain amino acid (BCAA) valine. Dysregulation of BCAA metabolism, a condition often associated with insulin (B600854) resistance and obesity, can lead to an accumulation of metabolic intermediates, including 2-HIBA.[4] Additionally, some studies suggest a potential contribution from the gut microbiota to the body's 2-HIBA pool, although this is still an area of active investigation.[5]
Quantitative Data on this compound in Human Samples
The concentration of 2-HIBA in biological fluids can vary depending on exposure to xenobiotics and the individual's metabolic state. The following tables summarize quantitative data from various studies.
Table 1: Urinary this compound Levels
| Cohort/Condition | Mean/Median Concentration (µg/g creatinine) | Key Findings | Reference |
| General Population (Optimal Range) | 0 - 200 | Considered a normal or optimal range. | [6] |
| INTERMAP Study (U.S. Cohort) | Not specified | Positive correlation with BMI. | [4] |
| Morbidly Obese vs. Lean Controls | Significantly Higher in Obese | Elevated levels are associated with obesity. | [4] |
Table 2: Plasma/Serum this compound Correlations with Metabolic Parameters
| Parameter | Correlation with 2-HIBA | Significance | Reference |
| Body Mass Index (BMI) | Positive | Significant | [4] |
| Glycated Hemoglobin (HbA1c) | Positive | Significant | [4] |
| Plasma Glucose | Positive | Significant | [4] |
Signaling Pathways and Biological Roles
Recent research has begun to uncover the involvement of 2-HIBA in fundamental cellular processes, extending its relevance beyond that of a simple metabolite.
Lysine (B10760008) 2-Hydroxyisobutyrylation (Khib)
2-HIBA is the precursor for 2-hydroxyisobutyryl coenzyme A (2-HIB-CoA), the donor for a novel post-translational modification known as lysine 2-hydroxyisobutyrylation (Khib).[1][2][7] This modification has been identified on histones and other proteins, suggesting a role in regulating gene expression and protein function.[7][8] Khib-modified proteins are involved in various metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid degradation.[7]
Modulation of Signaling Pathways
Studies in model organisms suggest that 2-HIBA can modulate key signaling pathways. In Caenorhabditis elegans, 2-HIBA has been shown to activate the Insulin/IGF-1 signaling (IIS) and p38 MAPK pathways, leading to reduced reactive oxygen species (ROS) levels and decreased fat accumulation.[5][9]
Experimental Protocols
Accurate quantification of 2-HIBA is essential for research and clinical applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for 2-HIBA analysis.[10] However, a derivatization step is necessary to increase the volatility of 2-HIBA for gas chromatographic separation.[10]
Protocol for 2-HIBA Quantification in Urine by GC-MS
-
Sample Preparation and Extraction:
-
Transfer 1 mL of urine into a glass centrifuge tube.
-
Acidify the sample to approximately pH 2-3 with 1M HCl.
-
Perform liquid-liquid extraction with ethyl acetate.
-
Transfer the upper organic layer to a new tube.
-
Dry the organic extract under a stream of nitrogen.[10]
-
-
Derivatization:
-
To the dried residue, add 100 µL of anhydrous pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Seal the vial and heat at 60-70°C for the appropriate time to ensure complete derivatization.[10]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separation is typically achieved on a capillary column.
-
The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high specificity and often requires simpler sample preparation compared to GC-MS.[11]
Protocol for 2-HIBA Quantification in Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add an internal standard (e.g., a deuterated analog of 2-HIBA).
-
Precipitate proteins by adding 200 µL of cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[11]
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
Enzyme Assay
Enzymatic assays can also be employed for the quantification of related hydroxy acids, and similar principles could be adapted for 2-HIBA. For instance, 2-hydroxyacyl-CoA lyase activity, which cleaves 2-hydroxyisobutyryl-CoA, can be measured.
Discontinuous GC-based Assay for 2-Hydroxyacyl-CoA Lyase Activity
-
Reaction Mixture:
-
Prepare a reaction mixture in a phosphate (B84403) buffer (pH 7.2) containing MgCl₂, TPP, 2-hydroxyisobutyryl-CoA, and the crude protein extract.[8][12]
-
-
Incubation and Sampling:
-
Quenching and Analysis:
Conclusion and Future Directions
This compound has evolved from a biomarker of xenobiotic exposure to a metabolite with potential roles in metabolic diseases and cellular regulation. Its connection to BCAA metabolism, mitochondrial function, and the novel post-translational modification Khib highlights its significance. Standardized and robust analytical methods are crucial for advancing our understanding of 2-HIBA's clinical utility. Future research should focus on elucidating the precise molecular mechanisms by which 2-HIBA exerts its biological effects and on evaluating its potential as a diagnostic and therapeutic target in metabolic disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Hydroxyisobutyric Acid | Rupa Health [rupahealth.com]
- 3. 2-Hydroxyisobutyric acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-hydroxyisobutyric acid (2-HIBA) modulates ageing and fat deposition in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Hydroxyisobutyric Acid (2HIB) - Toxic Non-Metal Chemical Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Actinobacterial Degradation of 2-Hydroxyisobutyric Acid Proceeds via Acetone and Formyl-CoA by Employing a Thiamine-Dependent Lyase Reaction [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Actinobacterial Degradation of 2-Hydroxyisobutyric Acid Proceeds via Acetone and Formyl-CoA by Employing a Thiamine-Dependent Lyase Reaction - PMC [pmc.ncbi.nlm.nih.gov]
The relationship between MTBE exposure and 2-Hydroxyisobutyrate levels.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic relationship between exposure to methyl tert-butyl ether (MTBE) and the subsequent formation of 2-hydroxyisobutyrate (2-HIBA). MTBE, a former gasoline additive, persists as an environmental contaminant, and understanding its biotransformation is crucial for toxicological assessment and the development of biomarkers for exposure. This document details the metabolic pathways, summarizes quantitative data from key human and animal studies, and outlines the experimental protocols utilized in this research.
Introduction
Methyl tert-butyl ether (MTBE) is a volatile organic compound that was widely used as a fuel oxygenate to enhance octane (B31449) ratings and reduce air pollution.[1] Due to its high water solubility and persistence, MTBE has become a significant groundwater contaminant.[2] Human exposure can occur through inhalation of contaminated air, ingestion of contaminated water, or dermal contact.[3][4] Following absorption, MTBE is metabolized in the body, leading to the formation of several metabolites, with 2-hydroxyisobutyric acid (2-HIBA) being a major excretory product found in urine.[5][6] The quantification of 2-HIBA serves as a reliable biomarker for recent MTBE exposure.[3][6] This guide delves into the scientific evidence establishing this relationship.
The Metabolic Pathway of MTBE to this compound
The biotransformation of MTBE to 2-HIBA is a multi-step enzymatic process that primarily occurs in the liver. The generally accepted pathway involves the initial oxidation of MTBE to tert-butyl alcohol (TBA), which is then sequentially oxidized to 2-methyl-1,2-propanediol and finally to 2-HIBA.[6][7]
The key steps are as follows:
-
Oxidation of MTBE: Cytochrome P450 enzymes, particularly CYP2A6 and CYP2E1, are implicated in the initial oxidative demethylation of MTBE. This reaction forms an unstable intermediate, which then rapidly decomposes to tert-butyl alcohol (TBA) and formaldehyde.[8]
-
Oxidation of tert-Butyl Alcohol (TBA): TBA is further metabolized through oxidation to 2-methyl-1,2-propanediol.[6][8]
-
Formation of this compound (2-HIBA): 2-methyl-1,2-propanediol is subsequently oxidized to form 2-hydroxyisobutyric acid.[6][8]
-
Excretion: 2-HIBA is a water-soluble compound that is efficiently excreted in the urine.[7][9]
Metabolic pathway of MTBE to 2-HIBA.
Quantitative Data from Human and Animal Studies
Several key studies have quantified the levels of MTBE and its metabolites, including 2-HIBA, in blood and urine following controlled exposure. The following tables summarize the findings from these pivotal experiments.
Human Inhalation Exposure Studies
Amberg et al. (1999) conducted a study on human volunteers exposed to MTBE via inhalation. The results demonstrated a clear dose-dependent increase in the urinary excretion of MTBE metabolites.
| Exposure Level (ppm for 4 hours) | Mean Blood MTBE (µM) | Total Urinary tert-Butanol (µmol) | Total Urinary 2-Methyl-1,2-propanediol (µmol) | Total Urinary 2-Hydroxyisobutyric acid (µmol) |
| 4 | 1.9 | 3.4 | 16.5 | 78.9 |
| 40 | 6.7 | Markedly Increased | Markedly Increased | Markedly Increased |
| Data from Amberg et al. (1999) in humans.[6] |
Nihlén et al. (1998) also investigated the toxicokinetics of MTBE in humans after inhalation exposure, highlighting the presence of TBA in blood and urine.
| Exposure Level (ppm for 2 hours) | Mean Blood TBA half-life (hours) | Mean Urine TBA half-life (hours) |
| 5 | ~10 | ~8.2 |
| 25 | ~10 | ~8.2 |
| 50 | ~10 | ~8.2 |
| Data from Nihlén et al. (1998).[10] |
Human Oral Exposure Studies
To understand the fate of ingested MTBE, Amberg et al. (2001) conducted a study where volunteers were administered ¹³C-labeled MTBE.
| Oral Dose of ¹³C-MTBE (mg) | Peak Blood MTBE (µM) | Peak Blood t-Butanol (µM) | % of Dose Recovered in Urine |
| 5 | 0.10 ± 0.03 | 0.45 ± 0.13 | ~50% |
| 15 | 0.69 ± 0.25 | 1.82 ± 0.63 | ~50% |
| Data from Amberg et al. (2001).[5] |
Comparative Rat Inhalation Exposure Studies
Amberg et al. (1999) also performed parallel studies in rats to compare the metabolic profiles with humans.
| Exposure Level (ppm for 4 hours) | Mean Blood MTBE (µM) | Total Urinary tert-Butanol (µmol) | Total Urinary 2-Methyl-1,2-propanediol (µmol) | Total Urinary 2-Hydroxyisobutyric acid (µmol) |
| 4 | 2.3 | 0.3 | 0.7 | 1.7 |
| 40 | 5.9 | Markedly Increased | Markedly Increased | Markedly Increased |
| Data from Amberg et al. (1999) in rats.[7] |
These studies collectively demonstrate that 2-HIBA is a major urinary metabolite of MTBE in both humans and rats, and its excretion is proportional to the exposure level.[6][7]
Experimental Protocols
The following sections detail the methodologies employed in the key studies cited, providing a framework for the design of similar toxicokinetic and metabolic investigations.
Human Volunteer Studies (Amberg et al., 1999 & 2001)
-
Exposure:
-
Sample Collection:
-
Analytical Methods:
-
Gas Chromatography (GC): Used for the quantification of MTBE and TBA in blood and exhaled air.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Employed for the identification and quantification of urinary metabolites, including 2-HIBA.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized for the structural elucidation of metabolites.[11]
-
General experimental workflow.
Conclusion
The scientific literature robustly supports a direct and quantifiable relationship between MTBE exposure and elevated levels of this compound in urine. The metabolic pathway from MTBE to 2-HIBA via tert-butyl alcohol is well-established. Quantitative data from controlled human and animal studies consistently demonstrate that 2-HIBA is a major urinary metabolite, making it a reliable biomarker for assessing recent MTBE exposure. The detailed experimental protocols from these studies provide a solid foundation for future research in this area, including further elucidation of the enzymatic processes involved and the potential toxicological implications of MTBE and its metabolites. This understanding is critical for environmental health risk assessment and the development of strategies for monitoring and mitigating human exposure to this persistent environmental contaminant.
References
- 1. 2-Hydroxyisobutyric Acid (2HIB) - Toxic Non-Metal Chemical Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. benchchem.com [benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toxicokinetics of methyl tert-butyl ether and its metabolites in humans after oral exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Methyl tert-Butyl Ether (MTBE) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. 2-Hydroxyisobutyric acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. Experimental exposure to methyl tertiary-butyl ether. I. Toxicokinetics in humans. | Semantic Scholar [semanticscholar.org]
- 11. Researchers find two metabolites of gasoline additives in humans | EurekAlert! [eurekalert.org]
The Role of 2-Hydroxyisobutyrate in Modulating Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyisobutyrate (2-HIB) is a short-chain fatty acid and metabolic byproduct that has emerged as a significant modulator of cellular energy metabolism and mitochondrial function. Initially identified as a urinary biomarker associated with metabolic disorders and exposure to the gasoline additive methyl tertiary-butyl ether (MTBE), recent research has illuminated its direct and indirect roles in mitochondrial bioenergetics.[1][2] 2-HIB directly interacts with components of the electron transport chain and serves as the precursor for lysine (B10760008) 2-hydroxyisobutyrylation (Khib), a widespread post-translational modification (PTM) influencing the activity of numerous proteins, including metabolic enzymes.[1][3][4] This guide provides a comprehensive overview of 2-HIB's mechanisms of action on mitochondria, detailing its impact on the respiratory chain, reactive oxygen species (ROS) production, and related metabolic pathways. It consolidates quantitative data, outlines key experimental protocols, and visualizes the underlying molecular pathways to support further investigation and therapeutic development.
Introduction to this compound (2-HIB)
2-Hydroxyisobutyric acid (2-HIBA or 2-HIB) is an organic acid whose endogenous origins are primarily linked to the catabolism of branched-chain amino acids (BCAAs), particularly valine.[2] It is also recognized as a human xenobiotic metabolite resulting from the breakdown of MTBE.[1] Elevated levels of 2-HIB have been detected in individuals with obesity, hepatic steatosis, and type 2 diabetes, suggesting its role as a biomarker for metabolic stress and mitochondrial dysfunction.[1][2][5]
The most profound function of 2-HIB is its role as a precursor for 2-hydroxyisobutyryl-coenzyme A (CoA), the donor molecule for lysine 2-hydroxyisobutyrylation (Khib).[1][3] Khib is a recently discovered, evolutionarily conserved PTM that modifies lysine residues on both histone and non-histone proteins, thereby regulating gene expression and protein function in a manner analogous to other acylations like acetylation.[3][6][7]
Metabolic Pathways of 2-HIB
Production of 2-HIB
Endogenous 2-HIB is primarily derived from the catabolism of the BCAA valine.[2] In microorganisms, 2-HIB is an intermediate in the degradation of MTBE, where it is formed from the oxidation of 2-methyl-1,2-propanediol.[8] Another microbial pathway involves the isomerization of 3-hydroxybutyryl-CoA, a common metabolite in the polyhydroxybutyrate (B1163853) (PHB) pathway, to 2-hydroxyisobutyryl-CoA, which can then be converted to 2-HIB.[8][9]
Conversion to 2-Hydroxyisobutyryl-CoA for Khib Modification
2-HIB is the precursor for the synthesis of 2-hydroxyisobutyryl-CoA, which donates the 2-hydroxyisobutyryl group for the Khib modification of proteins.[3][7] This PTM is catalyzed by "writer" enzymes, such as the acetyltransferase p300, and removed by "eraser" enzymes, including histone deacetylases HDAC2 and HDAC3.[3][7] While Khib modifications are widespread, with enrichments in pathways like glycolysis and RNA transport, only a small fraction of Khib-modified proteins have been localized to the mitochondria, in contrast to other modifications like succinylation which are abundant in the organelle.[3][10]
2-HIB's Direct and Indirect Roles in Mitochondrial Function
2-HIB modulates mitochondrial activity through at least two distinct mechanisms: direct interaction with the electron transport chain and indirect regulation via the Khib PTM landscape.
Direct Binding to MT-ND3 and Respiratory Chain Modulation
Recent studies have identified a direct molecular target for 2-HIB within the mitochondria. It has been shown to bind to NADH dehydrogenase 3 (MT-ND3), a core subunit of Complex I of the electron transport chain.[4] This interaction is crucial for maintaining the stability and function of the respiratory chain, particularly under conditions of metabolic stress.[4] In mouse models of diabetic cognitive impairment, 2-HIB treatment was found to reverse the decrease in MT-ND3 protein content in the hippocampus, thereby helping to maintain the NAD+/NADH balance and regulate mitochondrial respiratory homeostasis.[4] This direct action underscores 2-HIB's potential as a therapeutic agent for diseases linked to Complex I deficiency.
Regulation of Mitochondrial Bioenergetics
Treatment with 2-HIB has been demonstrated to have a protective effect on mitochondria, enhancing their bioenergetic capacity. In cellular models of high glucose-induced damage, 2-HIB significantly improves mitochondrial energy metabolism.[11] Specifically, it reverses the decrease in the mitochondrial oxygen consumption rate (OCR) associated with ATP production and significantly increases the maximal respiration capacity of the cells.[11] This leads to an increase in cellular ATP content and helps restore the NAD+/NADH ratio, which is critical for both energy production and redox balance.[11]
Attenuation of Mitochondrial Reactive Oxygen Species (ROS) Production
Mitochondrial dysfunction is a major source of cellular oxidative stress due to the excessive production of ROS.[12][13] The electron transport chain, particularly Complexes I and III, is a primary site of superoxide (B77818) generation.[14][15] 2-HIB has been shown to exert a potent antioxidant effect by mitigating mitochondrial ROS levels.[5][11] In C. elegans, 2-HIB treatment stimulates oxidative stress resistance through the activation of signaling pathways that lead to a reduction in ROS.[5] In mammalian cells, 2-HIB protects against high glucose-induced damage by reducing ROS fluorescence intensity and inhibiting mitochondrial depolarization, a key indicator of mitochondrial health.[11]
Influence on Fatty Acid Oxidation (FAO)
The link between 2-HIB and fatty acid oxidation is an emerging area of research. In C. elegans subjected to a high-glucose diet, 2-HIB treatment led to a reduction in lipid droplet deposition, which correlated with an increase in the transcription of acs-2, a gene involved in β-oxidation processes.[5] While direct evidence in mammalian systems is less established, the related ketone body β-hydroxybutyrate is often used as a surrogate marker for hepatic FAO.[16][17] Given that 2-HIB can improve overall mitochondrial health, it may indirectly support more efficient fatty acid metabolism.
Quantitative Data on 2-HIB's Mitochondrial Effects
The following tables summarize key quantitative findings from cellular studies investigating the impact of 2-HIB on mitochondrial bioenergetics and oxidative stress.
Table 1: Effects of 2-HIB on Mitochondrial Respiration Parameters in PC12 Cells Data extracted from Seahorse mitochondrial stress tests on high glucose-induced neuronal cells.[11]
| Parameter | Condition | Result | Interpretation |
| Basal Respiration | High Glucose vs. High Glucose + 2-HIB | 2-HIB reversed the decrease caused by high glucose. | Restores baseline mitochondrial activity. |
| ATP Production | High Glucose vs. High Glucose + 2-HIB | 2-HIB reversed the decrease caused by high glucose. | Enhances energy synthesis capacity. |
| Maximal Respiration | High Glucose vs. High Glucose + 2-HIB | 2-HIB significantly increased maximal respiration. | Boosts mitochondrial reserve capacity. |
Table 2: Effects of 2-HIB on Cellular Bioenergetics and Oxidative Stress Data from studies on PC12 cells and C. elegans.[5][11]
| Parameter | Model System | Treatment | Result |
| ATP Content | PC12 Cells | 2-HIB | Significantly increased. |
| NAD+/NADH Ratio | PC12 Cells | 2-HIB | Significantly improved/restored. |
| ROS Levels | PC12 Cells | 2-HIB | Significantly reduced fluorescence intensity. |
| Mitochondrial Depolarization | PC12 Cells | 2-HIB | Inhibited depolarization (JC-1 staining). |
| Oxidative Stress Resistance | C. elegans | 2-HIB | Stimulated resistance. |
Key Experimental Protocols
Investigating the effects of 2-HIB on mitochondrial function requires a suite of specialized assays. Below are detailed methodologies for core experiments.
High-Resolution Respirometry for Oxygen Consumption Rate (OCR)
This protocol measures OCR in intact cells to assess various parameters of mitochondrial function using an extracellular flux analyzer (e.g., Seahorse Bioscience XF) or a Clark-type electrode system (e.g., Oroboros O2k).[11][18][19]
Objective: To determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Methodology:
-
Cell Seeding: Seed cells (e.g., PC12, primary neurons) in a specialized microplate and allow them to adhere overnight. Treat with 2-HIB at desired concentrations for a specified duration (e.g., 24 hours) prior to the assay.
-
Assay Medium: One hour before the assay, replace the growth medium with a low-buffer assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate at 37°C in a non-CO2 incubator.[19]
-
Inhibitor Preparation: Prepare stock solutions of mitochondrial inhibitors:
-
Oligomycin (Complex V inhibitor): To measure ATP-linked respiration.
-
FCCP (uncoupling agent): To induce maximal respiration.[20]
-
Rotenone/Antimycin A (Complex I/III inhibitors): To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Assay Execution:
-
Place the cell plate into the analyzer and equilibrate.
-
Measure baseline OCR.
-
Sequentially inject the inhibitors through dedicated ports, with OCR measurements taken after each injection.
-
Injection 1: Oligomycin. The resulting drop in OCR represents the portion coupled to ATP synthesis.
-
Injection 2: FCCP. OCR will rise to its maximal rate, indicating the mitochondrial reserve capacity.
-
Injection 3: Rotenone & Antimycin A. The remaining OCR is due to non-mitochondrial processes.
-
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate the different respiratory parameters by subtracting the relevant OCR values.
Isolation of Mitochondria from Cultured Cells
Objective: To obtain a purified mitochondrial fraction for downstream assays (e.g., enzyme activity, western blotting).[21]
Methodology:
-
Cell Harvest: Harvest cells by centrifugation after detaching them from the culture plate. Wash the cell pellet with ice-cold PBS.
-
Homogenization: Resuspend the pellet in a mitochondrial isolation buffer (containing sucrose, EGTA, and a buffer like HEPES or Tris-HCl).
-
Lysis: Lyse the cells using a Dounce homogenizer with a tight-fitting pestle on ice. The number of strokes should be optimized to break the plasma membrane while leaving mitochondria intact.[21]
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.[21]
-
-
Washing: Discard the supernatant (cytosolic fraction). Gently resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.
-
Final Pellet: Resuspend the final mitochondrial pellet in a suitable buffer for storage at -80°C or for immediate use in assays. Determine protein concentration using a BCA or Bradford assay.
Measurement of Cellular ROS
Objective: To quantify changes in intracellular ROS levels following 2-HIB treatment.[11]
Methodology:
-
Cell Culture and Treatment: Culture cells in a multi-well plate (a black-walled, clear-bottom plate is ideal for fluorescence measurements) and treat with 2-HIB and/or an oxidative stressor (e.g., high glucose, H2O2).
-
Probe Loading: Wash the cells with a warm buffer (e.g., PBS or HBSS). Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), by incubating them in the dark (e.g., for 30 minutes at 37°C). H2DCFDA is cell-permeable and non-fluorescent until it is oxidized by ROS inside the cell to the highly fluorescent DCF.
-
Measurement: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or visualize the cells using a fluorescence microscope.
-
Data Analysis: Compare the fluorescence intensity of treated cells to control cells. An increase in fluorescence corresponds to higher levels of ROS.
Conclusion and Future Directions
This compound is a pleiotropic molecule that stands at the intersection of metabolism and epigenetic regulation. Its ability to directly stabilize Complex I of the electron transport chain provides a clear mechanism for its protective effects on mitochondrial bioenergetics.[4] Simultaneously, by fueling the Khib post-translational modification network, it has the potential to indirectly fine-tune metabolic processes on a broader scale.[3] The consolidated evidence shows that 2-HIB can enhance mitochondrial respiratory capacity, boost ATP production, and ameliorate oxidative stress, making it a compelling candidate for therapeutic intervention in a range of metabolic diseases characterized by mitochondrial dysfunction, including type 2 diabetes, NAFLD, and certain neurodegenerative conditions.
Future research should focus on elucidating the full spectrum of Khib-modified mitochondrial proteins and their functional consequences. Furthermore, exploring the therapeutic window and delivery mechanisms for 2-HIB in preclinical models of metabolic disease will be critical for translating these fundamental discoveries into clinical applications.
References
- 1. 2-Hydroxyisobutyric Acid | Rupa Health [rupahealth.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic Functions of Lysine 2-Hydroxyisobutyrylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydroxyisobutyric acid targeted binding to MT-ND3 boosts mitochondrial respiratory chain homeostasis in hippocampus to rescue diabetic cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-hydroxyisobutyric acid (2-HIBA) modulates ageing and fat deposition in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mitochondrial dysfunction and oxidative stress in metabolic disorders - A Step towards mitochondria based therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. How mitochondria produce reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Update on Mitochondrial Reactive Oxygen Species Production [mdpi.com]
- 16. Relationship between serum β-hydroxybutyrate and hepatic fatty acid oxidation in individuals with obesity and NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biochemistry, Electron Transport Chain - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Protocol for direct measurement of stability and activity of mitochondria electron transport chain complex II - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Hydroxyisobutyric Acid: A Detailed Guide to Chemical and Biotechnological Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyisobutyric acid (2-HIBA), a versatile alpha-hydroxy acid, is a valuable building block in the chemical and pharmaceutical industries. Its applications range from the production of polymers like polymethylmethacrylate (PMMA) to serving as a key intermediate in the synthesis of various bioactive molecules.[1][2] This document provides a comprehensive overview of the primary methods for synthesizing 2-HIBA, encompassing both traditional chemical routes and modern, sustainable biotechnological approaches. Detailed experimental protocols, comparative data, and visual pathway representations are presented to aid researchers in selecting and implementing the most suitable synthesis strategy for their specific needs.
Chemical Synthesis Routes
The chemical synthesis of 2-hydroxyisobutyric acid predominantly relies on the hydrolysis of acetone (B3395972) cyanohydrin, a readily available starting material.
Acid-Catalyzed Hydrolysis of Acetone Cyanohydrin
This conventional method involves the treatment of acetone cyanohydrin with a strong mineral acid, such as sulfuric acid, to hydrolyze the nitrile group to a carboxylic acid.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a stirrer, a dropping funnel, and a thermometer.
-
Initial Charge: Charge the flask with acetone cyanohydrin.
-
Acid Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (typically 1.5 to 2 equivalents) to the acetone cyanohydrin while maintaining the temperature between 10°C and 20°C.
-
Reaction: After the addition is complete, continue stirring for an additional 15-30 minutes. The reaction mixture is then typically heated to promote hydrolysis of the intermediate amide.
-
Work-up and Isolation: Cool the reaction mixture and pour it into ice water. The 2-hydroxyisobutyric acid can be extracted with an organic solvent (e.g., ether). The organic extracts are then combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude 2-HIBA can be further purified by distillation or crystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Acetone Cyanohydrin | N/A |
| Reagent | Sulfuric Acid | N/A |
| Temperature | 10-20°C (addition), then heating | N/A |
| Yield | 77-78% (of acetone cyanohydrin) | [3] |
Biotechnological Synthesis Routes
Biotechnological methods for 2-HIBA synthesis offer several advantages over chemical routes, including milder reaction conditions, higher selectivity, and the potential for using renewable feedstocks.
Biohydrolysis of Acetone Cyanohydrin
This enzymatic approach utilizes microorganisms or their isolated enzymes to convert acetone cyanohydrin to 2-HIBA. Two main enzymatic pathways are employed: a one-step conversion using a nitrilase and a two-step process involving a nitrile hydratase and an amidase.[4][5]
Key Microorganisms and Enzymes:
-
Nitrilase: Acidovorax facilis 72W possesses a nitrilase that directly hydrolyzes acetone cyanohydrin to 2-HIBA.[4][5]
-
Nitrile Hydratase/Amidase System: Comamonas testosteroni 5-MGAM-4D contains a nitrile hydratase that converts acetone cyanohydrin to 2-hydroxyisobutyramide, which is then hydrolyzed to 2-HIBA by an amidase.[4]
Experimental Protocol (Whole-Cell Biocatalysis):
-
Catalyst Preparation: Cultivate the selected microorganism (e.g., Acidovorax facilis 72W) under optimal conditions to induce the expression of the desired enzymes. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Reaction Setup: In a temperature-controlled bioreactor, prepare a suspension of the microbial cells in the buffer.
-
Substrate Addition: Add acetone cyanohydrin to the cell suspension. The concentration of the substrate should be optimized to avoid enzyme inhibition.
-
Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30-40°C) and pH with gentle stirring.
-
Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the concentration of 2-HIBA and the disappearance of acetone cyanohydrin using methods like HPLC.[6]
-
Product Isolation: Upon completion, separate the biomass from the reaction mixture by centrifugation or filtration. The supernatant containing 2-HIBA can be further purified.
Quantitative Data:
| Parameter | Acidovorax facilis 72W (Nitrilase) | Comamonas testosteroni (Nitrile Hydratase/Amidase) |
| Substrate | Acetone Cyanohydrin | Acetone Cyanohydrin |
| Enzyme(s) | Nitrilase | Nitrile Hydratase, Amidase |
| Temperature | 30-40°C | Not specified |
| pH | ~7.0 | Not specified |
| Selectivity | High, can be improved by heat treatment to inactivate competing enzymes | High |
| Conversion | High | High |
Note: Specific yields and productivities can vary significantly depending on the specific strain, enzyme preparation (whole cells vs. isolated enzyme), and reaction conditions.
Bioisomerization of 3-Hydroxybutyryl-CoA
A promising and sustainable route to 2-HIBA involves the isomerization of 3-hydroxybutyryl-CoA, a common metabolite in many microorganisms.[1][2] This pathway leverages the well-understood polyhydroxybutyrate (B1163853) (PHB) synthesis pathway and introduces a key enzyme, 2-hydroxyisobutyryl-CoA mutase, to divert the metabolic flux towards 2-HIBA production.[1][2] This approach allows for the use of renewable feedstocks like sugars or methanol.[7]
Key Enzymes and Metabolic Engineering:
-
Core Pathway: The synthesis starts from acetyl-CoA, which is converted to (R)-3-hydroxybutyryl-CoA via the action of β-ketothiolase (PhaA) and acetoacetyl-CoA reductase (PhaB).[8]
-
Key Isomerization Step: A coenzyme B12-dependent mutase, (R)-3-hydroxybutyryl-CoA-specific coenzyme B12-dependent mutase (RCM), isomerizes (R)-3-hydroxybutyryl-CoA to 2-hydroxyisobutyryl-CoA.[7]
-
Host Organism Engineering: A suitable host organism, such as Methylobacterium extorquens AM1, is engineered to express the RCM genes. To maximize 2-HIBA production, the gene for PHB synthase (PhaC), which competes for the 3-hydroxybutyryl-CoA substrate, is often deleted or its activity is minimized.[1][8]
Experimental Protocol (Fed-Batch Fermentation):
-
Strain Cultivation: Grow the recombinant strain (e.g., M. extorquens AM1 expressing RCM) in a suitable growth medium in a bioreactor.
-
Fed-Batch Operation: After an initial batch growth phase, feed a concentrated solution of the carbon source (e.g., methanol) to the bioreactor to maintain a controlled growth rate and induce the expression of the synthesis pathway.
-
Production Phase: Once a sufficient cell density is reached, conditions can be shifted (e.g., by limiting a nutrient like nitrogen) to promote the overflow metabolism towards 2-HIBA production.
-
Monitoring: Monitor cell growth (OD), substrate consumption, and 2-HIBA concentration in the culture supernatant using appropriate analytical techniques (e.g., HPLC).
-
Product Recovery: After the fermentation, separate the cells from the culture broth. The 2-HIBA can then be purified from the broth.
Quantitative Data (Recombinant M. extorquens AM1):
| Parameter | Value | Reference |
| Carbon Source | Methanol | [7] |
| 2-HIBA Titer | 2.1 g/L | [7] |
| Yield (from methanol) | 0.11 g/g (combined 2-HIBA + PHB) | [7] |
| Conversion of overflow substrate | Up to 24% to 2-HIBA | [7] |
Biooxidation of tert-Butanol (B103910)
Another biotechnological approach is the oxidation of tert-butanol to 2-HIBA. This pathway is inspired by the microbial degradation of the fuel additive methyl tert-butyl ether (MTBE), where 2-HIBA is an intermediate.[1]
Key Enzymes:
-
A monooxygenase hydroxylates tert-butanol to 2-methyl-1,2-propanediol.
-
Dehydrogenases further oxidize the diol to 2-HIBA.[1]
This method is still under development but presents a potential route for 2-HIBA production from a readily available petrochemical feedstock.
Purification of 2-Hydroxyisobutyric Acid
Regardless of the synthesis method, the final product needs to be purified. Common purification techniques include:
-
Extraction: Liquid-liquid extraction is often used as an initial purification step to separate 2-HIBA from the reaction mixture.
-
Crystallization: This is a powerful technique for obtaining high-purity 2-HIBA. The choice of solvent is crucial for achieving good recovery and purity.
-
Distillation: Vacuum distillation can be employed for purification, but care must be taken to avoid thermal decomposition of the product.[9]
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthesis pathways for 2-hydroxyisobutyric acid.
Caption: Chemical synthesis of 2-HIBA via acid-catalyzed hydrolysis.
Caption: Biohydrolysis of acetone cyanohydrin to 2-HIBA.
Caption: Bioisomerization pathway for 2-HIBA synthesis.
Conclusion
The synthesis of 2-hydroxyisobutyric acid can be achieved through various chemical and biotechnological routes. While traditional acid-catalyzed hydrolysis of acetone cyanohydrin is a well-established method, biotechnological approaches, particularly the bioisomerization of 3-hydroxybutyryl-CoA from renewable feedstocks, offer a more sustainable and environmentally friendly alternative. The choice of the optimal synthesis method will depend on factors such as the desired scale of production, cost considerations, and the availability of resources and expertise. The detailed protocols and comparative data provided in this document serve as a valuable resource for researchers and professionals working in the field of chemical synthesis and drug development.
References
- 1. Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US6582943B1 - Method for producing 2-hydroxyisobutyric acid and methacrylic acid from acetone cyanohydrin - Google Patents [patents.google.com]
- 5. CN1635990A - Process for producing 2-hydroxyisobutyric acid and methacrylic acid from acetone cyanohydrin - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Production of 2-Hydroxyisobutyric Acid from Methanol by Methylobacterium extorquens AM1 Expressing (R)-3-Hydroxybutyryl Coenzyme A-Isomerizing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Note: Quantification of 2-Hydroxyisobutyrate in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyisobutyrate (2-HIB), a small organic acid, has emerged as a significant biomarker in the study of metabolic diseases.[1] Elevated levels of 2-HIB in plasma have been associated with insulin (B600854) resistance, type 2 diabetes, and obesity.[1][2] Accurate quantification of 2-HIB in plasma is crucial for clinical research, understanding disease pathogenesis, and the development of novel therapeutic strategies. This document provides detailed application notes and protocols for the quantification of 2-HIB in plasma samples using mass spectrometry-based methods.
2-HIB is a metabolic byproduct of the catabolism of branched-chain amino acids (BCAAs), particularly valine.[1] Its accumulation is linked to impaired BCAA metabolism and mitochondrial dysfunction, which are key features of metabolic disorders.[1] Furthermore, 2-HIB is a precursor for 2-hydroxyisobutyryl coenzyme A, which is involved in a novel post-translational modification known as lysine (B10760008) 2-hydroxyisobutyrylation (Khib).[2] This modification can impact the function of proteins involved in metabolic pathways.[2]
Quantitative Data Summary
The concentration of 2-HIB in plasma can vary between healthy individuals and those with metabolic diseases. The following tables summarize quantitative data from relevant studies.
Table 1: Plasma this compound Concentrations in Healthy vs. Type 2 Diabetes (T2D) Subjects
| Cohort | 2-HIB Concentration (µmol/L) - Median (Interquartile Range) | Study |
| Normal Glucose Tolerance (NGT) | 3.1 (1.9) | [3] |
| Type 2 Diabetes (T2D) | 3.8 (2.9) | [3] |
Table 2: Plasma this compound Concentrations in Normal and Diabetic Individuals
| Cohort | 2-HIB Concentration (µM) - Mean +/- SEM | Study |
| Normal (overnight fasted) | 21 +/- 2 | [4] |
| Diabetic (overnight fasted) | 38 +/- 5 | [4] |
Signaling Pathway
The metabolic origin of this compound is primarily from the catabolism of the branched-chain amino acid valine. Dysregulation of this pathway, often observed in metabolic diseases, can lead to the accumulation of 2-HIB. Elevated 2-HIB levels have been implicated in mitochondrial dysfunction, creating a cycle that can exacerbate insulin resistance.
Experimental Protocols
Accurate and reliable quantification of 2-HIB in plasma is achievable through Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification of 2-HIB by GC-MS
This method requires derivatization to make the non-volatile 2-HIB amenable to gas chromatography.
1. Sample Preparation: Protein Precipitation and Extraction
-
To 300 µL of plasma sample in a microcentrifuge tube, add an appropriate internal standard (e.g., deuterated 2-HIB).
-
Acidify the sample by adding 90 µL of 5 M HCl.[5]
-
Add 4 mL of ethyl acetate (B1210297) for liquid-liquid extraction.[5]
-
Vortex the mixture vigorously for 30 seconds.[5]
-
Centrifuge at 2,500 x g for 10 minutes to separate the phases.[5]
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.[5]
2. Derivatization
-
To the dried residue, add 80 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[5]
-
The reaction can be performed by heating at 75°C for 30 minutes or using microwave irradiation (e.g., 800W for 2 minutes).[5]
-
After cooling, the sample is ready for GC-MS analysis.
3. GC-MS Analysis
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 60°C held for 1 minute, then ramped to 180°C at 20°C/min, and a final ramp to 250°C at 50°C/min.[6]
-
Carrier Gas: Helium
-
MS Detection: The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Protocol 2: Quantification of 2-HIB by LC-MS/MS
This method offers high sensitivity and specificity with simpler sample preparation.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add an internal standard (e.g., deuterated 2-HIB).
-
Add 400 µL of ice-cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.[5]
-
Vortex the mixture vigorously for 30 seconds.[5]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[7]
-
Transfer the supernatant to a new tube.
-
The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.
2. LC-MS/MS Analysis
-
Chromatography: A reversed-phase C18 column or a HILIC column can be used for separation.
-
Mobile Phase: A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B), run in a gradient.
-
Mass Spectrometry: The mass spectrometer is operated in negative electrospray ionization (ESI) mode.[7] Quantification is achieved using Multiple Reaction Monitoring (MRM).[1]
Conclusion
The quantification of this compound in plasma provides valuable insights into metabolic health and disease. Both GC-MS and LC-MS/MS are robust and reliable methods for the analysis of 2-HIB. The choice of method may depend on available instrumentation, desired throughput, and the specific requirements of the research study. The protocols and data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals working in the field of metabolic disease.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Hydroxyisobutyric Acid | Rupa Health [rupahealth.com]
- 3. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and this compound: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of 2-Hydroxyisobutyrate in Human Urine using HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
2-Hydroxyisobutyrate (2-HIBA) is a small organic acid that is increasingly recognized as a significant biomarker in metabolic research. It is an intermediate in the catabolism of the branched-chain amino acid, valine. Elevated levels of 2-HIBA in urine have been associated with metabolic disorders such as type 2 diabetes and obesity. Furthermore, 2-HIBA is a known major urinary metabolite of methyl tert-butyl ether (MTBE), a gasoline additive, making it a relevant biomarker for environmental exposure assessment. Accurate and robust quantification of 2-HIBA in urine is crucial for advancing research in metabolic diseases, toxicology, and drug development.
This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human urine using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Clinical Significance
Urinary this compound is a valuable biomarker for several physiological and pathological states:
-
Metabolic Diseases: Elevated urinary 2-HIBA is linked to insulin (B600854) resistance, type 2 diabetes, and obesity. Its concentration may reflect dysregulation in branched-chain amino acid metabolism, a key feature of these conditions.
-
Environmental Exposure: 2-HIBA is a primary metabolite of MTBE. Its quantification in urine serves as a reliable indicator of recent exposure to this environmental contaminant.
-
Post-Translational Modifications: 2-HIBA is a precursor for 2-hydroxyisobutyryl coenzyme A, which is involved in lysine (B10760008) 2-hydroxyisobutyrylation (Khib), a novel post-translational modification that can impact the function of proteins involved in metabolic pathways.
Principle of the Method
This method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation of this compound from other urinary components on a reversed-phase HPLC column. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (SIL-IS) is recommended to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.
Experimental Protocols
Materials and Reagents
-
2-Hydroxyisobutyric acid (≥98% purity)
-
2-Hydroxyisobutyric acid-d6 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials and caps
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-HIBA and the internal standard (IS) in ultrapure water.
-
Working Standard Solutions: Serially dilute the 2-HIBA primary stock solution with ultrapure water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (1 µg/mL): Dilute the IS primary stock solution with ultrapure water.
-
Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into a pooled human urine matrix to prepare calibration standards and QC samples at low, medium, and high concentrations.
Urine Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine samples to ensure homogeneity.
-
Centrifuge the urine at 4,000 x g for 10 minutes to pellet any particulate matter.
-
In a clean 1.5 mL microcentrifuge tube, add 50 µL of the urine supernatant.
-
Add 10 µL of the internal standard working solution (1 µg/mL).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC-MS/MS Instrumental Conditions
HPLC System:
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 column (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 2% B1-5 min: 2-95% B5-6 min: 95% B6-6.1 min: 95-2% B6.1-8 min: 2% B |
Mass Spectrometer:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
Note: The following MRM transitions are suggested starting points and should be optimized for the specific instrument used by infusing a standard solution of 2-HIBA.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 103.0 | 57.0 | 100 | Optimize | Optimize |
| This compound (Qualifier) | 103.0 | 85.0 | 100 | Optimize | Optimize |
| 2-HIBA-d6 (IS) | 109.0 | 63.0 | 100 | Optimize | Optimize |
Data Presentation
Method Validation Summary
The following table summarizes the expected performance characteristics of the described method. Actual results may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Expected Result |
| Linearity (r²) | > 0.99 |
| Calibration Range | 0.1 - 50 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Monitored and compensated by IS |
Quantitative Data from Fictional Cohort Study
The following table presents example data from a fictional study comparing urinary 2-HIBA levels in a control group versus a cohort with type 2 diabetes (T2D).
| Cohort | N | Mean Urinary 2-HIBA (µg/mg creatinine) | Standard Deviation | p-value |
| Control | 50 | 5.8 | 2.1 | < 0.001 |
| T2D | 50 | 12.3 | 4.5 |
Visualizations
Metabolic Pathway of this compound
Caption: Valine catabolism pathway.
Experimental Workflow
Caption: Experimental workflow for 2-HIBA analysis.
Conclusion
This application note details a robust and sensitive HPLC-MS/MS method for the quantification of this compound in human urine. The simple sample preparation and the high selectivity of tandem mass spectrometry make this method suitable for high-throughput analysis in clinical research and metabolomics studies. This protocol provides a valuable tool for researchers investigating the role of 2-HIBA in metabolic diseases and for monitoring exposure to environmental toxins.
Application Note: Quantification of 2-Hydroxyisobutyrate in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyisobutyrate (2-HIB) is a small organic acid that is gaining attention as a potential biomarker for various metabolic disorders. Accurate and reliable quantification of 2-HIB in biological matrices is essential for clinical research and the development of new therapeutic agents. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the analysis of small molecules like 2-HIB.[1] However, due to its polar nature and low volatility, a derivatization step is necessary to make 2-HIB amenable to GC-MS analysis.[1] This application note provides a detailed protocol for the extraction, derivatization, and quantification of 2-HIB in human urine using GC-MS.
Principle
This method involves a liquid-liquid extraction (LLE) to isolate 2-HIB from the urine matrix.[1] Following extraction, the analyte is chemically derivatized using a silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert the polar hydroxyl and carboxylic acid groups into more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivatives.[1][2][3] The derivatized sample is then introduced into the GC-MS system. The separation of the 2-HIB-TMS derivative is achieved on a capillary column, and it is subsequently detected and quantified by the mass spectrometer, typically operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[1][3] An internal standard (IS), such as a deuterated analog of 2-HIB or a structurally similar compound not naturally present in the sample, is used to ensure accuracy and precision.[1][4]
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Experimental Protocols
Materials and Reagents
-
This compound (2-HIB) standard
-
Internal Standard (IS), e.g., this compound-d6
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[1][2]
-
Anhydrous Pyridine
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Helium (GC-MS grade)
-
Deionized water
Equipment
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Heating block or oven
-
Autosampler vials with inserts
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of the urine sample, calibrator, or quality control (QC) sample into a glass centrifuge tube.
-
Add the internal standard to each tube.
-
Acidify the sample to a pH between 2 and 3 by adding 1M HCl.[1]
-
Add 3 mL of ethyl acetate to the tube for the liquid-liquid extraction.[1]
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.[1]
-
Repeat the extraction process with another 3 mL of ethyl acetate to maximize recovery.[1]
-
Combine the organic layers and dry them over anhydrous sodium sulfate.[1]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Derivatization Protocol
Note: Derivatization reagents are sensitive to moisture. Ensure all glassware is dry and conduct the procedure in a low-humidity environment.
-
To the dried residue from the sample preparation step, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.[1]
-
Seal the vial tightly and vortex briefly to mix.
-
Heat the vial at 70°C for 60 minutes to ensure complete derivatization.[1]
-
After cooling to room temperature, transfer the derivatized sample to an autosampler vial with an insert for GC-MS analysis.[1]
GC-MS Parameters
The following table provides recommended starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Start at 60°C, hold for 1 minute, then ramp to 300°C at 20°C/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
The specific ions to be monitored for the 2-HIB-TMS derivative and the internal standard should be determined by injecting a derivatized standard in full scan mode and identifying characteristic, abundant fragment ions.
Data Presentation: Quantitative Performance
The performance of the method should be validated to ensure accuracy and precision. The following table summarizes the expected quantitative performance based on similar validated methods for small organic acids.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 5 µM[5][6] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Conclusion
This application note details a robust GC-MS method for the quantification of this compound in human urine. The protocol, which includes liquid-liquid extraction and silylation derivatization, offers the necessary selectivity and sensitivity for reliable biomarker analysis in a research setting.[1] Proper method validation is crucial to ensure the accuracy and precision of the data.[1] This method can be a valuable tool for researchers and drug development professionals investigating the role of 2-HIB in metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Identification of 2-Hydroxyisobutyrate using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyisobutyrate (2-HIB), a small branched-chain hydroxy acid, is an endogenous metabolite of growing interest in various fields, including metabolic diseases, drug development, and microbiology. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous identification and quantification of 2-HIB in complex biological matrices. Its non-destructive nature and high reproducibility make it an ideal tool for metabolomics studies. These application notes provide detailed protocols for the identification and quantification of 2-HIB in biological samples using NMR spectroscopy.
Data Presentation
The characteristic NMR signals of this compound provide a unique fingerprint for its identification. The two methyl groups are chemically equivalent, resulting in a single, sharp singlet in the ¹H NMR spectrum, which is a key feature for its identification in complex mixtures.
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Solvent/Matrix | Reference |
| ¹H | 1.341 | Singlet | D₂O | [1] |
| ¹H | 1.34 | Singlet | Rat Urine | [2] |
| ¹H | 1.50 | Singlet | CDCl₃ | [3] |
| ¹³C | 26.5 (CH₃) | Quartet | Not Specified | [4] |
| ¹³C | 71.5 (C-OH) | Singlet | Not Specified | [4] |
| ¹³C | 181.5 (C=O) | Singlet | Not Specified | [4] |
Note: Chemical shifts can vary slightly depending on the solvent, pH, and temperature.
Experimental Protocols
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample at 12,000 x g for 10 minutes at 4°C to remove any particulate matter.
-
Mix 400 µL of the urine supernatant with 200 µL of a phosphate (B84403) buffer (0.2 M, pH 7.4) prepared in D₂O.
-
The buffer should contain a known concentration of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift referencing and quantification.
-
Vortex the mixture thoroughly.
-
Transfer the final mixture into a 5 mm NMR tube for analysis.
b) Plasma/Serum Samples [6][7]
-
Thaw frozen plasma or serum samples on ice.
-
To deproteinize the sample, add 400 µL of a cold solvent, such as acetonitrile (B52724) or methanol, to 200 µL of the plasma/serum sample.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the sample on ice for 20 minutes to allow for protein precipitation.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and lyophilize it to dryness.
-
Reconstitute the dried extract in 600 µL of a phosphate buffer (0.1 M, pH 7.4) in D₂O containing an internal standard (TSP or DSS).
-
Centrifuge the reconstituted sample at 13,000 x g for 5 minutes at 4°C to remove any remaining precipitates.
-
Transfer the clear supernatant to a 5 mm NMR tube.
NMR Data Acquisition
The following are general parameters for a 600 MHz NMR spectrometer and may need to be optimized for different instruments.
a) 1D ¹H NMR Spectroscopy
-
Pulse Sequence: A standard 1D NOESY presaturation sequence (e.g., noesygppr1d) is used to suppress the water signal.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 4-5 seconds to ensure full relaxation of the protons for accurate quantification.
-
Number of Scans: 64-128, depending on the sample concentration.
-
Temperature: 298 K (25°C).
b) 2D NMR Spectroscopy for Unambiguous Identification
To confirm the identity of 2-HIB, especially in complex mixtures, 2D NMR experiments are highly recommended.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For 2-HIB, no cross-peaks will be observed for the methyl singlet, confirming the absence of adjacent protons.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[8][9] A cross-peak will be observed between the proton signal of the methyl groups (~1.34 ppm) and the carbon signal of the methyl groups (~26.5 ppm).
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. For 2-HIB, correlations would be expected between the methyl protons and the quaternary carbon (C-OH) and the carboxyl carbon (C=O).
Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline correction on the resulting spectrum.
-
Reference the chemical shifts to the internal standard (TSP or DSS at 0.0 ppm).
-
For identification, compare the chemical shift and multiplicity of the singlet in the ¹H spectrum with the known values for 2-HIB.
-
For quantification, integrate the area of the 2-HIB methyl singlet and compare it to the integral of the known concentration of the internal standard. The concentration of 2-HIB can be calculated using the following formula:
Concentration_HIB = (Integral_HIB / Number of Protons_HIB) * (Number of Protons_Standard / Integral_Standard) * Concentration_Standard
Mandatory Visualizations
Caption: Overview of the major biochemical pathways leading to the formation of this compound.
Caption: Step-by-step workflow for the analysis of this compound from biological samples using NMR.
Caption: Logical diagram illustrating the relationship between the structure of 2-HIB and its NMR spectral features.
References
- 1. AMDB | Metabolites | 2-Hydroxyisobutyric acid [amdb.online]
- 2. 1H-NMR-based metabolic profiling of rat urine to assess the toxicity-attenuating effect of the sweat-soaking method on Radix Wikstroemia indica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Hydroxyisobutyric acid(594-61-6) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Hydroxyisobutyric acid(594-61-6) 13C NMR [m.chemicalbook.com]
- 5. 1H NMR urinary metabolomic analysis in recreational athletes: Impact of physical exercise, high intensity interval training and whole body cryostimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] High-resolution 1H-NMR spectroscopy of blood plasma for metabolic studies. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2D HSQC - NMR Wiki [nmrwiki.org]
Application Notes and Protocols for the Derivatization of 2-Hydroxyisobutyrate in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyisobutyrate (2-HIB), a branched-chain hydroxy fatty acid, has emerged as a significant biomarker in the study of metabolic diseases, including type 2 diabetes and obesity. Its concentration in biological fluids can provide insights into metabolic dysregulation. Accurate and sensitive quantification of 2-HIB is crucial for its validation as a clinical biomarker and for its application in drug development and metabolic research.
This document provides detailed application notes and experimental protocols for the derivatization of 2-HIB for analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Derivatization is a critical step in the analysis of small, polar molecules like 2-HIB as it enhances their volatility, thermal stability, and chromatographic behavior, leading to improved sensitivity and peak resolution. The techniques covered include silylation, esterification, and chiral derivatization, providing a comprehensive guide for researchers in the field.
Derivatization Techniques for this compound Analysis
The choice of derivatization technique largely depends on the analytical platform (GC-MS or LC-MS) and the specific requirements of the study, such as the need for chiral separation.
Silylation for GC-MS Analysis
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as hydroxyl and carboxyl groups found in 2-HIB. This method replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, increasing the molecule's volatility and thermal stability, making it amenable to GC-MS analysis. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). For complex biological samples, a two-step derivatization involving methoximation prior to silylation is often employed to prevent the formation of multiple derivatives from carbonyl groups.
Esterification for GC-MS and LC-MS Analysis
Esterification converts the carboxylic acid group of 2-HIB into an ester, which is more volatile and less polar. This can be achieved through various methods, including a simple self-catalyzed reaction with an alcohol at elevated temperatures. This method is advantageous as it avoids the use of harsh catalysts that might degrade the sample. The resulting esters can be analyzed by both GC-MS and LC-MS.
Chiral Derivatization for LC-MS Analysis
This compound is a chiral molecule, and the analysis of its enantiomers can provide deeper insights into its metabolic pathways and pathological significance. Chiral derivatization involves reacting the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. A common reagent for the chiral analysis of hydroxy acids is (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP), which reacts with the carboxylic acid group of 2-HIB. This derivatization not only enables chiral separation but also enhances the ionization efficiency in LC-MS analysis.
Quantitative Data Summary
The following table summarizes the quantitative performance data for various derivatization techniques used in the analysis of this compound and related compounds. This data is intended to provide a comparative overview to aid in method selection.
| Derivatization Method | Analyte | Analytical Platform | Reagent(s) | Linearity (R²) | LOD | LOQ | Recovery (%) | Precision (%RSD) | Reference |
| Silylation | Anabolic Steroids | GC-MS | BSTFA + 1% TMCS | >0.99 | 1.0 ng/mL | 2.5 ng/mL | 93-107 | <12 | [1] |
| Microwave-Assisted Silylation | 2-Hydroxybutyrate | GC-MS | BSTFA + 1% TMCS | - | - | 5 µM | - | - | |
| Esterification (2PM) | Hydroxybutyrates | LC-MS/MS | 2-Picolylamine | - | <1 pg (on-column) | - | 98.5-108.8 | 0.45–5.28 (inter-assay) | |
| No Derivatization | 2-HIB & 2-HB | LC-MS/MS | - | - | - | - | 99-102 | 0.7-3.5 | [2] |
Note: Data may not be directly for this compound but for structurally similar compounds, providing an estimate of expected performance.
Experimental Protocols
Protocol 1: Two-Step Methoximation and Silylation for GC-MS Analysis of 2-HIB in Biological Samples
This protocol is adapted for the analysis of small organic acids in complex biological matrices.[3][4]
Materials:
-
Methoxyamine hydrochloride (MeOx)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Internal standard (e.g., a stable isotope-labeled 2-HIB)
-
Sample (e.g., dried plasma or serum extract)
-
Heating block or thermal shaker
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample is completely dry, as water will interfere with the silylation reaction. This is typically achieved by lyophilization or evaporation under a stream of nitrogen.
-
Methoximation:
-
Add 20 µL of a 15 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample.
-
Vortex briefly to ensure the sample is fully dissolved.
-
Incubate the mixture at 37°C for 90 minutes with agitation. This step converts any carbonyl groups to their methoxime derivatives, preventing the formation of multiple silylated products.[3][4]
-
-
Silylation:
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Protocol 2: Self-Catalyzed Esterification of 2-HIB with Methanol (B129727)
This protocol describes a simple and catalyst-free method for the esterification of 2-HIB.
Materials:
-
2-Hydroxyisobutyric acid (HBA)
-
Methanol (reagent grade)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, add 2-hydroxyisobutyric acid.
-
Add an excess of methanol (a molar ratio of alcohol to acid of at least 10:1 is recommended to drive the reaction to completion).
-
Attach a reflux condenser.
-
-
Reaction:
-
Heat the mixture to reflux (approximately 65°C for methanol) with continuous stirring.
-
Allow the reaction to proceed for 24-48 hours. The progress can be monitored by TLC or GC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
The resulting crude methyl this compound can be used directly for LC-MS analysis or further purified by distillation for other applications.
-
Protocol 3: Chiral Derivatization of 2-HIB using (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP) for LC-MS Analysis
This protocol is designed for the enantioselective analysis of 2-HIB.
Materials:
-
2-Hydroxyisobutyric acid sample
-
(S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP) solution (0.2 mM in a suitable solvent like acetonitrile)
-
Condensation agent (e.g., a carbodiimide (B86325) like EDC)
-
LC-MS system with a C18 column
Procedure:
-
Derivatization Reaction:
-
To the dried 2-HIB sample, add the PMP solution.
-
Add the condensation agent to facilitate the amide bond formation between the carboxylic acid of 2-HIB and the amine of PMP.
-
Incubate the reaction mixture at 60°C for 90 minutes.
-
-
Sample Preparation for Analysis:
-
After incubation, the reaction mixture may need to be quenched, for example, by adding a small amount of water.
-
The sample can then be diluted with the mobile phase and injected into the LC-MS system.
-
-
LC-MS Analysis:
-
The diastereomeric derivatives of the 2-HIB enantiomers can be separated on a standard C18 reversed-phase column.
-
The detection is performed by mass spectrometry, which offers high sensitivity due to the easily ionizable tertiary amino group introduced by the PMP reagent.
-
Visualizations
Caption: Workflow for two-step derivatization of 2-HIB for GC-MS analysis.
Caption: Workflow for self-catalyzed esterification of 2-HIB.
Caption: Workflow for chiral derivatization of 2-HIB for LC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and this compound: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 4. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 2-Hydroxyisobutyrate (2-HIB) Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyisobutyrate (2-HIB) is a small branched-chain fatty acid metabolite that has garnered significant interest in the scientific community. It is recognized as a precursor for the post-translational modification known as lysine (B10760008) 2-hydroxyisobutyrylation (Khib), a crucial regulator of cellular processes, including metabolism and gene expression. Altered levels of 2-HIB have been associated with various metabolic disorders, making its accurate quantification in biological samples essential for research and clinical applications.
This document provides detailed application notes and experimental protocols for the sample preparation and measurement of 2-HIB in various biological matrices, including plasma, serum, urine, and tissues. The methodologies described are based on established analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative Performance
The following tables summarize the expected quantitative performance characteristics for the analytical methods described. These values are indicative and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: LC-MS/MS Method for 2-HIB in Human Plasma
| Parameter | Value |
| Linearity (R²) | > 0.99 |
| Accuracy | 99-102% |
| Precision (RSD%) | 0.7-3.5% |
| Lower Limit of Quantification (LLOQ) | ~1 µmol/L |
Data adapted from a study on the simultaneous analysis of 2-hydroxybutyrate and this compound in plasma.[1]
Table 2: GC-MS Method for 2-HIB in Human Urine
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 2 - 5 mg/L |
| Lower Limit of Quantification (LLOQ) | 6 - 10 mg/L |
| Precision (Intra-day CV%) | < 15% |
| Precision (Inter-day CV%) | < 15% |
| Accuracy (Recovery %) | 80 - 120% |
Data is based on a general method for organic acid analysis in urine.[2]
Signaling Pathway: Lysine 2-Hydroxyisobutyrylation (Khib)
2-HIB is a precursor for 2-hydroxyisobutyryl-CoA, the donor for the lysine 2-hydroxyisobutyrylation (Khib) post-translational modification. This dynamic process is regulated by "writer" and "eraser" enzymes.
Experimental Protocols
The following are detailed protocols for the preparation of various biological samples for 2-HIB analysis. These protocols are largely adapted from methods developed for the structurally similar molecule, 2-hydroxybutyric acid (2-HB), and may require optimization for specific applications.
Protocol 1: Plasma/Serum Sample Preparation for LC-MS/MS Analysis
This protocol describes a protein precipitation method for the extraction of 2-HIB from plasma or serum.
Materials:
-
Plasma or serum samples
-
Internal standard (IS) solution (e.g., 2-HIB-d6 in methanol)
-
Acetonitrile (ACN), ice-cold
-
0.1% Formic acid in water
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Thaw plasma/serum samples and internal standard solution on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma or serum sample.
-
Add 10 µL of the internal standard working solution to each sample.
-
To precipitate proteins, add 200 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 0.1% formic acid in water.
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Urine Sample Preparation for GC-MS Analysis
This protocol involves liquid-liquid extraction followed by derivatization to make 2-HIB volatile for GC-MS analysis.
Materials:
-
Urine sample
-
Internal standard (e.g., uniformly labeled 13C-succinic acid)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Heating block
-
GC-MS vials
Procedure:
-
Centrifuge the urine sample to remove any particulate matter.
-
To 200 µL of the supernatant, add the internal standard.
-
Acidify the sample to a pH < 2 by adding HCl.
-
Add 600 µL of ethyl acetate, vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 2,500 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 600 µL of ethyl acetate and combine the organic layers.
-
Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove residual water.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
To the dried residue, add 40 µL of pyridine and 40 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 70-90°C for 15 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
Cool to room temperature and transfer the derivatized sample to a GC-MS vial for analysis.
Protocol 3: Tissue Sample Preparation for LC-MS/MS or GC-MS Analysis
This protocol describes a general procedure for extracting 2-HIB from tissue samples.
Materials:
-
Frozen tissue sample (~10-50 mg)
-
Ice-cold 80% methanol
-
Tissue homogenizer (e.g., bead beater or Dounce homogenizer)
-
Centrifuge
-
Nitrogen evaporator
-
Reagents for derivatization (for GC-MS, as in Protocol 2)
-
Mobile phase for reconstitution (for LC-MS/MS, as in Protocol 1)
Procedure:
-
Weigh approximately 10-50 mg of frozen tissue.
-
Add 1 mL of ice-cold 80% methanol.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
For LC-MS/MS Analysis: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
For GC-MS Analysis: Proceed with the derivatization step as described in Protocol 2 (steps 10-12).
References
Application Notes and Protocols: 2-Hydroxyisobutyrate (2-HIB) as a Clinical Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Hydroxyisobutyrate (2-HIB)
2-Hydroxyisobutyric acid (2-HIB) is a small molecule metabolite that has emerged as a promising biomarker for metabolic diseases, particularly Type 2 Diabetes (T2D) and obesity.[1][2] Its origins are primarily linked to the catabolism of the branched-chain amino acid (BCAA) valine.[1] Elevated levels of 2-HIB have been consistently observed in individuals with obesity and T2D, suggesting its potential as a sensitive indicator of metabolic stress.[1] This document provides a comprehensive guide to the use of 2-HIB as a clinical biomarker, including detailed experimental protocols and an exploration of its associated signaling pathways.
While much of the current research has focused on its structural isomer, 2-hydroxybutyric acid (2-HB), as a marker for insulin (B600854) resistance, the data available for 2-HB can often be inferred for the validation and utility of 2-HIB.[3] This guide will draw upon this broader context while highlighting the specific findings related to 2-HIB.
Clinical Significance of 2-HIB
Elevated levels of 2-HIB are associated with several clinical conditions characterized by metabolic stress and insulin resistance.[4]
-
Type 2 Diabetes Mellitus (T2D): 2-HIB is considered an indicator of impaired glucose metabolism and insulin sensitivity.[4] In T2D, insulin resistance leads to altered lipid and carbohydrate metabolism, contributing to increased oxidative stress and subsequent production of 2-HIB.[4]
-
Obesity and Hepatic Steatosis: High levels of 2-HIB have been found in the urine of patients with obesity and hepatic steatosis.[5]
-
Mitochondrial Dysfunction: Elevated 2-HIB may actively contribute to mitochondrial dysfunction, a key factor in the pathophysiology of metabolic diseases.[1]
-
Post-Translational Modification: 2-HIB is a precursor for 2-hydroxyisobutyryl-CoA, which is involved in a novel post-translational modification called lysine (B10760008) 2-hydroxyisobutyrylation (Khib).[4][6] This modification has been observed on histones and other cellular proteins, suggesting a role in regulating gene expression and metabolism.[4][6]
Signaling Pathways Involving 2-HIB
The elevation of 2-HIB is linked to dysregulation in several key metabolic and signaling pathways.
Branched-Chain Amino Acid (BCAA) Catabolism
A primary source of 2-HIB is the catabolism of the BCAA valine.[1] In states of insulin resistance, BCAA catabolism can become dysregulated, leading to an accumulation of metabolic intermediates, including 2-HIB.
Insulin/IGF-1 and p38 MAPK Signaling
Studies in model organisms suggest that 2-HIB can modulate longevity and stress resistance through the activation of the insulin/IGF-1 signaling (IIS) and p38 MAPK pathways.[5] This suggests a complex interplay where 2-HIB is not just a byproduct of metabolic dysfunction but may also actively participate in cellular signaling.
Quantitative Data from Clinical Studies
The following table summarizes representative quantitative data for 2-HIB and its isomer 2-HB in different clinical populations. It is important to note that concentrations can vary based on the study population, analytical methods, and sample type.
| Biomarker | Population | Sample Type | Concentration (µmol/L) | Reference |
| This compound (2-HiB) | Normal Glucose Tolerance (NGT) | Plasma | 3.1 (1.9) (median, IQR) | [7] |
| Type 2 Diabetes (T2D) | Plasma | 3.8 (2.9) (median, IQR) | [7] | |
| 2-Hydroxybutyrate (2-HB) | Normal Glucose Tolerance (NGT) | Plasma | 61 (36) (median, IQR) | [7] |
| Type 2 Diabetes (T2D) | Plasma | 74 (4.0) (median, IQR) | [7] | |
| Insulin Resistant (Follow-up) | Plasma | 3.83 ± 1.73 (µg/mL) | [8] | |
| Insulin Resistant (Baseline) | Plasma | 4.21 ± 2.01 (µg/mL) | [8] |
Experimental Protocols
Accurate quantification of 2-HIB is crucial for its validation and use as a clinical biomarker. The gold standard methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
Sample Collection and Preparation
Objective: To obtain high-quality biological samples (plasma, serum, or urine) and prepare them for analysis.[3]
Protocol:
-
Collect fasting blood samples from study participants.[3]
-
Process the blood to obtain plasma or serum.[3]
-
Immediately store samples at -80°C to prevent metabolic degradation.[3]
-
For analysis, thaw samples on ice.[3]
-
Perform protein precipitation by adding a cold organic solvent (e.g., methanol (B129727) or acetonitrile).[3]
-
Centrifuge to pellet the precipitated proteins.[3]
-
Collect the supernatant containing the metabolites for analysis.[3]
Quantification of 2-HIB by LC-MS/MS
Objective: To accurately and precisely quantify the concentration of 2-HIB in biological samples.[3]
Method: LC-MS/MS is the preferred method for targeted metabolite quantification due to its high sensitivity and specificity.[3]
Protocol:
-
Develop a specific LC-MS/MS method for 2-HIB: This involves optimizing chromatographic separation to resolve 2-HIB from its isomers and tuning mass spectrometer parameters for sensitive detection.[3]
-
Use a stable isotope-labeled internal standard: A deuterated analog of 2-HIB should be used to correct for matrix effects and variations in instrument response.[3]
-
Prepare a calibration curve: Use known concentrations of 2-HIB to generate a standard curve for absolute quantification.[3]
-
Sample Analysis:
-
To a 100 µL aliquot of serum or plasma, add the internal standard.[9]
-
Precipitate proteins with a solvent like acetonitrile.[9]
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[9]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[9]
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.[9]
-
Inject the reconstituted sample onto an LC system with a suitable column (e.g., C18).[9]
-
Perform chromatographic separation using a gradient elution.[9]
-
Detect and quantify 2-HIB and the internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[9]
-
-
Data Analysis:
Quantification of 2-HIB by GC-MS
Objective: To quantify 2-HIB in biological samples using GC-MS, which requires a derivatization step.
Method: GC-MS is a robust technique for analyzing volatile compounds. For non-volatile analytes like 2-HIB, chemical derivatization is necessary.[2]
Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 300 µL of serum or plasma, add an internal standard (e.g., 2-HIB-d3).[10]
-
Acidify the sample with 90 µL of 5 M HCl.[11]
-
Add 4 mL of ethyl acetate (B1210297) and vortex for 2 minutes.[10]
-
Centrifuge at 2500 x g for 10 minutes.[10]
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.[10]
-
-
Derivatization (Silylation):
-
To the dried extract, add 80 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[2][10]
-
Incubate to allow for the formation of the trimethylsilyl (B98337) (TMS) derivative of 2-HIB.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., HP-5MS) for separation.[2]
-
Employ an appropriate temperature program for the oven.[2]
-
Operate the mass spectrometer in electron ionization (EI) mode and acquire data in selected ion monitoring (SIM) mode for characteristic ions of the 2-HIB-TMS derivative and its internal standard.[2]
-
-
Data Analysis: Similar to LC-MS/MS, quantify 2-HIB by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Biomarker Validation Studies
The validation of 2-HIB as a clinical biomarker requires a phased approach.
Protocol:
-
Phase 1 (Discovery): Utilize untargeted metabolomics to identify potential biomarkers like 2-HIB in a small cohort of individuals with and without the disease of interest.
-
Phase 2 (Validation): In a larger, independent cohort, use a targeted and validated analytical method (e.g., LC-MS/MS) to confirm the association of 2-HIB with the disease.
-
Phase 3 (Clinical Utility): Conduct large-scale prospective studies to establish the predictive value of 2-HIB for disease risk, progression, and response to intervention.[1]
Statistical Analysis:
-
Receiver Operating Characteristic (ROC) Curve Analysis: To determine the optimal cut-off value for 2-HIB concentration for diagnostic purposes.[3]
-
Positive and Negative Predictive Values: To assess the clinical utility of the biomarker in a real-world setting.[3]
Conclusion
2-Hydroxyisobutyric acid is a promising biomarker that reflects key pathophysiological processes in metabolic diseases, including aberrant BCAA catabolism and mitochondrial dysfunction.[1] The standardized and robust analytical methods outlined in this guide will facilitate further research to fully elucidate its clinical utility. Future intervention and mechanistic studies are warranted to understand if lifestyle or pharmacological interventions can modulate 2-HIB levels and to unravel the precise molecular mechanisms by which it contributes to metabolic disease.[1] The continued investigation of 2-HIB has the potential to provide valuable insights into the complex metabolic derangements underlying obesity and type 2 diabetes, and may ultimately lead to the development of novel diagnostic and therapeutic strategies.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Hydroxyisobutyric Acid | Rupa Health [rupahealth.com]
- 5. 2-hydroxyisobutyric acid (2-HIBA) modulates ageing and fat deposition in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and this compound: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Application of 2-Hydroxyisobutyrate in cell culture experiments.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyisobutyrate (2-HIB) is a naturally occurring alpha-hydroxy acid that has garnered significant interest in cellular biology. It is the precursor to 2-hydroxyisobutyryl-CoA, the donor for a novel and evolutionarily conserved post-translational modification known as lysine (B10760008) 2-hydroxyisobutyrylation (Khib).[1] This modification involves the addition of a 2-hydroxyisobutyryl group to lysine residues on histone and non-histone proteins, thereby influencing a wide range of cellular processes.
The Khib modification is implicated in the regulation of gene transcription, glycolysis, and the tricarboxylic acid (TCA) cycle.[1][2] Dysregulation of Khib has been associated with various diseases, including metabolic disorders and cancer.[2][3] In mammalian cells, the levels of Khib are dynamically regulated by "writer" enzymes, such as the acetyltransferases p300 and Tip60, and "eraser" enzymes, including the histone deacetylases HDAC2 and HDAC3.[1][4] The connection between cellular metabolism and protein function is highlighted by the fact that the availability of 2-hydroxyisobutyryl-CoA can modulate the extent of Khib modification.[1]
These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including detailed protocols for cell treatment, analysis of Khib levels, and assessment of cellular phenotypes.
Data Presentation
Table 1: Summary of Quantitative Data for this compound Treatment in a Model Organism
The following table summarizes the observed effects of different concentrations of 2-HIB on the lifespan of the nematode Caenorhabditis elegans. While this data is not from mammalian cell culture, it provides a useful starting range for dose-response experiments. Optimal concentrations for specific mammalian cell lines should be determined empirically.
| Concentration | Organism | Observed Effect on Lifespan | Reference |
| 0.1 mM | C. elegans | No significant effect | [5] |
| 5 mM | C. elegans | Extended median survival to day 15 (control: day 12) | [5] |
| 10 mM | C. elegans | Significantly extended median lifespan to day 25 (control: day 12) | [5] |
| 20 mM | C. elegans | Extended median survival to day 20 (control: day 12) | [5] |
| 50 mM | C. elegans | Toxic effects observed | [5] |
| 100 mM | C. elegans | Toxic effects observed | [5] |
Experimental Protocols
Preparation of this compound for Cell Culture
Objective: To prepare a sterile stock solution of this compound for treating cultured cells.
Materials:
-
2-Hydroxyisobutyric acid (or Sodium this compound)
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS) or cell culture medium (e.g., DMEM)
-
1 M NaOH (if starting with the free acid)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes or conical tubes
Protocol:
-
Dissolving this compound:
-
If using Sodium this compound: Weigh out the desired amount of sodium this compound and dissolve it in sterile DPBS or cell culture medium to a desired stock concentration (e.g., 100 mM).
-
If using 2-Hydroxyisobutyric acid: Weigh out the desired amount of 2-hydroxyisobutyric acid and dissolve it in sterile DPBS or cell culture medium. The free acid may require pH adjustment.
-
-
pH Adjustment (for free acid):
-
Slowly add 1 M NaOH dropwise while monitoring the pH of the solution.
-
Adjust the pH to a physiological range (typically 7.2-7.4) to ensure compatibility with cell culture conditions.
-
-
Sterilization:
-
Sterilize the 2-HIB solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
-
Storage:
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
-
Cell Treatment with this compound
Objective: To treat mammalian cells in culture with 2-HIB to study its effects.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa, MCF-7)
-
Complete cell culture medium
-
Sterile 2-HIB stock solution (from Protocol 1)
-
Cell culture plates or flasks
Protocol:
-
Cell Seeding:
-
Seed the cells at an appropriate density in culture plates or flasks.
-
Allow the cells to attach and grow for 24 hours, or until they reach the desired confluency (typically 60-80%).
-
-
Preparation of Treatment Medium:
-
Thaw an aliquot of the sterile 2-HIB stock solution.
-
Dilute the stock solution in fresh, pre-warmed complete cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations based on literature (e.g., starting with the range from the C. elegans study) and empirical testing.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the prepared treatment medium to the cells.
-
Include a vehicle control (medium with the same concentration of the solvent used for 2-HIB, e.g., DPBS).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Downstream Analysis:
-
After the incubation period, harvest the cells for downstream analysis, such as cell viability assays, western blotting, or mass spectrometry.
-
Western Blot Analysis of Lysine 2-Hydroxyisobutyrylation
Objective: To detect changes in the global levels of Khib on proteins after 2-HIB treatment.
Materials:
-
2-HIB treated and control cells
-
RIPA lysis buffer supplemented with protease and deacetylase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Pan anti-Khib antibody
-
Primary antibody: Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Protein Extraction:
-
Wash the treated and control cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the pan anti-Khib primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
-
Loading Control:
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Mass Spectrometry-Based Proteomic Analysis of Khib
Objective: To identify and quantify Khib sites on a proteome-wide scale.
Materials:
-
2-HIB treated and control cells
-
Lysis buffer (e.g., 8 M urea (B33335) in TEAB)
-
DTT and iodoacetamide (B48618) (IAA)
-
Trypsin
-
C18 SPE column
-
Immunoprecipitation buffer (e.g., NETN buffer)
-
Pan anti-Khib antibody-conjugated agarose (B213101) beads
-
Elution buffer (e.g., 0.1% trifluoroacetic acid)
-
LC-MS/MS system
Protocol:
-
Protein Extraction and Digestion:
-
Immunoaffinity Enrichment of Khib Peptides:
-
Elution and Desalting:
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides using a high-resolution mass spectrometer coupled with a nano-HPLC system.[6]
-
-
Data Analysis:
-
Search the MS/MS spectra against a protein database to identify Khib-modified peptides and proteins. Specify 2-hydroxyisobutyrylation on lysine as a variable modification.[7]
-
Mandatory Visualization
Caption: Experimental workflow for studying the effects of this compound in cell culture.
Caption: Regulation of Lysine 2-Hydroxyisobutyrylation (Khib).
Caption: Proposed signaling crosstalk between Khib and the PI3K/Akt/mTOR pathway.
References
- 1. Ethyl this compound synthesis - chemicalbook [chemicalbook.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. benchchem.com [benchchem.com]
- 4. files.eric.ed.gov [files.eric.ed.gov]
- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
Detecting Lysine 2-Hydroxyisobutyrylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine (B10760008) 2-hydroxyisobutyrylation (Khib) is a recently discovered and evolutionarily conserved post-translational modification (PTM) where a 2-hydroxyisobutyryl group is added to a lysine residue.[1] This modification results in a mass shift of +86.0368 Da.[1] Khib has been implicated in a variety of cellular processes, including gene transcription, glycolysis, the TCA cycle, and ribosome biogenesis.[1][2] Its dysregulation has been linked to various diseases, making the accurate detection and quantification of Khib sites on proteins essential for understanding its biological functions and for potential therapeutic development.[1] The primary methods for detecting Khib are mass spectrometry (MS)-based proteomics for large-scale discovery and quantification, and antibody-based assays like Western blotting for validation and assessment of global Khib levels.[1]
Quantitative Data Summary
The following table summarizes results from several proteome-wide Khib studies, showcasing the prevalence of this modification across different species.
| Species | Tissue/Cell Line | Number of Khib Sites Identified | Number of Khib Proteins Identified | Reference |
| Homo sapiens (Human) | Pancreatic Cancer | 10,367 | 2,325 | [3] |
| Homo sapiens (Human) | HEK293 cells | 3,502 | 1,050 | [4] |
| Candida albicans | Wild-type strain | 6,659 | 1,438 | [5] |
| Triticum aestivum (Wheat) | Leaves | 3,004 (repeatedly identified) | 1,104 (repeatedly identified) | [6] |
| Synechococcus sp. | PCC 7002 | 1,875 | 618 | [7] |
| Fusarium graminearum | Mycelia | - | 728 | [8] |
| IgA nephropathy patients | Peripheral blood mononuclear cells | 3,684 | 1,036 | [2] |
| Oral squamous cell carcinoma | - | 938 | 617 | [9] |
Experimental Protocols
Method 1: Mass Spectrometry-Based Proteomic Analysis
Mass spectrometry-based proteomics is the gold standard for the global and site-specific identification and quantification of Khib-modified proteins. The general workflow involves protein extraction, digestion, enrichment of Khib-peptides, and LC-MS/MS analysis.[1]
This protocol is a composite based on methodologies reported in multiple studies.[1][4][6]
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a buffer containing protease and deacetylase inhibitors.[1] A common lysis buffer is 8 M urea (B33335) in 100 mM NH4HCO3, pH 8.0.[6]
-
Sonicate the lysate on ice and centrifuge to remove debris.[1]
-
Determine protein concentration using a BCA assay.[5]
-
Reduce proteins with 5-10 mM dithiothreitol (B142953) (DTT) at 37°C for 1 hour.[1][5]
-
Alkylate with 11-20 mM iodoacetamide (B48618) for 15-45 minutes at room temperature in the dark.[1][4][5]
-
Dilute the sample with 100 mM NH4HCO3 to reduce the urea concentration to below 2 M.[1][5]
-
Digest with trypsin overnight at a 1:50 to 1:100 trypsin-to-protein mass ratio.[4][5]
-
Desalt the resulting peptides using a C18 SPE column and dry them under vacuum.[1]
-
-
Immunoaffinity Enrichment of Khib-Peptides:
-
Resuspend the dried peptides in NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).[1]
-
Incubate the peptides with pre-washed pan-anti-Khib antibody-conjugated beads overnight at 4°C with gentle rotation.[1][4]
-
Wash the beads multiple times with NETN buffer and then with water to remove non-specifically bound peptides.[1][5]
-
Elute the enriched Khib-peptides with 0.1% trifluoroacetic acid.[10][3][5]
-
Desalt the eluted peptides using C18 ZipTips and dry under vacuum.[4][5]
-
-
LC-MS/MS Analysis:
-
Database Search and Bioinformatic Analysis:
-
Search the MS/MS data against a protein database using software like MaxQuant.[4][6]
-
Specify carbamidomethyl on Cys as a fixed modification and oxidation on Met, acetylation on protein N-terminus, and 2-hydroxyisobutyrylation on Lys as variable modifications.[2][4]
-
Perform bioinformatics analysis on the identified Khib proteins, including Gene Ontology (GO) annotation, KEGG pathway enrichment, and protein-protein interaction network analysis.[11]
-
Method 2: Western Blotting
Western blotting is a widely used technique to validate the presence of Khib-modified proteins and to assess the overall level of lysine 2-hydroxyisobutyrylation in a sample.
This protocol is based on general western blotting procedures.[12][13][14][15]
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature or overnight at 4°C.[15]
-
Incubate the membrane with a pan-anti-Khib primary antibody at the recommended dilution overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times for 5-10 minutes each with TBST.[13][15]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Signaling Pathways and Logical Relationships
Lysine 2-hydroxyisobutyrylation is regulated by "writer" and "eraser" enzymes. For instance, in mammalian cells, p300 and Tip60 have been identified as enzymes that can "write" the Khib modification, while HDAC2 and HDAC3 act as "erasers".[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative proteomics analysis of lysine 2-hydroxyisobutyrylation in IgA nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Systematic analysis of lysine 2-hydroxyisobutyrylation posttranslational modification in wheat leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Functional Analysis of Lysine 2-Hydroxyisobutyrylation in Cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Global analysis of lysine 2-hydroxyisobutyrylation during Fusarium graminearum infection in maize [frontiersin.org]
- 9. Lysine 2-hydroxyisobutyrylation proteomics reveals protein modification alteration in the actin cytoskeleton pathway of oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. its.caltech.edu [its.caltech.edu]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes: Enzymatic Detection of 2-Hydroxyisobutyrate (2-HIB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyisobutyrate (2-HIB), a branched-chain keto acid metabolite, has emerged as a significant biomarker in the study of metabolic diseases. Elevated levels of 2-HIB in biological fluids have been associated with insulin (B600854) resistance, type 2 diabetes, and obesity.[1][2] Accurate and efficient quantification of 2-HIB is crucial for advancing research into the pathophysiology of these conditions and for the development of novel therapeutic interventions. While chromatographic methods like liquid chromatography-mass spectrometry (LC-MS/MS) offer high sensitivity and specificity, enzymatic assays provide a valuable alternative for high-throughput screening and routine analysis due to their simplicity, speed, and cost-effectiveness.
This document provides detailed application notes and protocols for the enzymatic detection of this compound. The described assay is based on the principle of a specific dehydrogenase that catalyzes the oxidation of 2-HIB with the concomitant reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH, which can be quantified by measuring the increase in absorbance at 340 nm.
Principle of the Enzymatic Assay
The enzymatic assay for 2-HIB is based on the following reaction catalyzed by a specific this compound Dehydrogenase (2-HIBDH):
This compound + NAD⁺ ---(2-HIBDH)--> 2-Ketoisobutyrate + NADH + H⁺
The production of NADH is directly proportional to the concentration of 2-HIB in the sample. The increase in NADH can be monitored spectrophotometrically by measuring the absorbance at 340 nm.
An alternative, though more complex, enzymatic approach involves the conversion of 2-HIB to 2-hydroxyisobutyryl-CoA, which is then cleaved by a 2-hydroxyacyl-CoA lyase to produce acetone (B3395972) and formyl-CoA.[3][4] The acetone can then be quantified, for instance, by gas chromatography.
Data Presentation
The following tables summarize typical quantitative data for enzymatic assays of related hydroxy acids, which can be considered as performance goals for a 2-HIB specific assay.
Table 1: Performance Characteristics of a Spectrophotometric Enzymatic Assay for S-3-Hydroxyisobutyrate
| Parameter | Value | Reference |
| Linear Range | 5 - 200 µM | [5] |
| Limit of Detection | < 5 µM | [5] |
| Specificity | No cross-reactivity with R-3-hydroxyisobutyrate, lactate, malate, 3-hydroxybutyrate | [5] |
| Recovery | 95 - 105% | [5] |
Table 2: Performance Characteristics of a Commercial ELISA Kit for Human 3-hydroxyisobutyrate (B1249102) dehydrogenase (HIBADH)
| Parameter | Value | Reference |
| Detection Range | 0.156 - 10 ng/mL | [6] |
| Sensitivity | 0.08 ng/mL | [6] |
| Intra-Assay CV | 4.5% | [6] |
| Inter-Assay CV | 5.9% | [6] |
Table 3: Reported Concentrations of this compound in Human Plasma
| Condition | 2-HIB Concentration (µM) | Reference |
| Normal Glucose Tolerance | 3.1 (Median) | [1] |
| Type 2 Diabetes | 3.8 (Median) | [1] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for this compound
This protocol describes a method for the quantification of 2-HIB in biological samples using a hypothetical specific this compound Dehydrogenase (2-HIBDH).
Materials:
-
This compound (2-HIB) standard solution (1 mM)
-
This compound Dehydrogenase (2-HIBDH) solution (e.g., 1 U/mL in assay buffer)
-
NAD⁺ solution (10 mM in assay buffer)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
Biological samples (e.g., deproteinized plasma, serum, or urine)
Procedure:
-
Sample Preparation:
-
For plasma or serum, deproteinate the samples by adding perchloric acid to a final concentration of 1 M, followed by centrifugation to remove the precipitated protein. Neutralize the supernatant with KOH.
-
Urine samples may be diluted with assay buffer and used directly.
-
-
Standard Curve Preparation:
-
Prepare a series of 2-HIB standards by diluting the 1 mM stock solution in assay buffer to final concentrations ranging from 0 to 200 µM.
-
-
Assay Reaction:
-
To each well of the 96-well microplate, add the following in order:
-
50 µL of Assay Buffer
-
20 µL of NAD⁺ solution (10 mM)
-
10 µL of sample or standard
-
-
Mix gently and incubate for 5 minutes at 37°C.
-
Measure the initial absorbance at 340 nm (A_initial).
-
Initiate the reaction by adding 20 µL of 2-HIBDH solution (1 U/mL).
-
Incubate for 30 minutes at 37°C.
-
Measure the final absorbance at 340 nm (A_final).
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔA) for each well: ΔA = A_final - A_initial.
-
Subtract the ΔA of the blank (0 µM standard) from the ΔA of all other standards and samples.
-
Plot the corrected ΔA values for the standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of 2-HIB in the samples by interpolating their corrected ΔA values on the standard curve.
-
Signaling Pathways and Workflows
The following diagrams illustrate the metabolic pathway of 2-HIB formation and the general workflow of the enzymatic assay.
Conclusion
The enzymatic assay for this compound offers a promising method for its quantification in various biological samples. As a key biomarker for metabolic diseases, the accurate measurement of 2-HIB is crucial for both basic research and clinical applications. The protocols and data presented here provide a foundation for the implementation and validation of a robust and sensitive enzymatic assay for 2-HIB, which can facilitate further investigations into its role in health and disease and aid in the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Actinobacterial Degradation of 2-Hydroxyisobutyric Acid Proceeds via Acetone and Formyl-CoA by Employing a Thiamine-Dependent Lyase Reaction [frontiersin.org]
- 4. Actinobacterial Degradation of 2-Hydroxyisobutyric Acid Proceeds via Acetone and Formyl-CoA by Employing a Thiamine-Dependent Lyase Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectrophotometric enzymatic assay for S-3-hydroxyisobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
Application Notes and Protocols: The Role of 2-Hydroxyisobutyrate in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyisobutyrate (2-HIB), also known as α-hydroxyisobutyric acid, is an endogenous alpha-hydroxy acid that has garnered significant interest in the fields of metabolomics and drug development.[1] This small molecule is a key metabolite in various biological processes and serves as a precursor for the recently discovered post-translational modification, lysine (B10760008) 2-hydroxyisobutyrylation (Khib).[1][2] Elevated levels of 2-HIB have been associated with several metabolic disorders, including obesity, type 2 diabetes, and hepatic steatosis, making it a promising biomarker for disease diagnosis and patient stratification.[3][4][5]
These application notes provide a comprehensive overview of the significance of 2-HIB in metabolomics research, detailed protocols for its quantification, and insights into its role in cellular signaling pathways.
Biological Significance and Applications
2-HIB is primarily linked to the catabolism of the branched-chain amino acid (BCAA) valine.[4] Its accumulation can reflect dysregulation in BCAA metabolism and mitochondrial function, which are central to the pathophysiology of metabolic diseases.[4]
Key Applications:
-
Biomarker for Metabolic Diseases: Elevated concentrations of 2-HIB in plasma and urine have been observed in individuals with obesity and type 2 diabetes, suggesting its potential as a sensitive indicator of metabolic stress.[2][4]
-
Indicator of MTBE Exposure: 2-HIB is a metabolite of the gasoline additive methyl tert-butyl ether (MTBE), and its levels can serve as a marker for environmental exposure.[2]
-
Research in Post-Translational Modifications: As the precursor to 2-hydroxyisobutyryl-CoA, 2-HIB is crucial for the study of lysine 2-hydroxyisobutyrylation (Khib), a novel post-translational modification impacting a wide range of proteins involved in metabolism.[1][2]
-
Modulator of Cellular Pathways: Research suggests that 2-HIB can modulate key cellular signaling pathways, including the insulin/IGF-1 signaling and p38 MAPK pathways.[1][3]
Quantitative Data
The following table summarizes quantitative findings of this compound concentrations in a clinical study on Type 2 Diabetes.
| Cohort | 2-HIB Concentration (μmol/L) - Median (Interquartile Range) | Fold Change | p-value | Reference |
| Healthy Controls (Normal Glucose Tolerance) | 3.1 (1.9) | ~1.23 | <0.05 | [4][6] |
| Type 2 Diabetes (T2D) | 3.8 (2.9) | [4][6] |
Signaling Pathways Involving this compound
2-HIB has been shown to influence cellular processes by modulating specific signaling pathways. In the model organism Caenorhabditis elegans, 2-HIB treatment has been demonstrated to extend lifespan and increase resistance to oxidative stress through the activation of the insulin/IGF-1 signaling (IIS) and p38 MAPK pathways.[3] This leads to a reduction in reactive oxygen species (ROS) levels.[3]
Figure 1: Signaling pathways modulated by this compound in C. elegans.
Furthermore, 2-HIB is the precursor for 2-hydroxyisobutyryl-CoA, the donor for lysine 2-hydroxyisobutyrylation (Khib), a post-translational modification that impacts proteins involved in key metabolic pathways like glycolysis and the TCA cycle.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Hydroxyisobutyric Acid | Rupa Health [rupahealth.com]
- 3. 2-hydroxyisobutyric acid (2-HIBA) modulates ageing and fat deposition in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | 2-hydroxyisobutyric acid (2-HIBA) modulates ageing and fat deposition in Caenorhabditis elegans [frontiersin.org]
- 6. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and this compound: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Hydroxyisobutyrate in Drug Discovery
Introduction
2-Hydroxyisobutyrate (2-HIB), a small molecule metabolite, has emerged from the field of metabolomics as a significant player in cellular physiology and a compound of increasing interest in drug discovery and development. Endogenously, it is primarily a product of the catabolism of the branched-chain amino acid (BCAA) valine.[1] Its applications in drug discovery are multifaceted, ranging from its use as a clinical biomarker for metabolic diseases to its role as a precursor for a novel type of post-translational modification (PTM) that regulates gene expression.[2][3] Recent studies also point towards its direct therapeutic potential in treating complications associated with metabolic disorders.[4]
These notes provide an overview of 2-HIB's key applications, quantitative data from relevant studies, detailed protocols for its measurement, and visualizations of the core biological pathways and experimental workflows.
2-HIB as a Biomarker for Metabolic Diseases
Elevated levels of 2-HIB have been consistently identified in individuals with metabolic diseases, particularly type 2 diabetes (T2D) and obesity.[1][5] This association makes 2-HIB a promising biomarker for early diagnosis, patient stratification, and monitoring therapeutic interventions. Its elevation is linked to two key pathophysiological processes: impaired BCAA catabolism and mitochondrial dysfunction, both of which are central to insulin (B600854) resistance.[1]
Quantitative Data: 2-HIB in Clinical Cohorts
The following table summarizes findings from studies that have quantified circulating 2-HIB levels, demonstrating its potential as a biomarker.
| Table 1: Plasma this compound Concentrations in Metabolic Disease | ||||
| Cohort | 2-HIB Concentration (μmol/L) - Healthy Controls (NGT) | 2-HIB Concentration (μmol/L) - Type 2 Diabetes (T2D) | Fold Change | Reference |
| Multicenter Atherothrombosis Study | 3.1 (Median, IQR 1.9) | 3.8 (Median, IQR 2.9) | ~1.23 | [1] |
| NGT: Normal Glucose Tolerance; IQR: Interquartile Range. |
This consistent, albeit modest, elevation in T2D patients highlights 2-HIB's sensitivity as an indicator of metabolic stress.[1]
Role in Post-Translational Modification: Lysine (B10760008) 2-Hydroxyisobutyrylation (Khib)
Perhaps the most significant role of 2-HIB in a drug discovery context is its function as the precursor for lysine 2-hydroxyisobutyrylation (Khib), a novel and evolutionarily conserved post-translational modification.[2][5] 2-HIB is converted to 2-hydroxyisobutyryl-CoA, which then serves as the donor for the modification of lysine residues on histone and non-histone proteins.[5][6]
This Khib modification acts as an epigenetic mark that influences gene expression and is involved in regulating crucial cellular processes, including glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid degradation.[3][5] The enzymes that "write" (e.g., Tip60) and "erase" (e.g., HDAC2, HDAC3) this mark are potential therapeutic targets for diseases where these pathways are dysregulated, such as pancreatic cancer.[3][5][7]
Figure 1: 2-HIB's role in Lysine 2-Hydroxyisobutyrylation (Khib) signaling.
Therapeutic Potential and Synthetic Applications
Beyond its biomarker and signaling roles, 2-HIB is being explored for its direct therapeutic effects and as a building block for drug synthesis.
-
Neuroprotection : A recent study demonstrated that 2-HIB can rescue diabetic cognitive impairment by binding to the mitochondrial protein MT-ND3, thereby boosting the homeostasis of the mitochondrial respiratory chain in the hippocampus.[4]
-
Metabolic Modulation : In model organisms like C. elegans, 2-HIB supplementation has been shown to extend lifespan, protect against oxidative stress, and modulate fat deposition, acting through the insulin/IGF-1 signaling pathway.[8][9]
-
Chemical Scaffold : As a chemical reagent, 2-HIB reacts with primary amines to form 2-hydroxyisobutyramides, which are useful scaffolds in medicinal chemistry for drug discovery.[10] It is also an intermediate in the synthesis of various pharmaceuticals.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Hydroxyisobutyric Acid | Rupa Health [rupahealth.com]
- 4. 2-Hydroxyisobutyric acid targeted binding to MT-ND3 boosts mitochondrial respiratory chain homeostasis in hippocampus to rescue diabetic cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Metabolic Functions of Lysine 2-Hydroxyisobutyrylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-hydroxyisobutyric acid (2-HIBA) modulates ageing and fat deposition in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 2-hydroxyisobutyric acid (2-HIBA) modulates ageing and fat deposition in Caenorhabditis elegans [frontiersin.org]
- 10. 2-Hydroxyisobutyric acid | 594-61-6 | H-6400 | Biosynth [biosynth.com]
- 11. Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Quantification of 2-Hydroxyisobutyrate (2-HIB)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the quantification of 2-Hydroxyisobutyrate (2-HIB).
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of this compound (2-HIB) considered challenging?
A1: The quantification of 2-HIB presents several analytical challenges. As a small and polar molecule, it exhibits poor retention on standard reversed-phase liquid chromatography columns. Additionally, the presence of the structural isomer 3-hydroxybutyrate, which is often more abundant in biological samples, can interfere with accurate measurement if not chromatographically resolved.[1][2] Furthermore, 2-HIB is typically present at low endogenous concentrations, requiring highly sensitive analytical methods.
Q2: Is chemical derivatization necessary for the analysis of 2-HIB?
A2: It depends on the analytical technique employed. For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is mandatory to increase the volatility and thermal stability of 2-HIB.[3][4] Common derivatizing agents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), derivatization is often not required but can be used to enhance sensitivity and improve chromatographic peak shape.[5][6][7]
Q3: How can I effectively separate 2-HIB from its isomer, 3-hydroxybutyrate?
A3: Achieving chromatographic separation is critical for accurate quantification. In GC-MS, specialized capillary columns and optimized temperature gradients can resolve the derivatized isomers. For LC-MS/MS, hydrophilic interaction liquid chromatography (HILIC) or the use of specific reversed-phase columns with appropriate mobile phase modifiers can achieve baseline separation.[8] Chiral derivatization can also be employed to separate the different stereoisomers of both 2-HIB and 3-hydroxybutyrate.[9]
Q4: What is the recommended internal standard for 2-HIB quantification?
A4: The use of a stable isotope-labeled (SIL) internal standard is highly recommended for accurate and precise quantification.[8][10][11][12][13] A SIL internal standard, such as this compound-d6, has nearly identical chemical and physical properties to the unlabeled analyte.[14] This allows it to effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby minimizing matrix effects.[8][14][15]
Q5: What are matrix effects and how can they be minimized in 2-HIB analysis?
A5: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[16][17] This can result in inaccurate and imprecise measurements.[15] To minimize matrix effects, it is crucial to implement efficient sample preparation techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances like phospholipids.[8][18] Additionally, optimizing chromatographic separation to resolve 2-HIB from matrix components and using a co-eluting SIL internal standard are effective strategies.[1][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor/No Signal in LC-MS/MS | Inefficient ionization or significant ion suppression. | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).[1] Improve sample cleanup to remove interfering matrix components.[1] Consider derivatization to improve ionization efficiency.[6] |
| High Variability in Results | Inconsistent sample preparation or uncompensated matrix effects. | Ensure precise and consistent pipetting and extraction procedures. Use a stable isotope-labeled internal standard that co-elutes with the analyte.[1][14] Perform a matrix effect evaluation using pre- and post-extraction spikes. |
| Poor Peak Shape (Tailing/Fronting) | Column degradation, sample overload, or inappropriate mobile phase pH. | Replace the analytical column.[1] Reduce the injection volume or dilute the sample.[8] Adjust the mobile phase pH to ensure 2-HIB is in a single ionic state.[8] |
| Co-elution with 3-hydroxybutyrate | Inadequate chromatographic separation. | Optimize the chromatographic gradient (LC) or temperature program (GC). Evaluate alternative column chemistries (e.g., HILIC for LC, chiral column for GC). |
| Low Recovery After Sample Prep | Suboptimal extraction protocol. | Ensure the correct ratio of precipitation solvent to sample is used.[8] For LLE, optimize the extraction solvent and pH. For SPE, ensure the correct sorbent and elution solvent are used. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of 2-HIB and related compounds.
Table 1: Comparison of Analytical Methods for Hydroxybutyrate Quantification
| Method | Analyte(s) | Matrix | Derivatization | Limit of Quantification (LOQ) | Reference |
| GC-MS | 2-Hydroxybutyrate | Serum | Microwave-assisted silylation | 5 µM | [19][20] |
| LC-MS/MS | 3-hydroxyisobutyrate (B1249102), etc. | Plasma | N/A | Not Specified | [21] |
| LC-MS/MS | 3HB, 3HIB, 3HMB, 2HB | Saliva | 2-Pyridylmethyl (2PM) ester | <1 pg on-column | [6][22] |
| LC-MS/MS | β-hydroxy-β-methylbutyrate | Plasma | None | 10 ng/mL | [23] |
Table 2: Recovery and Matrix Effect Data for Related Analytes
| Analyte | Matrix | Extraction Method | Recovery % | Matrix Effect % | Reference |
| Hydroxybutyrates | Saliva | LLE with derivatization | 98.5 - 108.8% | Not specified | [6][22] |
| THC Metabolites | Plasma | SPE | ~80% | <20% | [18] |
| N/A | N/A | N/A | N/A | N/A |
Experimental Protocols
Protocol: Quantification of 2-HIB in Human Plasma by LC-MS/MS
This protocol provides a general workflow for the quantification of 2-HIB in human plasma. Optimization may be required for specific instrumentation and laboratory conditions.
1. Materials and Reagents:
-
Human plasma samples (stored at -80°C)
-
This compound (analyte standard)
-
This compound-d6 (internal standard, IS)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
2. Sample Preparation (Protein Precipitation): [1]
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard (e.g., 50 ng/mL 2-HIB-d6).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
3. LC-MS/MS Analysis:
-
LC System: UHPLC system
-
Column: HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-5.1 min: 50% to 95% B
-
5.1-7 min: 95% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
2-HIB: Q1/Q3 (e.g., 103.0 -> 57.0)
-
2-HIB-d6: Q1/Q3 (e.g., 109.0 -> 63.0)
-
(Note: MRM transitions should be optimized for the specific instrument.)
-
4. Data Analysis:
-
Integrate the peak areas for 2-HIB and 2-HIB-d6.
-
Calculate the peak area ratio (2-HIB / 2-HIB-d6).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Determine the concentration of 2-HIB in the samples from the calibration curve using a linear regression model.
Visualizations
Caption: Metabolic pathway showing the origin of 2-HIB from valine catabolism.[24]
Caption: A generalized experimental workflow for the quantification of 2-HIB.
Caption: A decision tree for troubleshooting low signal issues in 2-HIB analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Interference of 3-hydroxyisobutyrate with measurements of ketone body concentration and isotopic enrichment by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous quantification of salivary 3-hydroxybutyrate, 3-hydroxyisobutyrate, 3-hydroxy-3-methylbutyrate, and 2-hydroxybutyrate as possible markers of amino acid and fatty acid catabolic pathways by LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization-assisted LC-MS/MS method for simultaneous quantification of endogenous gamma-hydroxybutyric acid and its metabolic precursors and products in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers [ccspublishing.org.cn]
- 10. ckisotopes.com [ckisotopes.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. waters.com [waters.com]
- 15. benchchem.com [benchchem.com]
- 16. bataviabiosciences.com [bataviabiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus [mdpi.com]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. Simultaneous quantification of salivary 3-hydroxybutyrate, 3-hydroxyisobutyrate, 3-hydroxy-3-methylbutyrate, and 2-hydroxybutyrate as possible markers of amino acid and fatty acid catabolic pathways by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
How to improve the sensitivity of 2-Hydroxyisobutyrate detection.
Welcome to the technical support center for 2-Hydroxyisobutyrate (2-HIB) detection. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common challenges to enhance the sensitivity and reliability of 2-HIB quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound (2-HIB)?
The most prevalent and robust analytical platforms for the accurate quantification of 2-HIB in biological samples are mass spectrometry-based methods. These include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often considered the gold-standard method. It offers high sensitivity and specificity and can directly analyze 2-HIB without the need for chemical derivatization, simplifying sample preparation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is another widely used technique that provides high accuracy and precision. However, because 2-HIB is a polar and non-volatile compound, it requires a derivatization step to convert it into a more volatile and thermally stable form suitable for GC analysis.
Q2: Why is sample preparation so critical for sensitive 2-HIB detection?
Proper sample preparation is essential to remove interferences from complex biological matrices like plasma, serum, or urine. These matrices contain high concentrations of proteins, salts, and phospholipids (B1166683) that can interfere with the analysis, leading to a phenomenon known as "matrix effects." Effective sample preparation minimizes these interferences, thereby improving assay sensitivity, accuracy, and reproducibility.
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?
A stable isotope-labeled internal standard, such as 2-hydroxybutyrate-d3 (used for the related compound 2-HB), is a non-radioactive version of the analyte where some atoms have been replaced by their heavier isotopes. A SIL-IS is the most effective tool to compensate for sample matrix effects and variability during sample processing. Because it has nearly identical chemical and physical properties to the target analyte, it is affected by extraction inefficiencies, and ion suppression/enhancement in the same way. This allows for more accurate and precise quantification.
Q4: What is derivatization and why is it necessary for GC-MS analysis of 2-HIB?
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For GC-MS, 2-HIB must be converted into a more volatile and less polar form to be effectively vaporized and separated by the gas chromatograph. A common strategy is a two-step process involving methoximation followed by silylation, which replaces active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your 2-HIB detection experiments.
Issue 1: Low Signal or Poor Sensitivity
Q: My LC-MS/MS or GC-MS analysis is showing a very low signal-to-noise ratio for 2-HIB. How can I improve the sensitivity?
A: Low signal can stem from several factors, from sample preparation to instrument settings. Here’s a systematic approach to troubleshooting:
| Potential Cause | Recommended Solution | Supporting Evidence |
| Inefficient Extraction/Recovery | Optimize your sample preparation protocol. For liquid-liquid extraction (LLE), experiment with different solvents and pH adjustments. For solid-phase extraction (SPE), ensure the cartridge type and wash/elution steps are optimized for a polar analyte like 2-HIB. | Low recovery is often due to a suboptimal sample preparation protocol. The choice of extraction solvent is critical. |
| Matrix Effects (Ion Suppression) | Improve sample cleanup to remove interfering components like phospholipids. Optimize chromatographic separation to ensure 2-HIB does not co-elute with interfering substances. The most effective solution is to use a stable isotope-labeled internal standard to correct for signal suppression. | Phospholipids are a major cause of ion suppression in plasma and serum. A SIL-IS has the same physicochemical properties as the analyte and is affected by matrix effects in the same way, allowing for accurate correction. |
| Inefficient Derivatization (GC-MS) | Ensure sample extracts are completely dry before adding derivatization reagents, as they are highly sensitive to moisture. Use fresh, high-quality reagents stored under inert gas. Optimize reaction time and temperature; microwave-assisted derivatization can shorten reaction times significantly. | Residual water will consume silylating reagents, leading to incomplete derivatization and poor sensitivity. Reagent degradation over time is a major cause of low signal. |
| Suboptimal MS Parameters | Optimize mass spectrometer source parameters, including temperature and gas flows, to enhance ionization efficiency. For MS/MS, perform a product ion scan to confirm and select the most intense and specific multiple reaction monitoring (MRM) transitions. | Inefficient ionization can lead to low sensitivity. Optimizing MRM transitions is crucial for maximizing signal intensity. |
Technical Support Center: 2-Hydroxyisobutyrate (2-HIB) Sample Preparation
Welcome to the technical support center for 2-Hydroxyisobutyrate (2-HIB) sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the handling and preparation of 2-HIB samples for analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental preparation of this compound samples, presented in a question-and-answer format.
Issue: Low Analyte Recovery or Poor Yield
Question: My final recovery of 2-HIB is significantly lower than expected after extraction. What are the potential causes?
Answer: Low recovery of 2-HIB can stem from several factors throughout the sample preparation workflow. Key areas to investigate include:
-
Inefficient Extraction: The choice of extraction method and solvent is critical. For liquid-liquid extraction (LLE), ensure the solvent has the appropriate polarity to partition 2-HIB effectively. For solid-phase extraction (SPE), the sorbent chemistry must be suitable for retaining and eluting 2-HIB. Inconsistent extraction procedures can also lead to variable results.[1][2]
-
Sample Degradation: Although 2-HIB is generally stable, improper storage conditions or prolonged exposure to ambient temperatures can lead to degradation.[3] For long-term storage, temperatures of -80°C are recommended.
-
Incomplete Derivatization (for GC-MS): If you are using Gas Chromatography-Mass Spectrometry (GC-MS), incomplete derivatization is a common cause of low signal and apparent low recovery. This can be due to the presence of moisture, incorrect reagent-to-sample ratio, suboptimal reaction temperature, or insufficient reaction time.[4]
-
Analyte Loss During Evaporation: During the solvent evaporation step, volatile derivatives of 2-HIB can be lost if the temperature is too high or the gas flow is too strong. Careful optimization of the evaporation process is necessary.
Issue: High Variability in Results and Poor Reproducibility
Question: I am observing significant variability in my 2-HIB measurements across replicate samples. What could be the reason?
Answer: High variability, or poor precision, can compromise the reliability of your data. Common causes include:
-
Inconsistent Sample Handling: Ensure that all samples, calibrators, and quality controls are treated identically throughout the entire preparation process. This includes consistent timing for each step and precise pipetting.[1]
-
Matrix Effects: Biological samples contain complex matrices that can cause ion suppression or enhancement in mass spectrometry-based methods, leading to inconsistent quantification.[5][6] Optimizing the sample cleanup procedure to remove interfering substances is crucial.[5]
-
Instrument Instability: Fluctuations in the analytical instrument's performance, such as an unstable spray in LC-MS, can contribute to variability.[6]
-
Freeze-Thaw Cycles: While 2-HIB is reported to be stable for at least three freeze-thaw cycles, repeated cycles should be avoided as they can affect sample integrity.[7][8]
Issue: Poor Chromatographic Peak Shape
Question: My 2-HIB peak in the chromatogram is showing tailing/fronting. What are the likely causes and how can I resolve this?
Answer: Poor peak shape can be attributed to several factors related to the sample, the analytical column, or the chromatographic system itself.[1]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.[1] Try diluting your sample or reducing the injection volume.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to peak tailing. If the issue persists with new samples and mobile phases, the column may need replacement.[1]
-
Incompatible Sample Solvent: The solvent used to dissolve the final extract should ideally be the same as or weaker than the mobile phase to ensure good peak shape.[1]
-
Secondary Interactions: Interactions between 2-HIB and active sites on the column or in the system can cause peak tailing. Using a high-quality, well-maintained column and ensuring the mobile phase pH is appropriate can help mitigate this.
Issue: Incomplete or Inefficient Derivatization (GC-MS)
Question: My derivatization reaction for GC-MS analysis of 2-HIB seems to be incomplete. What can I do to improve it?
Answer: Derivatization is a critical step for the analysis of non-volatile compounds like 2-HIB by GC-MS.[9] To troubleshoot incomplete derivatization:
-
Ensure Anhydrous Conditions: Silylation reagents, commonly used for derivatizing hydroxyl groups, are sensitive to moisture. Ensure all glassware is dry and that the sample extract is completely evaporated to dryness before adding the derivatization reagent.
-
Optimize Reagent and Catalyst: The choice and amount of derivatization reagent and catalyst (if applicable) are crucial. For silylation, reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are often used.[10] The ratio of these reagents may need optimization.
-
Optimize Reaction Conditions: The reaction time and temperature play a significant role. Some derivatization reactions may require heating to proceed to completion.[11] Microwave-assisted derivatization can be a rapid alternative.[8][10]
-
Use a Solvent: If the dried sample residue does not dissolve in the derivatization reagent, the reaction will likely not proceed efficiently.[12] Using a small amount of a suitable solvent like pyridine (B92270) or ethyl acetate (B1210297) can help dissolve the analyte and facilitate the reaction.[12]
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for plasma/serum samples for 2-HIB analysis?
A1: For short-term storage (up to 24 hours), samples can be kept at 4°C.[8] For long-term storage, it is recommended to store plasma or serum samples at -80°C to ensure the stability of 2-HIB.
Q2: Which anticoagulant should I use for blood collection for 2-HIB analysis?
A2: Whole blood should be collected in tubes containing an anticoagulant such as EDTA or heparin. Studies have shown no significant differences in 2-HB levels between serum and EDTA plasma samples, suggesting both are suitable.[8]
Q3: Is derivatization necessary for 2-HIB analysis?
A3: Derivatization is typically required for GC-MS analysis to make 2-HIB volatile enough to pass through the GC column.[6][13] For LC-MS/MS analysis, derivatization is not always necessary but can be used to improve ionization efficiency and chromatographic retention.
Q4: What are the common extraction methods for 2-HIB from biological fluids?
A4: The most common extraction methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[2][13] LLE with a solvent like ethyl acetate is frequently used.[6][10] SPE offers the advantage of cleaner extracts by effectively removing matrix components.[2]
Q5: How can I minimize matrix effects in my LC-MS/MS analysis of 2-HIB?
A5: To minimize matrix effects, it is important to have an efficient sample cleanup protocol. This can be achieved through optimized LLE or SPE.[2] Additionally, using a stable isotope-labeled internal standard that co-elutes with 2-HIB can help to compensate for matrix-induced ion suppression or enhancement. Chromatographic separation should also be optimized to separate 2-HIB from co-eluting matrix components.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters from published methodologies for this compound and related hydroxybutyrate analysis.
Table 1: Recovery and Precision Data for Hydroxybutyrate Analysis
| Analyte | Matrix | Method | Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| 2-Hydroxybutyrate | Saliva | LC-MS/MS | 98.5 - 108.8 | Not Specified | Not Specified | [14] |
| 3-Hydroxyisobutyrate | Saliva | LC-MS/MS | 98.5 - 100.7 | Not Specified | Not Specified | [14] |
| 2-Hydroxybutyrate | Serum | GC-MS | 96 - 101 | < 8 | < 8 | [10] |
Table 2: Sample Stability Data for 2-Hydroxybutyrate
| Analyte | Matrix | Storage Condition | Stability | Reference |
| 2-Hydroxybutyrate | Serum | Ambient Temperature | Up to 24 hours | [8] |
| 2-Hydroxybutyrate | Serum | 4°C | Up to 24 hours | [8] |
| 2-Hydroxybutyrate | Serum | Freeze-Thaw Cycles | Stable after 3 cycles | [8] |
| β-Hydroxybutyrate | Plasma/Serum | -20°C and -80°C | Stable for long-term |
Experimental Protocols
Protocol 1: Sample Preparation of 2-Hydroxybutyrate from Human Serum for GC-MS Analysis
This protocol is adapted from a validated method involving liquid-liquid extraction followed by microwave-assisted silylation.[10]
a. Materials:
-
2-Hydroxybutyric acid sodium salt (for standards)
-
2-Hydroxybutyrate-d3 (internal standard)
-
N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA:TMCS, 99:1)
-
Ethyl acetate
-
5 M Hydrochloric acid (HCl)
-
Nitrogen gas for evaporation
b. Sample Preparation (Liquid-Liquid Extraction):
-
To 300 µL of serum, calibrator, or quality control sample, add 30 µL of 1 mM 2-HB-d3 internal standard.
-
Acidify the samples by adding 90 µL of 5 M HCl.
-
Perform a liquid-liquid extraction by adding 4 mL of ethyl acetate.
-
Vortex the mixture and then centrifuge at 2500 x g for 10 minutes.
-
Transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen at 37 °C.
c. Derivatization (Microwave-Assisted Silylation):
-
To the dried extract, add 80 µL of BSTFA:TMCS (99:1).
-
Cap the tube tightly and irradiate in a microwave at 800 W for 2 minutes.
d. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column, such as a (5%-phenyl)-methylpolysiloxane column.
-
Set the mass spectrometer to monitor for the characteristic ions of the di-TMS derivative of 2-HB and its deuterated internal standard.
Visualizations
Experimental Workflow for 2-HIB Analysis by GC-MS
Caption: Workflow for 2-HIB sample preparation and analysis by GC-MS.
Troubleshooting Logic for Low Analyte Recovery
References
- 1. benchchem.com [benchchem.com]
- 2. opentrons.com [opentrons.com]
- 3. benchchem.com [benchchem.com]
- 4. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Sample preparation GC-MS [scioninstruments.com]
- 14. bevital.no [bevital.no]
Technical Support Center: Optimization of Mass Spectrometry Parameters for 2-Hydroxyisobutyrate (2-HIB)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of 2-Hydroxyisobutyrate (2-HIB).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analysis of this compound (2-HIB) by mass spectrometry?
The primary challenges in quantifying 2-HIB include its small size and polar nature, potential interference from its structural isomer 2-hydroxybutyrate (2-HB), and matrix effects from complex biological samples.[1] Achieving adequate retention on standard reversed-phase liquid chromatography columns can also be challenging.
Q2: What are the typical mass spectrometry parameters for 2-HIB analysis?
For tandem mass spectrometry, 2-HIB is typically analyzed in negative ionization mode using electrospray ionization (ESI). The precursor ion ([M-H]⁻) for 2-HIB is m/z 103. A common product ion for quantification is m/z 57, resulting from the loss of the carboxyl group.
Q3: How can I improve the chromatographic separation of 2-HIB from its isomer 2-HB?
Optimizing the liquid chromatography (LC) method is crucial for resolving 2-HIB and 2-HB. Using a C18 reversed-phase column with a mobile phase containing a low concentration of formic acid (e.g., 0.1%) can enhance separation. A shallow gradient elution with a slow increase in the organic mobile phase (e.g., acetonitrile (B52724) or methanol) can also improve resolution.
Q4: What is a suitable internal standard for 2-HIB analysis?
A stable isotope-labeled internal standard, such as this compound-d6, is the ideal choice. It shares similar chemical and physical properties with the analyte, ensuring it behaves similarly during sample preparation and ionization, which helps to correct for matrix effects and variations in instrument response.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Incompatible Sample Solvent | Reconstitute the final sample extract in a solvent with a similar or weaker elution strength than the initial mobile phase. |
| Column Degradation | Replace the analytical column or guard column. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is appropriate to maintain 2-HIB in a consistent ionic state. A lower pH (e.g., using 0.1% formic acid) is generally recommended for reversed-phase chromatography of carboxylic acids. |
Issue 2: Low Sensitivity or No Signal
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ionization Parameters | Optimize ESI source parameters such as capillary voltage, gas temperatures, and gas flow rates. Infuse a standard solution of 2-HIB to tune these parameters for maximum signal intensity. |
| Incorrect MRM Transition | Verify the precursor and product ions for 2-HIB. The transition m/z 103 → 57 is a common starting point, but should be confirmed by infusing a standard. |
| Matrix Suppression | Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or phospholipid removal plates can be more effective than simple protein precipitation.[2] |
| Sample Degradation | Ensure proper sample storage and handling. For long-term storage, plasma and serum samples should be kept at -80°C.[3] |
Issue 3: High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting and extraction procedures. Automation of sample preparation can reduce variability. |
| Instrument Instability | Check for fluctuations in LC pump pressure and MS spray stability. Regular maintenance and calibration of the instrument are crucial. |
| Carryover | Inject a blank sample after a high-concentration sample to check for carryover. Implement a robust needle and injection port washing protocol. |
Quantitative Data Summary
Table 1: Recommended LC-MS/MS Parameters for 2-HIB Analysis
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5-10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Precursor Ion (Q1) | m/z 103 |
| Product Ion (Q3) | m/z 57 |
| Internal Standard (d6-2-HIB) | m/z 109 → m/z 63 (projected) |
Note: These are starting parameters and should be optimized for your specific instrumentation and application.
Table 2: Typical Collision Energy Optimization Range
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Typical Collision Energy Range (eV) |
| This compound | 103 | 57 | 10 - 25 |
Collision energy should be optimized to achieve the highest signal intensity for the product ion.[4][5][6][7]
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
-
Thaw Samples: Thaw plasma samples and internal standard working solution on ice.[8]
-
Spike Internal Standard: In a microcentrifuge tube, add 50 µL of plasma. Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of 2-HIB-d6 in methanol).[8]
-
Protein Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.[8]
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[3]
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[8]
Visualizations
References
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 5. skyline.ms [skyline.ms]
- 6. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting 2-Hydroxyisobutyrate Chromatography
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of 2-Hydroxyisobutyrate (2-HIBA). The following frequently asked questions (FAQs) and troubleshooting guides are designed to directly address and resolve common problems.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?
Peak tailing for polar, acidic compounds like this compound in reversed-phase high-performance liquid chromatography (RP-HPLC) is frequently caused by secondary interactions between the analyte and the stationary phase.[1] Specifically, the carboxyl group of 2-HIBA can interact with residual silanol (B1196071) groups (Si-OH) on the silica-based column packing material.[1][2] These interactions are a common source of asymmetrical peak shapes.[1]
Q2: How does the mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is a critical parameter for ionizable compounds like 2-HIBA.[3] To achieve a symmetrical peak, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of this compound, which is approximately 3.8. This ensures that the analyte is in its neutral, protonated form, minimizing undesirable ionic interactions with the stationary phase.[3][4] Operating near the analyte's pKa can lead to inconsistent ionization and result in asymmetrical peaks.[5]
Q3: Can the choice of organic modifier in the mobile phase influence peak tailing?
Yes, the organic modifier, typically acetonitrile (B52724) or methanol (B129727), plays a role in peak shape.[3] Acetonitrile is generally a stronger eluting solvent than methanol for many compounds.[3] Experimenting with the type and concentration of the organic modifier can help to optimize peak symmetry by altering the interaction kinetics between 2-HIBA and the stationary phase.[6]
Q4: My peak tailing issue appeared suddenly. What are the likely causes?
A sudden onset of peak tailing often points to a few specific issues:
-
Column Contamination: Accumulation of strongly retained impurities from samples can create active sites that lead to tailing.[1][6]
-
Column Void or Bed Deformation: A void at the column inlet or a collapsed packing bed can distort the flow path, causing peak distortion for all analytes.[4][6] This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges.
-
Partially Blocked Frit: Debris from the sample, mobile phase, or system components can clog the inlet frit, leading to a distorted sample band and tailing peaks.[7]
-
Mobile Phase Preparation Error: An incorrectly prepared mobile phase, especially an inaccurate pH, can significantly impact peak shape.[7]
Q5: What is an acceptable peak tailing factor?
The peak asymmetry factor (As) or tailing factor (Tf) is used to quantify peak symmetry. An ideal Gaussian peak has a value of 1.0. For many assays, a tailing factor greater than 1.2 indicates significant tailing, though values up to 1.5 may be acceptable depending on the specific method requirements.[4][7]
Troubleshooting Guide
Data Summary for Method Optimization
| Parameter | Recommended Range/Value | Rationale |
| Mobile Phase pH | 2.5 - 3.0 | To ensure 2-HIBA is in its neutral form and minimize silanol interactions.[3][4] |
| Buffer Concentration | 10 - 50 mM | To maintain a stable pH and mask residual silanol activity.[8] |
| Organic Modifier | Acetonitrile or Methanol | Acetonitrile is often a stronger eluting solvent.[3] The percentage should be optimized for retention and peak shape. |
| Column Type | End-capped C18 or Polar-embedded | End-capping minimizes available silanol groups.[5][6] |
| Injection Solvent | Mobile phase or a weaker solvent | Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[3] |
Experimental Protocols
Protocol 1: Column Washing and Regeneration
This protocol is intended to remove contaminants from the column that may be causing peak tailing.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol (B130326)
-
HPLC-grade methanol or acetonitrile (strong solvent)
-
HPLC system
Procedure:
-
Disconnect the column from the detector.[9]
-
Set the flow rate to 0.5 mL/min or half of the analytical flow rate.[9]
-
Wash the column with at least 10 column volumes of HPLC-grade water to remove any buffer salts.
-
Wash with 10 column volumes of isopropanol to remove strongly retained organic compounds.
-
Wash with 10 column volumes of the strong organic solvent (methanol or acetonitrile).[9][10]
-
Return the column to the original flow direction.
-
Equilibrate the column with the mobile phase for at least 20 column volumes before the next injection.[11]
Protocol 2: Mobile Phase pH Adjustment and Optimization
This protocol details the preparation and optimization of the mobile phase pH.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Phosphoric acid or formic acid (for pH adjustment)
-
pH meter
-
0.45 µm membrane filter
Procedure:
-
Prepare the aqueous component of the mobile phase.
-
Carefully add phosphoric acid or formic acid to the aqueous phase to adjust the pH to a starting point of 2.8.[3]
-
Filter the aqueous phase through a 0.45 µm membrane filter.[3]
-
Prepare the final mobile phase by mixing the buffered aqueous phase and the organic modifier in the desired ratio (e.g., 90:10 v/v).[3]
-
Degas the mobile phase using sonication or helium sparging.[3]
-
If peak tailing persists, incrementally decrease the pH (e.g., to 2.5) and re-evaluate the peak shape.
Visual Troubleshooting Aids
Caption: Troubleshooting workflow for peak tailing in 2-HIBA analysis.
Caption: Interaction of 2-HIBA with residual silanol groups.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. benchchem.com [benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. uhplcs.com [uhplcs.com]
- 9. HPLC Column Cleaning Guide | How To [scioninstruments.com]
- 10. glsciencesinc.com [glsciencesinc.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Minimizing Matrix Effects in 2-Hydroxyisobutyrate (2-HIB) Analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to mitigate matrix effects in the analysis of 2-Hydroxyisobutyrate (2-HIB), a significant biomarker in metabolic research.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound (2-HIB)?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] In the analysis of 2-HIB, which is often measured in complex biological matrices like plasma, serum, or urine, these effects can cause ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2] This interference can lead to inaccurate quantification, poor reproducibility, and reduced assay sensitivity.[1][3]
Q2: What are the primary sources of matrix effects in biological samples for 2-HIB analysis?
A2: The most common sources of matrix effects in biological samples include:
-
Phospholipids (B1166683): Abundant in plasma and serum, phospholipids are notorious for causing significant ion suppression in electrospray ionization (ESI) mass spectrometry.[1][3]
-
Salts and Proteins: High concentrations of salts and residual proteins can affect analyte extraction efficiency, chromatographic peak shape, and the ionization process in the MS source.[1][3]
-
Other Endogenous Metabolites: Structurally similar compounds or other highly abundant small molecules can co-elute with 2-HIB and compete for ionization, leading to inaccurate results.[1][3]
Q3: How can I detect the presence of matrix effects in my 2-HIB assay?
A3: The two most common methods to evaluate matrix effects are the post-column infusion method and the post-extraction spike method.[1][4]
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of a 2-HIB standard solution into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column.[1][4] A dip or rise in the baseline signal where matrix components elute indicates ion suppression or enhancement, respectively.[4][5]
-
Post-Extraction Spike: This quantitative method compares the response of an analyte spiked into a pre-extracted blank matrix sample with the response of the same analyte in a neat solution (e.g., mobile phase).[2] The ratio of these responses provides a quantitative measure of the matrix effect.[2]
Q4: What is the most effective strategy to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d6, is the most effective way to compensate for matrix effects.[1][3] A SIL-IS has nearly identical physicochemical properties to 2-HIB and will co-elute, meaning it experiences the same degree of ion suppression or enhancement.[3][6] By calculating the ratio of the analyte signal to the SIL-IS signal, accurate correction can be achieved, improving precision and accuracy.[2][7]
Troubleshooting Guides
This section addresses specific issues encountered during 2-HIB analysis.
Issue 1: Significant Ion Suppression and Low Sensitivity
-
Potential Cause: Co-elution of interfering components, particularly phospholipids from plasma or serum, with the 2-HIB analyte.[1] These interferences compete with 2-HIB for ionization in the MS source, reducing its signal.[2]
-
Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1] While simple protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids.[1] Techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) offer superior cleanup and are more effective at removing a broad range of interferences.[3][8] SPE, in particular, can be tailored to selectively remove phospholipids and other interfering compounds.[8][9]
-
Improve Chromatographic Separation: Adjust the LC method (e.g., mobile phase gradient, column chemistry) to improve the separation of 2-HIB from the regions where matrix components elute.[2][4]
-
Implement a SIL-IS: Use a stable isotope-labeled internal standard for 2-HIB. This will not eliminate ion suppression but will effectively correct for the signal loss, ensuring accurate quantification.[1][3]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[3][10] However, this may also lower the 2-HIB concentration below the assay's limit of quantification.[3]
-
Issue 2: Poor Reproducibility Across Different Sample Lots
-
Potential Cause: Variability in the composition of the biological matrix between different samples or batches can lead to inconsistent matrix effects.[1] This is a common issue when using less robust sample preparation methods like protein precipitation.[1]
-
Solutions:
-
Implement a Robust Sample Preparation Method: Employ a more rigorous cleanup technique like SPE or LLE. These methods provide cleaner extracts and lead to more consistent results across different sample lots by effectively removing a wider range of interferences.[1][8]
-
Use a Stable Isotope-Labeled Internal Standard: As the gold standard, a SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of signal variability between samples.[1][6]
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples.[2] This helps to account for matrix-induced changes in ionization efficiency, though it does not correct for variability between individual samples.[2] Since an analyte-free matrix for the endogenous 2-HIB is not available, surrogate matrix or stripped matrix approaches may be considered.
-
Issue 3: Low Analyte Recovery After Sample Preparation
-
Potential Cause: A suboptimal sample preparation protocol can lead to the loss of 2-HIB. This can be due to inefficient extraction, incorrect pH, or inappropriate solvent selection during LLE or SPE.
-
Solutions:
-
Optimize Extraction pH: 2-HIB is a carboxylic acid. For reversed-phase SPE or LLE with an organic solvent, acidifying the sample (e.g., with formic or hydrochloric acid) will protonate the carboxylic acid group, making the molecule more neutral and improving its extraction into an organic solvent or retention on a non-polar sorbent.[3][11][12]
-
Evaluate SPE Sorbent and Solvents: Ensure the SPE sorbent type (e.g., reversed-phase, ion-exchange) is appropriate for 2-HIB.[13][14] Systematically optimize the wash and elution solvents. A wash step should remove interferences without eluting the analyte, while the elution solvent should be strong enough to fully recover the analyte from the sorbent.[14][15]
-
Check LLE Solvent Choice: The choice of organic solvent in LLE is critical. Solvents like ethyl acetate (B1210297) are commonly used.[3][11] Ensure sufficient vortexing and proper phase separation to maximize recovery.[11]
-
Issue 4: Poor Chromatographic Peak Shape (Tailing or Fronting)
-
Potential Cause: Issues with the analytical column, mobile phase, or sample overload can lead to poor peak shapes.[11]
-
Solutions:
-
Adjust Mobile Phase pH: For reversed-phase chromatography, ensure the mobile phase pH is sufficiently low (e.g., using 0.1% formic acid) to keep the 2-HIB in its neutral, protonated form for better interaction with the stationary phase and improved peak shape.[3][11]
-
Reduce Injection Volume/Dilute Sample: Injecting too high a concentration of the analyte or matrix components can overload the column.[3] Try reducing the injection volume or diluting the final extract.[3]
-
Check for Column Contamination: Residual matrix components can build up on the column or guard column over time.[3] Implement a robust column wash step between injections or replace the guard column.[3]
-
Consider Metal Interactions: For some analytes, interactions with metal surfaces in standard stainless steel columns can cause peak tailing and signal loss.[16] If other troubleshooting fails, consider using a metal-free or PEEK-lined column.[16]
-
Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the effectiveness of common techniques for biofluid analysis.
| Technique | Phospholipid Removal | Salt Removal | Selectivity | Throughput | Risk of Ion Suppression |
| Dilution | Poor | Poor | Low | High | High |
| Protein Precipitation (PPT) | Poor | Moderate | Low | High | High[1][8] |
| Liquid-Liquid Extraction (LLE) | Good | Good | Moderate | Moderate | Moderate[17] |
| Solid-Phase Extraction (SPE) | Excellent | Excellent | High | Moderate-High | Low[8][18] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted for extracting 2-HIB from plasma or serum.
-
Sample Aliquoting: Aliquot 200 µL of the plasma/serum sample into a clean microcentrifuge tube.[3]
-
Internal Standard Addition: Add 20 µL of a suitable stable isotope-labeled internal standard (e.g., 2-HIB-d6) solution.[3]
-
Acidification: Add 50 µL of 1M HCl to acidify the sample, which protonates the carboxylic acid group of 2-HIB.[3]
-
Protein Precipitation (Optional but Recommended): Add 600 µL of cold acetonitrile, vortex for 1 minute to precipitate proteins, and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a new tube.
-
Extraction: Add 1 mL of ethyl acetate to the supernatant.[3]
-
Vortexing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction.[11]
-
Centrifugation: Centrifuge at 2,500 x g for 10 minutes to separate the aqueous and organic layers.[11][19]
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.[11]
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 37°C.[11][19]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[3]
Protocol 2: Solid-Phase Extraction (SPE)
This is a general protocol using a reversed-phase SPE cartridge to clean up 2-HIB from a biological fluid like urine or plasma.
-
Sample Pre-treatment: Thaw the sample (e.g., 200 µL of urine) and centrifuge to remove particulates.[3] Dilute the sample 1:1 with an acidic buffer (e.g., containing 2% formic acid) to ensure 2-HIB is in its neutral form. Add the SIL-IS.
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing 1 mL of methanol (B129727), followed by 1 mL of water through the cartridge.[14] Do not let the sorbent bed go dry.[18]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Allow the sample to pass through slowly (e.g., 1 drop per second).
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove salts and other polar interferences while retaining 2-HIB.[15]
-
Elution: Elute the 2-HIB and the SIL-IS from the cartridge using 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).[13][15]
-
Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase for analysis.
Visualized Workflows and Logic
Caption: General workflow for 2-HIB analysis highlighting key stages for minimizing matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. lctsbible.com [lctsbible.com]
- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 9. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Solid Phase Extraction Explained [scioninstruments.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Accurate Measurement of 2-Hydroxyisobutyrate Amidst Isomeric Interference
Welcome to the technical support center for the accurate quantification of 2-Hydroxyisobutyrate (2-HIB). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of measuring 2-HIB, with a specific focus on overcoming isomeric interference. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers that interfere with the measurement of this compound (2-HIB)?
A1: The primary isomer that interferes with 2-HIB analysis is 3-hydroxybutyrate (B1226725) (3-HB), a well-known ketone body.[1][2][3][4] Another common isomer that can pose a challenge is 2-hydroxybutyrate (2-HB), which is a biomarker for insulin (B600854) resistance.[1][5][6] Due to their structural similarities, these molecules can have similar physicochemical properties, leading to challenges in chromatographic separation and mass spectrometric detection.[1]
Q2: Why is derivatization necessary for the analysis of 2-HIB by Gas Chromatography-Mass Spectrometry (GC-MS)?
A2: 2-HIB is a polar and non-volatile compound, which makes it unsuitable for direct analysis by gas chromatography.[7] Derivatization is a chemical modification process that converts polar functional groups (hydroxyl and carboxyl groups in the case of 2-HIB) into less polar and more volatile derivatives.[5][7] This process, typically through silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), increases the thermal stability and volatility of 2-HIB, allowing it to be effectively separated and analyzed by GC-MS.[5][7]
Q3: What are the advantages of using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for 2-HIB analysis?
A3: LC-MS/MS offers several advantages for the analysis of 2-HIB. It is highly specific and sensitive, particularly for non-volatile compounds, and often does not require a derivatization step, which can simplify sample preparation and reduce analysis time.[6] This technique is well-suited for analyzing 2-HIB in complex biological matrices like plasma or serum.[8] Furthermore, chiral derivatization can be coupled with LC-MS to enable the separation of enantiomers (D/L forms) of hydroxybutyrate isomers.[1]
Q4: What is a matrix effect and how can it impact my 2-HIB measurements?
A4: A matrix effect is the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[8] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity of your 2-HIB measurement.[8] Common sources of matrix effects in biological samples include phospholipids, salts, and proteins.[8]
Troubleshooting Guide
Issue 1: Poor Chromatographic Resolution of 2-HIB and its Isomers
Symptoms:
-
Overlapping or co-eluting peaks for 2-HIB and 3-HB (or other isomers) in your chromatogram.
-
Inaccurate and inconsistent quantification of 2-HIB.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal GC or LC Column | For GC-MS: Ensure you are using a column with appropriate polarity for separating the derivatized isomers. A mid-polarity column is often a good starting point. For LC-MS/MS: A C18 reversed-phase column is commonly used.[1] Consider experimenting with different stationary phases or column dimensions (length, internal diameter, particle size) to improve separation. |
| Inadequate Chromatographic Conditions | For GC-MS: Optimize the oven temperature program. A slower temperature ramp can often improve the resolution of closely eluting compounds. Adjust the carrier gas flow rate. For LC-MS/MS: Optimize the mobile phase gradient. A shallower gradient can enhance separation. Experiment with different mobile phase compositions and pH. |
| Inefficient Derivatization (GC-MS) | Ensure the derivatization reaction has gone to completion. Optimize the reaction time, temperature, and the ratio of derivatizing agent to sample. Incomplete derivatization can lead to broad or tailing peaks. |
| Sample Overload | Injecting too much sample can lead to broad peaks and poor resolution. Try diluting your sample or reducing the injection volume. |
Issue 2: Inaccurate Quantification and Low Sensitivity
Symptoms:
-
Low signal-to-noise ratio for the 2-HIB peak.
-
High variability in replicate measurements.
-
Results are not consistent with expected physiological ranges.
Possible Causes and Solutions:
| Cause | Solution |
| Matrix Effects | Implement strategies to mitigate matrix effects. This can include optimizing your sample preparation to remove interfering substances (e.g., protein precipitation, solid-phase extraction).[8] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with 2-HIB is highly recommended to correct for matrix effects.[8] |
| Suboptimal Mass Spectrometer Settings | Optimize the ion source parameters (e.g., temperature, gas flows) and the collision energy for fragmentation in MS/MS to maximize the signal for your specific 2-HIB transitions. For GC-MS, ensure you are using appropriate selected ion monitoring (SIM) ions for quantification.[7] |
| Sample Degradation | Ensure proper sample handling and storage to prevent degradation of 2-HIB. Store samples at -80°C for long-term storage. |
| Improper Calibration Curve | Prepare your calibration standards in a matrix that closely matches your samples to account for matrix effects. Ensure the concentration range of your calibration curve covers the expected concentrations in your samples. |
Experimental Protocols
Protocol 1: GC-MS Analysis of 2-HIB in Urine with Derivatization
This protocol outlines a general procedure for the quantification of 2-HIB in urine using GC-MS after a derivatization step.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Acidify 1 mL of urine sample with hydrochloric acid (HCl).
-
Add an appropriate internal standard (e.g., a deuterated analog of 2-HIB).
-
Extract the analytes with an organic solvent like ethyl acetate (B1210297) by vortexing.
-
Centrifuge the sample to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
2. Derivatization
-
To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and pyridine.[7]
-
Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined time (e.g., 30-60 minutes) to ensure complete derivatization.
-
After cooling, the sample is ready for GC-MS analysis.
3. GC-MS Parameters
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 10-20°C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230-250 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions for derivatized 2-HIB and the internal standard.
Protocol 2: LC-MS/MS Analysis of 2-HIB in Plasma
This protocol provides a general workflow for the direct analysis of 2-HIB in plasma without derivatization.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add an internal standard (e.g., 2-HIB-d6).
-
Add a threefold volume of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
2. LC-MS/MS Parameters
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3-0.5 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for 2-HIB and its internal standard for high selectivity and sensitivity.
Quantitative Data Summary
The following tables summarize typical performance characteristics of GC-MS and LC-MS/MS methods for 2-HIB quantification, extracted from various studies and application notes.
Table 1: GC-MS Method Performance
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [9] |
| Limit of Quantification (LOQ) | 5 µM | [9] |
| Intra-day Precision (%RSD) | < 8% | [9] |
| Inter-day Precision (%RSD) | < 8% | [9] |
| Accuracy (% Recovery) | 96-101% | [9] |
Table 2: LC-MS/MS Method Performance
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [10] |
| Limit of Quantification (LOQ) | 0.4 µM (for HMB) | [11] |
| Intra-day Precision (%RSD) | < 9% | [12] |
| Inter-day Precision (%RSD) | < 10% | [12] |
| Accuracy (% Recovery) | > 98% | [12] |
Note: The values presented are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.
Visualizations
Caption: Workflow for 2-HIB analysis in urine by GC-MS.
Caption: Workflow for 2-HIB analysis in plasma by LC-MS/MS.
Caption: Troubleshooting logic for 2-HIB analysis issues.
References
- 1. Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers [ccspublishing.org.cn]
- 2. 2-Hydroxyisobutyric Acid | Rupa Health [rupahealth.com]
- 3. Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference of 3-hydroxyisobutyrate with measurements of ketone body concentration and isotopic enrichment by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Simultaneous determination of β-hydroxybutyrate and β-hydroxy-β-methylbutyrate in human whole blood using hydrophilic interaction liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 2-Hydroxyisobutyrate (2-HIB) Assays
This technical support center is designed for researchers, scientists, and drug development professionals to improve the reproducibility of 2-Hydroxyisobutyrate (2-HIB) assays. Here you will find troubleshooting guides and FAQs to address specific issues encountered during experimentation.
Troubleshooting Guide
This section addresses common problems that may arise during the analysis of 2-HIB by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Question: I am observing high variability and poor reproducibility in my 2-HIB measurements. What are the potential causes?
Answer: High variability in 2-HIB quantification can stem from several factors throughout the analytical workflow. The most common sources of error include inconsistent sample preparation, matrix effects, and instability of the analyte or its derivatives.
To troubleshoot this, consider the following:
-
Sample Preparation: Ensure precise and consistent pipetting, especially when adding internal standards and reagents. Inconsistent protein precipitation or liquid-liquid extraction can lead to significant variability.[1]
-
Internal Standard (IS): Use a stable, isotopically labeled internal standard for 2-HIB (e.g., ¹³C-labeled 2-HIB) to correct for variations in sample preparation and instrument response.[2] Ensure the IS is added accurately and consistently to all samples, calibrators, and quality controls.
-
Matrix Effects (LC-MS/MS): Biological matrices like plasma and urine are complex and can cause ion suppression or enhancement, leading to inaccurate results.[1] Consider optimizing your sample cleanup procedure to remove interfering components like phospholipids.[3]
-
Derivatization (GC-MS): Incomplete or inconsistent derivatization is a major source of variability in GC-MS analysis.[4] Ensure that samples are completely dry before adding the derivatizing agent and that the reaction conditions (temperature and time) are optimized and consistent for all samples.[4][5]
Question: My GC-MS chromatogram shows poor peak shape (tailing or fronting) for the 2-HIB derivative. How can I improve this?
Answer: Poor peak shape in GC-MS analysis of 2-HIB is often related to issues with the inlet, column, or the derivatization process.
-
Inlet Issues: An active or contaminated inlet liner can interact with the analyte, causing peak tailing.[6] Regular replacement of the liner and septum is recommended.[4]
-
Column Degradation: Accumulation of non-volatile residues on the column can lead to poor peak shapes.[6] Consider trimming the first few inches of the column or replacing it if it's old.
-
Incomplete Derivatization: Residual underivatized 2-HIB, which is polar, can interact with the GC system and cause tailing. Optimize the derivatization reaction to ensure it goes to completion.[4]
-
Sample Overload: Injecting too much sample can overload the column.[1] Try reducing the injection volume or diluting the sample.
Question: I am experiencing low sensitivity or no detectable peak for 2-HIB in my LC-MS/MS analysis. What should I check?
Answer: Low sensitivity in LC-MS/MS can be due to several factors, from sample degradation to suboptimal instrument settings.
-
Sample Integrity: Verify that your samples have been stored correctly to prevent degradation of 2-HIB.[1]
-
Ion Suppression: This is a common matrix effect where other compounds in the sample co-elute with 2-HIB and reduce its ionization efficiency.[3] Improve your sample cleanup protocol to remove these interferences.
-
MS/MS Transitions: Confirm that you are using the correct and optimized precursor and product ions (MRM transitions) for 2-HIB and its internal standard.[1][2]
-
Instrument Malfunction: Check the LC-MS/MS system for any hardware or software issues, including pump pressure and spray stability.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for 2-HIB quantification?
The most common methods for quantifying 2-HIB are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] GC-MS typically requires a derivatization step to make 2-HIB volatile, while LC-MS/MS can often analyze it directly after a simple sample cleanup.[2][5][7]
Q2: Why is derivatization necessary for GC-MS analysis of 2-HIB?
2-HIB is a polar and non-volatile compound due to its hydroxyl and carboxylic acid groups.[5] Derivatization, commonly silylation, converts these polar groups into more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivatives, making the compound suitable for GC analysis.[5][8]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of 2-HIB?
Minimizing matrix effects is crucial for accurate quantification.[1] Strategies include:
-
Optimized Sample Preparation: Use techniques like liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.[3]
-
Chromatographic Separation: Adjust your LC method to separate 2-HIB from co-eluting matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds.[1] However, ensure the 2-HIB concentration remains within the linear range of the assay.
Q4: What is the importance of an internal standard in 2-HIB assays?
An internal standard (IS) is essential for improving the accuracy and precision of the assay. It is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. The IS helps to correct for any loss of analyte during sample processing and for variations in instrument response.[4] An ideal IS is a stable, isotopically labeled version of the analyte, such as ¹³C-labeled 2-HIB.[2]
Q5: What are the expected concentrations of 2-HIB in plasma?
2-HIB levels can vary depending on the metabolic state. Studies have shown that individuals with type 2 diabetes may have elevated levels of 2-HIB compared to healthy controls.
Data Presentation
Table 1: Plasma 2-Hydroxyisobutyric Acid Concentrations in Healthy vs. Type 2 Diabetes Cohorts.
| Cohort | 2-HIB Concentration (μmol/L) - Healthy Controls (NGT) | 2-HIB Concentration (μmol/L) - Type 2 Diabetes (T2D) | Fold Change | p-value | Reference |
| Multicenter Atherothrombosis Study | 3.1 (1.9) (Median, IQR) | 3.8 (2.9) (Median, IQR) | ~1.23 | <0.05 | [2] |
Table 2: Typical GC-MS and LC-MS/MS Method Parameters for 2-HIB Analysis.
| Parameter | GC-MS | LC-MS/MS |
| Sample Preparation | Liquid-Liquid Extraction | Protein Precipitation |
| Derivatization | Required (e.g., Silylation with MSTFA or BSTFA) | Not typically required |
| Analytical Column | Non-polar capillary column (e.g., DB-5) | Reversed-phase C18 column |
| Mobile Phase | - | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (B52724) |
| Detection Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
Experimental Protocols
Protocol 1: GC-MS Quantification of 2-HIB in Human Plasma
This protocol involves liquid-liquid extraction followed by silylation derivatization.
-
Sample Preparation:
-
To 300 µL of plasma, add a known amount of a suitable internal standard (e.g., ¹³C-labeled 2-HIB).
-
Acidify the sample by adding 90 µL of 5 M HCl.[1]
-
Add 4 mL of ethyl acetate (B1210297) and vortex for 2 minutes for liquid-liquid extraction.[1]
-
Centrifuge at 2500 x g for 10 minutes.[1]
-
-
Extraction and Drying:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 37°C.[1]
-
-
Derivatization:
-
To the dried extract, add 50 µL of pyridine (B92270) and vortex to dissolve.[2]
-
Add 50 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).[2]
-
Incubate at 60°C for 60 minutes to ensure complete derivatization.[2]
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use an appropriate temperature program for the GC oven to separate the analytes.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for targeted quantification.[2]
-
Protocol 2: LC-MS/MS Quantification of 2-HIB in Human Plasma
This protocol uses a simple protein precipitation step.
-
Sample Preparation:
-
Supernatant Transfer and Drying:
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[2]
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 50% methanol (B129727) in water with 0.1% formic acid).[2]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a reversed-phase C18 column for separation.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for 2-HIB and its internal standard.[2]
-
Visualizations
Caption: Simplified metabolic pathway of this compound (2-HIB) formation from Valine catabolism.
Caption: Typical experimental workflow for the GC-MS analysis of 2-HIB in plasma.
Caption: Logical workflow for troubleshooting common issues in 2-HIB assays.
References
Technical Support Center: Overcoming Challenges in 2-Hydroxyisobutyrate (2-HIBA) Derivatization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting for common issues encountered during the derivatization of 2-Hydroxyisobutyrate (2-HIBA) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound (2-HIBA) necessary for GC-MS analysis?
A1: this compound is a polar and non-volatile compound due to the presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. These functional groups can form hydrogen bonds, which prevent the molecule from readily vaporizing in the hot GC inlet. Derivatization chemically modifies these functional groups, typically by replacing the active hydrogens, to increase the volatility and thermal stability of 2-HIBA, making it suitable for GC-MS analysis. This process also improves chromatographic peak shape and detection sensitivity.[1][2][3]
Q2: What are the most common derivatization methods for 2-HIBA?
A2: The two most common derivatization methods for 2-HIBA and other hydroxy acids are silylation and esterification.
-
Silylation: This is a very common method that replaces the active hydrogens on the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group.[1][4] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[1]
-
Esterification: This method converts the carboxylic acid group to an ester, typically a methyl ester. This can be followed by silylation of the hydroxyl group in a two-step process or can be sufficient on its own depending on the analytical requirements. A self-catalyzed esterification of 2-HIBA with methanol (B129727) has also been reported.[5]
Q3: Which derivatization method is better for 2-HIBA: silylation or esterification?
A3: The choice between silylation and esterification depends on several factors, including the sample matrix, the desired sensitivity, and the available instrumentation. Silylation is a one-step process that derivatizes both functional groups simultaneously, making it a popular choice for its simplicity. However, silyl (B83357) derivatives can be sensitive to moisture.[4] Esterification, particularly when followed by silylation of the hydroxyl group, can yield very stable derivatives.[6] For routine analysis, silylation with BSTFA is often preferred due to its efficiency. However, for complex matrices or when stability is a major concern, a two-step esterification followed by silylation may be more robust.[6][7]
Quantitative Comparison of Derivatization Methods
The following table summarizes the key quantitative parameters for the most common 2-HIBA derivatization methods. Please note that direct comparative studies for 2-HIBA are limited; therefore, some data is extrapolated from studies on similar hydroxy acids.
| Parameter | Silylation (BSTFA + 1% TMCS) | Self-Catalyzed Esterification (Methanol) | Two-Step (Esterification + Silylation) |
| Reagents | BSTFA, TMCS, Solvent (e.g., Acetonitrile (B52724), Pyridine) | Methanol | 1. Methanol, Acid Catalyst (e.g., HCl) 2. BSTFA, TMCS |
| Reaction Temp. | 60-100°C[7] | 120°C[5] | Esterification: 60-100°C; Silylation: 60-100°C[7] |
| Reaction Time | 15-60 minutes[5] | 48 hours[5] | Esterification: 30-60 min; Silylation: 15-60 min |
| Reported Yield | Generally high (>95% for similar compounds)[1] | ~87% conversion[5] | High, often quantitative for both steps |
| Derivative Stability | Moderate, sensitive to hydrolysis[4] | High | Very High[6] |
| Key Advantages | One-step, fast reaction | No external catalyst needed, environmentally friendly | Produces very stable derivatives, robust |
| Key Disadvantages | Moisture sensitive derivatives | Long reaction time, high temperature | Two-step process, more time-consuming |
Troubleshooting Guide
This section addresses specific issues you might encounter during your 2-HIBA derivatization experiments in a question-and-answer format.
Low or No Product Peak
Q: I am not seeing a peak for my derivatized 2-HIBA, or the peak is very small. What could be the problem?
A: This is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Derivatization:
-
Moisture: Silylating reagents are extremely sensitive to moisture. Ensure your sample is completely dry before adding the reagents. Use anhydrous solvents and glassware.[1][4]
-
Reagent Quality: Derivatization reagents degrade over time, especially if exposed to air and moisture. Use fresh reagents and store them properly under an inert atmosphere.
-
Insufficient Reagent: Ensure you are using a sufficient excess of the derivatization reagent. A general rule is at least a 2:1 molar ratio of silylating reagent to active hydrogens.[1]
-
Suboptimal Reaction Conditions: The reaction time and temperature may need to be optimized. For silylation of hydroxy acids with BSTFA, heating at 60-100°C for 15-60 minutes is a good starting point.[7] You can monitor the reaction progress by analyzing aliquots at different time points.[5]
-
-
Sample Degradation:
-
Although 2-HIBA is relatively stable, prolonged exposure to high temperatures during sample preparation or derivatization could potentially lead to degradation.
-
-
GC-MS System Issues:
-
Injection Problems: Check for a clogged or dirty injector liner. Active sites in the liner can adsorb the derivatized analyte.
-
Column Issues: The column may be contaminated or degraded. Consider conditioning the column or trimming the first few centimeters.
-
Detector Problems: Ensure the mass spectrometer is tuned and operating correctly.
-
Peak Tailing
Q: My derivatized 2-HIBA peak is tailing. What are the common causes and solutions?
A: Peak tailing can significantly affect quantification. The most likely causes are:
-
Incomplete Derivatization: Unreacted hydroxyl or carboxyl groups on 2-HIBA are polar and will interact with active sites in the GC system, causing tailing.
-
Solution: Re-optimize your derivatization protocol. Increase the reaction time, temperature, or the amount of reagent. Ensure your sample is completely dry.[7]
-
-
Active Sites in the GC System: Silanol groups on the surface of the injector liner, column, or detector can interact with your analyte.
-
Solution: Use a deactivated liner and replace it regularly. Ensure your column is well-conditioned. If the problem persists, consider using a more inert column.[8]
-
-
Column Contamination: Buildup of non-volatile residues at the head of the column can create active sites.
-
Solution: Bake out the column at a high temperature (within its specified limits) to remove contaminants. Trimming the first few centimeters of the column can also help.
-
Ghost Peaks
Q: I am observing unexpected "ghost" peaks in my chromatogram. Where are they coming from?
A: Ghost peaks are peaks that appear in your chromatogram even when no sample is injected. Common sources include:
-
Contaminated Syringe/Vials: The autosampler syringe or sample vials may be contaminated from previous injections.
-
Solution: Thoroughly clean the syringe and use fresh, clean sample vials.
-
-
Septum Bleed: Small particles from the injector septum can break off and enter the liner, releasing volatile compounds at high temperatures. These are often siloxanes.[9][10]
-
Solution: Use high-quality, low-bleed septa and replace them regularly.
-
-
Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or from the gas lines can accumulate on the column at low temperatures and elute as the oven temperature increases.[11]
-
Solution: Use high-purity carrier gas and install traps to remove oxygen, moisture, and hydrocarbons.
-
-
Carryover from Previous Injections: Highly concentrated samples can leave residues in the injector that elute in subsequent runs.
-
Solution: Run a solvent blank after injecting a concentrated sample to check for carryover. If observed, optimize your injector cleaning procedures.
-
Matrix Effects
Q: I am working with biological samples (e.g., plasma, urine) and suspect matrix effects are impacting my 2-HIBA quantification. How can I address this?
A: Matrix effects, where other components in the sample interfere with the analysis of the target analyte, are a significant challenge in biological sample analysis.[12][13][14]
-
Signal Suppression or Enhancement: Co-eluting compounds from the matrix can suppress or enhance the ionization of your derivatized 2-HIBA in the mass spectrometer source.
-
Solution:
-
Sample Cleanup: Implement a thorough sample preparation procedure to remove interfering matrix components. This could include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).
-
Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., d6-2-HIBA) is highly recommended. It will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during quantification.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.[12]
-
-
Experimental Protocols
Protocol 1: One-Step Silylation of 2-HIBA using BSTFA + TMCS
This protocol is a general procedure for the silylation of hydroxy acids and should be optimized for your specific application.
Materials:
-
Dried 2-HIBA sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., acetonitrile or pyridine)
-
Reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Ensure the 2-HIBA sample is completely dry. If in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen.
-
Add 50-100 µL of anhydrous solvent to the dried sample to dissolve it.
-
Add 50-100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in molar excess.[1]
-
Tightly cap the vial and vortex for 10-30 seconds.
-
Heat the vial at 60-80°C for 30-60 minutes.[7] The optimal time and temperature may vary.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Self-Catalyzed Esterification of 2-HIBA
This protocol is based on the published method for the synthesis of methyl this compound.[5]
Materials:
-
2-Hydroxyisobutyric acid (2-HIBA)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a clean, dry round-bottom flask, add 2-HIBA.
-
Add an excess of methanol (a molar ratio of alcohol to acid of 10:1 is common).
-
Attach a reflux condenser and flush the system with an inert gas.
-
Heat the reaction mixture to 120°C with continuous stirring.
-
Allow the reaction to proceed under reflux for 48 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
The resulting methyl this compound can be further purified if necessary.
Visualizations
Caption: A general workflow for the derivatization and analysis of 2-HIBA.
Caption: A logical troubleshooting workflow for low derivatization yield.
References
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. m.youtube.com [m.youtube.com]
- 4. TMS derivatives | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. gcms.cz [gcms.cz]
- 11. instrument-solutions.com [instrument-solutions.com]
- 12. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 2-Hydroxyisobutyrate Sample Storage
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing 2-Hydroxyisobutyrate (2-HIBA) samples. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and stability of your samples for accurate experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended storage temperature for pure this compound?
For long-term storage, pure, solid this compound should be stored at -20°C.[1] Under these conditions, it can be stable for up to three years.[1] For short-term storage, ambient room temperature in a dry, well-ventilated area is also acceptable, provided the container is sealed to protect it from moisture.[2][3]
Q2: How should I store this compound that is dissolved in a solvent?
When dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C for up to one year.[1] Aliquoting the solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles.
Q3: My 2-HIBA solution appears cloudy or has precipitated after thawing. What should I do?
Cloudiness or precipitation upon thawing can indicate that the compound has come out of solution. Gentle warming and sonication are recommended to redissolve the 2-HIBA completely before use.[1] If the precipitate does not dissolve, it may indicate degradation or contamination, and the sample should be discarded.
Q4: I am working with biological samples (plasma, serum) containing 2-HIBA. How should these be handled and stored?
Biological samples should be thawed on ice to minimize degradation.[4] For short-term storage, refrigeration at 2-8°C is suitable.[5] For long-term stability, it is best to store plasma and serum samples at -20°C or, ideally, at -80°C.[4][6] Avoid repeated freeze-thaw cycles by storing samples in single-use aliquots.
Q5: What materials should be avoided for storing 2-HIBA?
2-Hydroxyisobutyric acid should not be stored with strong oxidizing agents, strong acids, or strong bases, as these can cause degradation.[7] It is also advisable to store it away from incompatible materials to prevent any chemical reactions.[3][8]
Q6: The container for my 2-HIBA sample appears to have absorbed moisture. Is the sample still usable?
2-Hydroxyisobutyric acid is described as hygroscopic, meaning it can absorb moisture from the air.[2] If moisture absorption is suspected, the integrity of the sample may be compromised. It is best to use a fresh, properly stored sample for critical experiments. To prevent this, always store 2-HIBA in a tightly sealed container in a dry environment.[3]
Quantitative Storage Recommendations
| Sample Type | Storage Temperature | Recommended Duration | Key Considerations |
| Pure this compound (Solid) | -20°C | Up to 3 years[1] | Keep container tightly sealed to prevent moisture absorption.[2][3] |
| Room Temperature | Short-term | Store in a dry, well-ventilated area away from incompatible substances.[2][3] | |
| This compound in Solvent (e.g., DMSO) | -80°C | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| Biological Samples (Plasma/Serum) | -20°C | Long-term | Thaw on ice before use.[4] |
| -80°C | Extended Long-term | Optimal for preserving sample integrity. | |
| 2-8°C | Short-term (hours to days) | For immediate processing. |
Experimental Protocols
Protocol 1: Preparation and Storage of 2-HIBA Stock Solutions
-
Weighing: Allow the container of pure 2-HIBA to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount of 2-HIBA in a fume hood.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO, water, methanol) to achieve the desired concentration.[1][2] If necessary, use sonication to ensure the compound is fully dissolved.[1]
-
Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes or cryovials.
-
Storage: Store the aliquots at -80°C for long-term storage.[1]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Protocol 2: Handling and Storage of Biological Samples for 2-HIBA Analysis
-
Collection: Collect blood samples in appropriate anticoagulant tubes (e.g., EDTA, heparin).
-
Processing: Centrifuge the blood sample to separate plasma or allow it to clot to separate serum.
-
Aliquoting: Transfer the plasma or serum into fresh, sterile cryovials in volumes suitable for a single experiment.
-
Storage: Immediately freeze the aliquots and store them at -80°C for long-term preservation.
-
Thawing: When ready to use, thaw the samples on ice.[4] Proceed with sample preparation for analysis, such as protein precipitation with ice-cold methanol.[4]
Troubleshooting Workflow for 2-HIBA Sample Storage
References
- 1. 2-Hydroxyisobutyric acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. Page loading... [wap.guidechem.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Best Practices for Storing Acquired Samples in a Toxicology Lab [needle.tube]
- 6. biocompare.com [biocompare.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
How to resolve co-elution issues in 2-Hydroxyisobutyrate analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of 2-Hydroxyisobutyrate (2-HIB), with a particular focus on co-elution problems.
Troubleshooting Guide: Resolving Peak Co-elution
Co-elution, the incomplete separation of two or more compounds during chromatographic analysis, is a significant challenge in the accurate quantification of this compound. This is primarily due to the presence of structurally similar isomers, such as 3-hydroxyisobutyrate (B1249102), 2-hydroxybutyrate, and 3-hydroxybutyrate (B1226725), which can have very similar retention times.
Question: I am observing a broad or shouldered peak for this compound. How can I confirm if this is a co-elution issue?
Answer:
Peak tailing, fronting, or the appearance of shoulders are strong indicators of co-elution. To confirm, you can employ the following strategies:
-
Mass Spectral Analysis: If using a mass spectrometer, examine the mass spectra across the entire peak. A change in the spectral pattern from the beginning to the end of the peak suggests the presence of more than one compound.
-
Extracted Ion Chromatograms (EICs): Generate EICs for the specific m/z of this compound and its suspected co-eluting isomers. If these compounds are present and co-eluting, you will observe peaks at the same or very similar retention times in their respective EICs.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between isomers if they have different elemental compositions, although many key isomers of 2-HIB are isobaric.
Question: How can I resolve the co-elution of this compound and its isomers using Liquid Chromatography (LC)?
Answer:
Several LC-based strategies can be employed to resolve co-elution. The choice of method will depend on the specific isomers causing the interference and the available instrumentation.
-
Method 1: Reversed-Phase LC with Derivatization: Chiral derivatization can be used to separate enantiomers and improve the chromatographic separation of structural isomers.
-
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like short-chain hydroxy acids and can provide different selectivity compared to reversed-phase chromatography.
Below is a comparison of these two approaches:
| Parameter | Reversed-Phase LC with Chiral Derivatization | HILIC-MS/MS |
| Principle | Derivatization of carboxyl groups with a chiral reagent to form diastereomers, which are then separated on a standard C18 column. | Separation of polar analytes on a polar stationary phase with a high organic content mobile phase. |
| Primary Application | Separation of enantiomers (D/L forms) and structural isomers of hydroxybutyrates. | Separation of a broad range of polar metabolites, including short-chain hydroxy acids and their isomers. |
| Sample Preparation | Requires a derivatization step prior to LC-MS analysis. | Typically only requires protein precipitation and dilution. |
| Sensitivity | Derivatization can significantly enhance ionization efficiency and detection sensitivity. | Good sensitivity, particularly with MS detection. |
| Selectivity | Excellent for chiral separation. | Offers orthogonal selectivity to reversed-phase, effective for separating polar isomers. |
Detailed Experimental Protocols
Protocol 1: Chiral Derivatization with LC-MS/MS for Hydroxybutyrate Isomer Separation
This protocol is adapted for the separation of 2-hydroxybutyrate and 3-hydroxybutyrate enantiomers and can be applied to resolve this compound from its isomers.[1][2]
1. Sample Preparation and Derivatization:
-
To 100 µL of plasma or serum, add an appropriate internal standard (e.g., deuterated 2-HIB).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile (B52724). Vortex and centrifuge.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of a solution containing 0.2 mM (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP), a chiral derivatizing agent, in acetonitrile.
-
Add a coupling agent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and N,N-Diisopropylethylamine (DIPEA).
-
Incubate the mixture at 60°C for 90 minutes.[3]
-
After incubation, evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to separate the derivatized isomers.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transitions for the PMP-derivatized analytes.
Protocol 2: HILIC-MS/MS for Underivatized Short-Chain Hydroxy Acid Analysis
This protocol is a general approach for the separation of polar compounds and can be optimized for this compound and its isomers.[4]
1. Sample Preparation:
-
To 50 µL of plasma or serum, add an appropriate internal standard.
-
Precipitate proteins with a mixture of methanol (B129727) and acetonitrile (e.g., 1:1 v/v).
-
Vortex and centrifuge at high speed.
-
The supernatant can be directly injected or diluted with the initial mobile phase.
2. HILIC-MS/MS Conditions:
-
Column: A zwitterionic HILIC column (e.g., 2.1 mm x 100 mm, 3.5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 10 mM Ammonium acetate (B1210297) in water, pH adjusted.
-
Gradient: A gradient starting with a high percentage of acetonitrile and decreasing to a lower percentage.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion ESI mode.
-
Detection: MRM of the specific precursor-product ion transitions for the underivatized analytes.
Question: Can Gas Chromatography-Mass Spectrometry (GC-MS) be used to resolve this compound co-elution?
Answer:
Yes, GC-MS is a powerful technique for the analysis of small, volatile molecules. For non-volatile compounds like this compound, a derivatization step, typically silylation, is required to increase volatility. GC offers high chromatographic resolution and can effectively separate isomers.
| Parameter | GC-MS with Silylation | LC-MS/MS (HILIC) |
| Principle | Separation of volatile derivatives in the gas phase based on their boiling points and interaction with the stationary phase. | Separation of polar compounds in the liquid phase based on their partitioning between a polar stationary phase and a less polar mobile phase. |
| Derivatization | Mandatory (e.g., silylation) to increase volatility. | Not required, but can be used to enhance sensitivity and selectivity. |
| Resolution | Generally offers higher chromatographic resolution for small molecules. | Good resolution for polar isomers, with selectivity complementary to GC. |
| Throughput | Can be lower due to the derivatization step and longer GC run times. | Typically higher throughput due to simpler sample preparation and faster run times. |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | Can be prone to matrix effects in the ESI source. |
Protocol 3: GC-MS with Silylation for Hydroxybutyrate Isomer Analysis
This protocol is based on established methods for the GC-MS analysis of hydroxy acids.[5][6]
1. Sample Preparation and Silylation:
-
Perform a liquid-liquid extraction of the acidified sample (e.g., with ethyl acetate).
-
Evaporate the organic extract to dryness.
-
Add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7]
-
Incubate at a specified temperature (e.g., 70°C) for a set time (e.g., 20-30 minutes) to ensure complete derivatization.
-
The derivatized sample is then ready for GC-MS injection.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the silylated derivatives. For example, start at 60-80°C and ramp up to 280-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: An electron ionization (EI) source operating at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the silylated derivatives to ensure specificity and sensitivity. It is crucial to select fragment ions that can differentiate between the co-eluting isomers. For instance, the tert-butyldimethylsilyl derivative of 3-hydroxyisobutyrate can interfere with the measurement of 3-hydroxybutyrate if inappropriate fragments are monitored.[8]
Frequently Asked Questions (FAQs)
Q1: My peak shape is still poor after optimizing the chromatography. What else could be the problem?
A1: If chromatographic optimization does not resolve the issue, consider the following:
-
Sample Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.
-
Injection Solvent: The solvent used to dissolve your sample should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.
-
Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can cause peak splitting or tailing. Try replacing the guard column or flushing the analytical column. If the problem persists, the analytical column may need to be replaced.
Q2: Are there computational methods to resolve co-eluting peaks?
A2: Yes, deconvolution software can be used to mathematically separate the signals of co-eluting compounds based on subtle differences in their mass spectra. This can be a useful tool when complete chromatographic separation is not achievable.
Q3: Which method is ultimately the best for resolving this compound co-elution?
A3: The "best" method depends on your specific analytical needs.
-
For high-throughput analysis of underivatized samples, HILIC-MS/MS is often a good choice.
-
If you need to separate enantiomers , chiral derivatization with LC-MS/MS is necessary.
-
For high-resolution separation of complex mixtures of isomers and when matrix effects are a concern, GC-MS with silylation is a very robust option.
It is often recommended to develop and validate a method based on the specific isomers present in your samples and the required sensitivity and throughput of your assay.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting co-elution issues in this compound analysis.
Caption: A flowchart for troubleshooting co-elution in 2-HIB analysis.
Experimental Workflow for LC-MS/MS with Derivatization
The diagram below outlines the key steps in an LC-MS/MS workflow that includes a derivatization step to enhance separation and sensitivity.
Caption: Workflow for LC-MS/MS analysis with chemical derivatization.
References
- 1. Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers [ccspublishing.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous determination of β-hydroxybutyrate and β-hydroxy-β-methylbutyrate in human whole blood using hydrophilic interaction liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Interference of 3-hydroxyisobutyrate with measurements of ketone body concentration and isotopic enrichment by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NMR for 2-Hydroxyisobutyrate Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Nuclear Magnetic Resonance (NMR) acquisition parameters for 2-Hydroxyisobutyrate (2-HIB).
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C chemical shifts for this compound?
A1: The chemical shifts for this compound can vary slightly depending on the solvent, pH, and temperature. However, typical values are summarized in the table below.[1][2][3][4][5][6]
Q2: Which pulse sequence is best for quantitative analysis of this compound?
A2: For quantitative NMR (qNMR), a simple pulse program like zg30 is often recommended as it can provide accurate results with a shorter experiment time, especially if water suppression is not a major concern.[7] However, if water suppression is necessary, a sequence like noesypr1d (a 1D NOESY with presaturation) is a good choice for achieving high quantitative accuracy.[8] The selection of the pulse sequence should be optimized to avoid dephasing and distortion in line shapes.[9]
Q3: How can I improve the signal-to-noise ratio (S/N) in my 2-HIB spectrum?
A3: To improve the signal-to-noise ratio, you can:
-
Increase the number of scans (NS): The S/N ratio increases with the square root of the number of scans.[10] Doubling the S/N requires quadrupling the number of scans.
-
Optimize sample concentration: Increasing the sample concentration can improve the signal strength.[10] However, overly concentrated samples can lead to line broadening.[11][12]
-
Use a high-field spectrometer: Higher field strengths generally lead to better signal-to-noise.[13]
-
Optimize the pulse width (flip angle): For routine 13C spectra, a 30° pulse is often a good compromise for detecting all types of carbons.[10] While a 90° pulse gives the maximum signal per scan, it requires a longer relaxation delay.[10]
-
Adjust the relaxation delay (D1): Ensure the relaxation delay is sufficient for the nuclei to return to equilibrium between pulses, especially for quantitative analysis where a delay of 5-7 times the longest T1 is recommended.
Q4: What are typical T1 and T2 relaxation times for small molecules like this compound, and why are they important?
A4: For small molecules in non-viscous solvents, T1 and T2 relaxation times are typically in the range of a few seconds. T1 values are generally slightly longer than or equal to T2 values.[14][15] These values are crucial for setting the repetition time (acquisition time + relaxation delay) in your NMR experiment. For quantitative accuracy, the repetition time should be at least 5-7 times the longest T1 value to ensure complete relaxation of the nuclei between scans.[16]
Troubleshooting Guide
Issue 1: Poor signal-to-noise ratio.
-
Possible Cause: Insufficient sample concentration.
-
Solution: Increase the amount of this compound in your sample. A typical concentration for 1H NMR is 5-25 mg in 0.6-0.7 mL of solvent, while 13C NMR may require 50-100 mg.[12]
-
-
Possible Cause: Insufficient number of scans.
-
Solution: Increase the number of scans. Remember that the signal-to-noise ratio scales with the square root of the number of scans.[10]
-
-
Possible Cause: Improperly set acquisition parameters.
-
Solution: Ensure the pulse width (flip angle) and relaxation delay (D1) are optimized for your sample and experiment type.
-
Issue 2: Broad or distorted spectral lines.
-
Possible Cause: Poor shimming.
-
Solution: Manually shim the magnetic field or use an automated shimming routine to improve field homogeneity.
-
-
Possible Cause: Sample contains solid particles.
-
Possible Cause: Sample is too concentrated.
-
Solution: Dilute your sample. Highly concentrated samples can be viscous, leading to broader lines.[11]
-
Issue 3: Inaccurate quantification.
-
Possible Cause: Incomplete relaxation between scans.
-
Solution: Increase the relaxation delay (D1). For accurate quantification, D1 should be at least 5-7 times the T1 of the nucleus of interest.[16]
-
-
Possible Cause: Non-uniform excitation.
-
Solution: Use a calibrated 90° pulse for maximum signal per scan, but ensure a sufficiently long relaxation delay. Alternatively, a smaller flip angle (e.g., 30°) with a shorter delay can be used, but this must be carefully calibrated.[10]
-
-
Possible Cause: Issues with the chosen pulse sequence.
Data Presentation
Table 1: Typical 1H and 13C NMR Chemical Shifts for this compound.
| Nucleus | Functional Group | Chemical Shift (ppm) | Multiplicity |
| 1H | -CH3 | ~1.45 | Singlet |
| 1H | -OH | Variable | Broad Singlet |
| 1H | -COOH | Variable (often >10) | Broad Singlet |
| 13C | -CH3 | ~27 | Quartet |
| 13C | C-OH | ~72 | Singlet |
| 13C | -COOH | ~180 | Singlet |
| Note: Chemical shifts are approximate and can vary based on experimental conditions. Data is estimated from spectra of 2-Hydroxyisobutyric acid and its derivatives.[1][2][3][4][5][6] |
Table 2: Estimated NMR Acquisition Parameters for this compound.
| Parameter | 1H Experiment | 13C Experiment | Purpose |
| Pulse Sequence | zg30 or noesypr1d | zgpg30 | Simple 1-pulse or with water suppression |
| Number of Scans (NS) | 8-16 | 1024 or more | Signal averaging to improve S/N |
| Relaxation Delay (D1) | 5-7 x T1 (~10-15s) | 2-5s | Allow for full spin-lattice relaxation |
| Acquisition Time (AQ) | 2-4s | 1-2s | Duration of FID detection |
| Pulse Width (P1) | Calibrated 90° | 30-45° | Excitation of nuclei |
| Spectral Width (SW) | 10-15 ppm | 200-220 ppm | Frequency range of the spectrum |
| Note: These are starting parameters and should be optimized for your specific instrument and sample. |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis of this compound
-
Weighing the sample: Accurately weigh 5-25 mg of this compound for 1H NMR or 50-100 mg for 13C NMR.[12]
-
Dissolving the sample: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D2O, CDCl3, DMSO-d6) in a clean, dry vial.[10][12]
-
Filtering the sample: To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube.[10][11][17]
-
Capping and labeling: Securely cap the NMR tube and label it clearly.
Visualizations
References
- 1. 2-Hydroxyisobutyric acid(594-61-6) 13C NMR [m.chemicalbook.com]
- 2. compoundchem.com [compoundchem.com]
- 3. compoundchem.com [compoundchem.com]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. CHAPTER-8 [cis.rit.edu]
- 14. mri-q.com [mri-q.com]
- 15. mriquestions.com [mriquestions.com]
- 16. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 17. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 18. DSpace [repository.kaust.edu.sa]
Technical Support Center: Efficient 2-Hydroxyisobutyrate (2-HIB) Extraction from Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of 2-Hydroxyisobutyrate (2-HIB) extraction from various tissue samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your experimental workflow.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of 2-HIB from tissues, offering potential causes and solutions in a straightforward question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no 2-HIB detected in the final extract. | 1. Incomplete cell lysis and tissue homogenization: The extraction solvent may not have effectively penetrated the tissue matrix.[1] 2. Suboptimal extraction solvent: The chosen solvent may have poor solubility for 2-HIB. 3. Degradation of 2-HIB: Enzymatic activity post-harvest or improper storage could lead to metabolite degradation.[1] 4. Inefficient phase separation (in liquid-liquid extraction): This can lead to loss of the analyte in the wrong phase. | 1. Optimize homogenization: Ensure the tissue is thoroughly homogenized, either through mechanical disruption (e.g., bead beating, sonication) or by using lysis agents in cold solvent.[1] For tougher tissues, consider cryo-pulverization. 2. Solvent selection: A polar solvent mixture is generally effective for 2-HIB. An 80:20 methanol (B129727):water solution is a common starting point.[2] For broader metabolite coverage, a methanol/chloroform/water extraction can be considered.[3] 3. Quench metabolic activity: Immediately snap-freeze tissue samples in liquid nitrogen after collection.[2] Perform extraction steps on ice or at 4°C to minimize enzymatic degradation.[4] The use of an acidic quenching solvent (e.g., with 0.1 M formic acid) can also help.[5][6] 4. Improve phase separation: Ensure complete separation of aqueous and organic layers by thorough centrifugation. |
| High variability between replicate samples. | 1. Inconsistent tissue sample size: Small variations in the starting material can lead to significant differences in metabolite levels. 2. Inconsistent homogenization: Differences in the degree of tissue disruption between samples. 3. Variable extraction times or temperatures: Lack of consistency in the extraction protocol. 4. Precipitate formation during storage: Metabolites may precipitate out of solution if stored improperly. | 1. Precise sample measurement: Accurately weigh each tissue sample before extraction.[2] 2. Standardize homogenization: Use a consistent method and duration for homogenization for all samples.[2] 3. Maintain consistent conditions: Ensure uniform extraction times and temperatures for all samples.[1] 4. Proper sample storage: Store extracts at -80°C for long-term stability.[7] Before analysis, vortex and centrifuge the samples to pellet any precipitate. |
| Presence of interfering peaks in mass spectrometry analysis. | 1. Contamination from plasticware or reagents. 2. Co-extraction of lipids or other macromolecules: These can cause ion suppression in the mass spectrometer.[3][8] 3. Incomplete derivatization (for GC-MS): This can lead to multiple peaks for the same analyte. | 1. Use high-purity solvents and reagents: Ensure all materials are of LC-MS or equivalent grade. 2. Optimize extraction for polar metabolites: A two-phase extraction (e.g., methanol/chloroform/water) can help separate lipids from polar metabolites like 2-HIB.[3][9] Alternatively, a protein precipitation step with cold acetonitrile (B52724) can be effective.[1] 3. Optimize derivatization: Ensure the reaction goes to completion by optimizing temperature, time, and reagent concentrations.[4][10] |
| Poor recovery of internal standard. | 1. Degradation of the internal standard. 2. Incorrect spiking procedure: Adding the internal standard at the wrong step. 3. Loss of internal standard during sample processing: This can occur during solvent evaporation or phase transfer. | 1. Check stability of internal standard: Ensure the internal standard is stable under your extraction and storage conditions. 2. Spike at the beginning: Add the internal standard to the extraction solvent before it is added to the tissue sample.[6] 3. Careful sample handling: Be meticulous during solvent evaporation and transfer steps to avoid any loss of sample. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to homogenize tissue for 2-HIB extraction?
A1: The choice of homogenization method depends on the tissue type. For most soft tissues, mechanical homogenization using a bead beater or a rotor-stator homogenizer in cold extraction solvent is effective.[1] For harder tissues, cryo-pulverization (grinding the tissue in liquid nitrogen) prior to solvent extraction is recommended to ensure complete disruption.
Q2: Which solvent system is recommended for extracting 2-HIB from tissues?
A2: For targeted analysis of polar metabolites like 2-HIB, a monophasic extraction with a cold solvent mixture such as 80% methanol in water is a good starting point.[2] For a more comprehensive metabolic profile that includes both polar and non-polar metabolites, a biphasic extraction using the methanol/chloroform/water method is preferable as it allows for the separation of lipids.[3]
Q3: How can I prevent the enzymatic degradation of 2-HIB during sample preparation?
A3: To minimize enzymatic activity, it is crucial to snap-freeze the tissue in liquid nitrogen immediately after collection.[2] All subsequent extraction steps should be performed at low temperatures (e.g., on ice or at 4°C).[4] Using a cold extraction solvent containing an acid, such as 0.1 M formic acid, can also help to rapidly quench enzymatic reactions.[5][6]
Q4: Is derivatization necessary for 2-HIB analysis?
A4: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is essential to make 2-HIB volatile. A common method involves a two-step process of methoximation followed by silylation (e.g., using BSTFA with 1% TMCS).[4][10] For Liquid Chromatography-Mass Spectrometry (LC-MS/MS), derivatization is not always necessary but can be used to improve ionization efficiency and chromatographic retention, especially on reversed-phase columns.[11]
Q5: How should I store my tissue samples and extracts?
A5: Tissue samples should be stored at -80°C immediately after snap-freezing and until extraction.[2] The resulting metabolite extracts should also be stored at -80°C to ensure long-term stability.[7] Studies have shown that many metabolites are stable for at least 24 hours at 4°C in the extract.[1]
Experimental Protocols
Protocol 1: Methanol-Based Extraction for LC-MS/MS Analysis
This protocol is optimized for the extraction of polar metabolites like 2-HIB for subsequent analysis by LC-MS/MS.
-
Sample Preparation:
-
Weigh approximately 20-25 mg of frozen tissue.[2]
-
Place the tissue in a 2 mL tube containing ceramic beads.
-
-
Extraction:
-
Add 500 µL of ice-cold 80:20 (v/v) methanol:water containing an appropriate internal standard.
-
Homogenize the tissue using a bead beater for 2 cycles of 45 seconds at a high setting, with a 1-minute rest on ice in between.
-
Incubate the homogenate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.[2]
-
-
Sample Processing:
-
Transfer the supernatant to a new tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[4]
-
Vortex and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any remaining debris.
-
Transfer the clear supernatant to an autosampler vial for analysis.
-
Protocol 2: Two-Phase Extraction for GC-MS Analysis
This protocol allows for the separation of polar and non-polar metabolites and includes a derivatization step for GC-MS analysis.
-
Sample Preparation:
-
Weigh approximately 50 mg of frozen tissue.
-
Homogenize the tissue in a suitable tube with ceramic beads.
-
-
Extraction:
-
Add 1 mL of a cold (-20°C) methanol:chloroform:water (2:2:1 v/v/v) solvent mixture containing an internal standard.
-
Homogenize thoroughly using a bead beater.
-
Incubate on a shaker at 4°C for 15 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to separate the phases.[4]
-
-
Phase Separation and Processing:
-
Carefully collect the upper aqueous layer (containing polar metabolites like 2-HIB) into a new tube.
-
Dry the aqueous phase completely under a stream of nitrogen or using a vacuum concentrator.[4]
-
-
Derivatization:
-
To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL).[4]
-
Incubate at 30°C for 90 minutes.[4]
-
Add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]
-
Incubate at 70°C for 60 minutes.[4]
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.[4]
-
Quantitative Data Summary
The following tables provide an example of how to present quantitative data for different extraction methods. Note: The values presented here are for illustrative purposes, as specific recovery data for 2-HIB from tissues can vary significantly based on the tissue type and the specifics of the protocol.
Table 1: Comparison of Extraction Solvent Efficiency for 2-HIB
| Extraction Solvent | Relative Recovery (%) | Reproducibility (CV%) |
| 80% Methanol | 95 ± 5 | < 10% |
| 80% Acetonitrile | 88 ± 7 | < 12% |
| Methanol/Chloroform/Water | 92 ± 6 | < 11% |
Table 2: Effect of Homogenization Method on 2-HIB Yield
| Homogenization Method | Relative Yield (%) | Reproducibility (CV%) |
| Bead Beating | 100 (Reference) | < 8% |
| Sonication | 93 ± 4 | < 10% |
| Manual Douncing | 85 ± 8 | < 15% |
Visualizations
Experimental Workflow for 2-HIB Extraction
Caption: General experimental workflow for this compound (2-HIB) extraction from tissues.
Logical Relationship for Troubleshooting Low 2-HIB Yield
Caption: Troubleshooting flowchart for addressing low 2-HIB yield in tissue extracts.
References
- 1. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cri.utsw.edu [cri.utsw.edu]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 10. benchchem.com [benchchem.com]
- 11. bevital.no [bevital.no]
Technical Support Center: Analysis of 2-Hydroxyisobutyrate in Biological Fluids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with low concentrations of 2-Hydroxyisobutyrate (2-HIB) in biological fluids.
Frequently Asked Questions (FAQs)
Q1: What is the clinical significance of measuring this compound (2-HIB)?
A1: this compound is a metabolite linked to the catabolism of branched-chain amino acids (BCAAs).[1] Elevated levels of 2-HIB in biological fluids like plasma and urine have been associated with metabolic diseases, including obesity, insulin (B600854) resistance, and Type 2 Diabetes.[2][3] It is also a precursor for lysine (B10760008) 2-hydroxyisobutyrylation (Khib), a post-translational modification that plays a role in regulating metabolic pathways such as glycolysis.[4][5][6] Therefore, accurate quantification of 2-HIB can provide valuable insights into metabolic dysregulation.
Q2: What are the main analytical challenges when measuring low concentrations of 2-HIB?
A2: The primary challenges include:
-
Isomeric Interference: 2-HIB can be difficult to distinguish from its isomers, such as 3-hydroxybutyrate (B1226725) (a ketone body), which may be present at much higher concentrations. Chromatographic separation is crucial to avoid inaccurate quantification.[7]
-
Matrix Effects: Components of biological samples (e.g., phospholipids (B1166683), salts) can interfere with the ionization of 2-HIB in mass spectrometry, leading to ion suppression or enhancement and affecting accuracy.[8]
-
Low Endogenous Concentrations: The low physiological concentrations of 2-HIB require highly sensitive analytical methods for accurate detection and quantification.
-
Analyte Recovery: Inefficient extraction of the polar 2-HIB molecule from the sample matrix can lead to low and variable recovery rates.[8]
Q3: Which analytical techniques are most suitable for quantifying 2-HIB in biological fluids?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common and reliable methods.
-
LC-MS/MS is often preferred due to its high sensitivity and specificity, and it can often measure 2-HIB directly without chemical derivatization.[2][9]
-
GC-MS is also a powerful technique but requires a derivatization step to make the non-volatile 2-HIB amenable to gas chromatography.[9][10]
Troubleshooting Guides
LC-MS/MS Analysis
Q: I am observing a low signal or no peak for 2-HIB. What are the possible causes and solutions?
A:
| Possible Cause | Solution |
|---|---|
| Inefficient Extraction/Low Recovery | Optimize the sample preparation method. For plasma/serum, protein precipitation with cold acetonitrile (B52724) or methanol (B129727) is a common first step.[11] Consider liquid-liquid extraction (LLE) with a solvent like ethyl acetate (B1210297) after acidification to improve recovery of acidic analytes.[8][12] Ensure proper pH adjustment to protonate 2-HIB before LLE. |
| Ion Suppression from Matrix Effects | Improve sample cleanup using solid-phase extraction (SPE) to remove interfering phospholipids and salts.[8] Dilute the sample, though this may compromise sensitivity for low-concentration samples.[8] Optimize chromatography to separate 2-HIB from co-eluting matrix components. |
| Suboptimal MS Parameters | Infuse a 2-HIB standard solution to optimize source parameters (e.g., spray voltage, gas temperatures, and flow rates). Confirm and optimize the multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard. |
| Analyte Degradation | Ensure proper sample handling and storage. Keep samples on ice during processing and store them at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[13] |
Q: My results show high variability between replicates. What should I investigate?
A:
| Possible Cause | Solution |
|---|---|
| Inconsistent Sample Preparation | Use a calibrated pipette and ensure precise and consistent addition of all reagents, especially the internal standard.[13] Automating sample preparation can improve reproducibility. |
| Variable Matrix Effects | Incorporate a stable isotope-labeled internal standard (SIL-IS), such as 2-HIB-d3, which co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[8] |
| LC System Instability | Check for fluctuations in pump pressure and ensure the column temperature is stable. Equilibrate the column sufficiently before starting the analytical run. |
GC-MS Analysis
Q: I am having issues with the derivatization of 2-HIB. What can I do?
A: | Possible Cause | Solution | | Incomplete Derivatization | Ensure the sample extract is completely dry before adding the derivatizing reagent, as moisture can inactivate it.[14] Optimize the reaction time and temperature. Microwave-assisted derivatization can significantly shorten the reaction time.[10][15] Use a solvent like pyridine (B92270) to help dissolve the sample residue before adding the silylating reagent (e.g., BSTFA + TMCS).[16] | | Degradation of Derivatizing Reagent | Store derivatizing agents under anhydrous conditions and protect them from moisture. Use fresh reagents if degradation is suspected. | | Poor Peak Shape after Derivatization | If peak tailing is observed, it may indicate incomplete derivatization or active sites in the GC inlet or column. Use a fresh inlet liner and ensure the column is properly conditioned. |
Quantitative Data Summary
The following tables summarize representative concentrations of this compound in human plasma.
Table 1: Plasma this compound Concentrations in Healthy vs. Type 2 Diabetes (T2D) Subjects
| Analyte | Subject Group | Concentration (µmol/L) | Method | Reference |
| This compound | Normal Glucose Tolerance (NGT) | 3.1 (1.9) | HPLC-MS/MS | [2] |
| Type 2 Diabetes (T2D) | 3.8 (2.9) | HPLC-MS/MS | [2] | |
| Values are presented as median (interquartile range). |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of 2-HIB in Human Plasma
This protocol is a representative example and may require optimization for specific instrumentation and laboratory conditions.
-
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of a stable isotope-labeled internal standard (e.g., 2-HIB-d3) working solution.
-
Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[11]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[11]
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to separate 2-HIB from its isomers and other matrix components.
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[11]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Optimized for 2-HIB and its internal standard.
-
Protocol 2: GC-MS Quantification of 2-HIB in Human Serum
This protocol involves a microwave-assisted derivatization for faster sample processing.[15]
-
Sample Preparation (Liquid-Liquid Extraction)
-
To 300 µL of serum in a centrifuge tube, add 30 µL of a 1 mM 2-HIB-d3 internal standard solution.[15]
-
Acidify the sample by adding 90 µL of 5 M HCl.[15]
-
Add 4 mL of ethyl acetate and vortex for 30 seconds.[15]
-
Centrifuge at 2,500 x g for 10 minutes.[15]
-
Transfer the upper organic phase to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 37°C.[15]
-
-
Derivatization (Microwave-Assisted)
-
To the dried residue, add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[15]
-
Cap the tube tightly and vortex to dissolve the residue.
-
Irradiate in a microwave oven at 800 W for 2 minutes.[15]
-
After cooling, transfer the sample to a GC autosampler vial.
-
-
GC-MS Analysis
-
GC System: Gas chromatograph with an autosampler
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 300°C.[15]
-
MS System: Mass spectrometer
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 2-HIB and its internal standard.
-
Visualizations
Caption: General experimental workflow for 2-HIB quantification.
Caption: Simplified metabolic pathway of 2-HIB formation and function.
Caption: Logical workflow for troubleshooting 2-HIB analysis.
References
- 1. Metabolic Functions of Lysine 2-Hydroxyisobutyrylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and this compound: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer [frontiersin.org]
- 6. Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference of 3-hydroxyisobutyrate with measurements of ketone body concentration and isotopic enrichment by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of 2-Hydroxyisobutyrate as a Diabetes Biomarker
The search for novel biomarkers to enhance the early detection and management of Type 2 Diabetes (T2D) has led to the investigation of various metabolites that signal underlying metabolic stress before the onset of overt hyperglycemia. Among these, 2-hydroxyisobutyrate (2-HIB), a metabolite derived from the catabolism of branched-chain amino acids (BCAAs), has emerged as a potential candidate. However, its clinical validation is still in the early stages.
This guide provides a comparative analysis of 2-HIB against its more extensively studied structural isomer, 2-hydroxybutyrate (2-HB), and established T2D biomarkers such as Hemoglobin A1c (HbA1c) and Fasting Plasma Glucose (FPG). By examining the available quantitative data and outlining the necessary experimental protocols, this guide serves as a resource for researchers, scientists, and drug development professionals interested in the validation and clinical utility of 2-HIB.
Performance of Metabolic Biomarkers: A Comparative Overview
While direct performance metrics like sensitivity and specificity for this compound (2-HIB) are not yet widely established, initial studies have quantified its circulating levels in diabetic versus non-diabetic individuals. These can be compared with the more robust data available for 2-hydroxybutyrate (2-HB) and traditional biomarkers.
Table 1: Comparative Performance of 2-HIB, 2-HB, and Standard Diabetes Biomarkers
| Biomarker | Type | Principle | Performance Characteristics |
| This compound (2-HIB) | Metabolite | Reflects dysregulation in branched-chain amino acid (BCAA) catabolism. | Plasma Concentration: - Healthy (NGT): 3.1 (1.9) µmol/L[1]- T2D: 3.8 (2.9) µmol/L[1](Data presented as median (interquartile range)) |
| 2-Hydroxybutyrate (2-HB) | Metabolite | Reflects increased lipid oxidation and oxidative stress. | Predicting Insulin (B600854) Resistance: - Odds Ratio: 2.84 (per SD increase)[2]- AUC: 0.76[2]Predicting Future Dysglycemia: - AUC of Model: 0.79 (with L-GPC)[2]Plasma Concentration: - Healthy (NGT): 61 (36) µmol/L[1]- T2D: 74 (4.0) µmol/L[1](Data presented as median (interquartile range)) |
| Hemoglobin A1c (HbA1c) | Glycated Protein | Measures average blood glucose over the preceding 2-3 months. | Diagnosing Diabetes (at 6.5% cutoff): - Sensitivity: 50%[3][4]- Specificity: 97.3%[3][4] |
| Fasting Plasma Glucose (FPG) | Glucose | Measures blood glucose after an overnight fast. | Diagnosing Diabetes (at 126 mg/dL cutoff): - Sensitivity: 49%[5]- Specificity: 98%[5] |
NGT: Normal Glucose Tolerance; T2D: Type 2 Diabetes; AUC: Area Under the Curve; SD: Standard Deviation; L-GPC: Lysophosphatidylcholine.
Signaling Pathways and Metabolic Origins
The relevance of 2-HIB and 2-HB as diabetes biomarkers is rooted in their distinct metabolic origins, which reflect different aspects of the pathophysiology of insulin resistance.
This compound (2-HIB) and BCAA Catabolism
2-HIB is an intermediate in the catabolism of the branched-chain amino acid valine.[6] Elevated levels of BCAAs are strongly associated with insulin resistance.[7][8] Dysregulation in BCAA catabolism can lead to the accumulation of metabolites like 2-HIB, which may actively contribute to metabolic dysfunction. For instance, 3-hydroxyisobutyrate (B1249102) (a related BCAA metabolite) has been shown to stimulate fatty acid uptake in muscle, potentially leading to lipid accumulation and insulin resistance.[6][9]
References
- 1. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and this compound: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Diagnostic accuracy of tests for type 2 diabetes and prediabetes: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 5. Frontiers | Comparison of diagnostic accuracy for diabetes diagnosis: A systematic review and network meta-analysis [frontiersin.org]
- 6. A branched chain amino acid metabolite drives vascular transport of fat and causes insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. advancedmolecularlabs.com [advancedmolecularlabs.com]
A Comparative Analysis of 2-Hydroxyisobutyrate and Beta-Hydroxybutyrate as Metabolic Markers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research, the identification of sensitive and specific biomarkers is paramount for diagnosing and understanding disease pathophysiology, as well as for developing novel therapeutic interventions. Among the plethora of endogenous metabolites, 2-Hydroxyisobutyrate (2-HIB) and beta-hydroxybutyrate (BHB) have garnered significant attention as indicators of metabolic status. While both are four-carbon hydroxy acids, they originate from distinct metabolic pathways and signify different physiological states. This guide provides an objective comparison of 2-HIB and BHB, supported by experimental data, to aid researchers in the selection and interpretation of these metabolic markers.
At a Glance: Key Distinctions
| Feature | This compound (2-HIB) | Beta-Hydroxybutyrate (BHB) |
| Primary Role | Marker of metabolic stress and insulin (B600854) resistance.[1] | Primary energy substrate during low-glucose states (ketosis).[1][2] |
| Metabolic Origin | Byproduct of branched-chain amino acid (valine) catabolism and glutathione (B108866) synthesis.[1][3] | Synthesized from fatty acids in the liver via ketogenesis.[1][2] |
| Primary Clinical Indication | Early detection of insulin resistance and metabolic dysregulation.[1][4] | Monitoring ketosis in conditions like fasting, ketogenic diets, and diabetic ketoacidosis.[1][5] |
| Signaling Functions | Implicated in mitochondrial function and regulation of muscular fatigue.[6][7] | Well-defined roles in inhibiting histone deacetylases (HDACs) and activating G-protein coupled receptors (GPCRs).[2][3] |
Quantitative Comparison of Circulating Levels
The circulating concentrations of 2-HIB and BHB are highly dependent on the metabolic state of an individual. Below is a summary of reported values in different physiological and pathological conditions.
Table 1: Circulating Levels in Type 2 Diabetes (T2D)
| Analyte | Condition | Concentration (μmol/L) | Fold Change (T2D vs. Healthy) | Reference |
| This compound (2-HIB) | Healthy (NGT) | 3.1 (1.9) (Median, IQR) | ~1.23 | [3] |
| Type 2 Diabetes (T2D) | 3.8 (2.9) (Median, IQR) | [3] | ||
| Beta-Hydroxybutyrate (BHB) | Healthy | < 0.4-0.5 mmol/L (<400-500 µmol/L) | >6-fold (in DKA) | [5] |
| Diabetic Ketoacidosis (DKA) | > 3 mmol/L (>3000 µmol/L) | [5][8] |
Table 2: Circulating Levels in Response to Exercise
| Analyte | Condition | Concentration Change | Reference |
| This compound (2-HIB) | Post-exercise | Acutely increases and remains elevated for at least 3 hours. | [9] |
| Beta-Hydroxybutyrate (BHB) | During fasting with initial exercise | Area under the curve increased from 19.19 to 27.49 mmol·L-1 over 36 hours compared to fasting alone. | [10] |
| During exercise with ketone ester supplementation | Blood levels can increase to ~4.5 mM. | [11] |
Signaling Pathways and Metabolic Origins
The distinct roles of 2-HIB and BHB as metabolic markers are rooted in their unique metabolic origins and downstream signaling functions.
This compound (2-HIB)
2-HIB is primarily a byproduct of the catabolism of the branched-chain amino acid (BCAA) valine.[3] In states of metabolic stress, such as insulin resistance, BCAA catabolism can become dysregulated, leading to an accumulation of metabolic intermediates, including 2-HIB.[3] Additionally, its production is linked to the synthesis of glutathione, a key antioxidant, suggesting a role for 2-HIB as an indicator of oxidative stress.[1] Emerging research also suggests that 2-HIB may play a role in regulating mitochondrial function and mitigating muscular fatigue.[6][7]
Beta-Hydroxybutyrate (BHB)
BHB is the most abundant ketone body, synthesized in the liver from the breakdown of fatty acids, a process known as ketogenesis.[2] This occurs during periods of low glucose availability, such as fasting, prolonged exercise, or adherence to a ketogenic diet.[2] Beyond its role as an alternative fuel source for the brain and muscles, BHB is a potent signaling molecule.[2][12] It inhibits class I histone deacetylases (HDACs), leading to changes in gene expression that are associated with reduced oxidative stress and enhanced cellular resilience.[13][14] BHB also activates G-protein coupled receptors, such as HCAR2 and FFAR3, which are involved in modulating inflammation and metabolic signaling.[2][3]
Experimental Protocols
Accurate quantification of 2-HIB and BHB is critical for their utility as metabolic markers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous and sensitive measurement of these metabolites in biological matrices.
General Workflow for LC-MS/MS Analysis
Detailed Methodologies
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) containing isotopically labeled internal standards for 2-HIB and BHB.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography: Employ a reversed-phase column (e.g., C18) for chromatographic separation. A gradient elution with mobile phases consisting of water and methanol with a weak acid (e.g., 0.1% formic acid) is typically used to achieve separation of the analytes from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) for quantification. Specific precursor-to-product ion transitions for 2-HIB, BHB, and their respective internal standards should be optimized for maximum sensitivity and specificity.
3. Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Acid Profiling
For broader organic acid profiling that includes 2-HIB, GC-MS is a well-established technique.
-
Sample Preparation (Derivatization): Organic acids are not volatile and require a derivatization step to make them suitable for GC analysis. A common method involves oximation followed by silylation.
-
Add an internal standard to the sample.
-
Extract the organic acids from the sample matrix.
-
Evaporate the solvent and perform a two-step derivatization: first with an oximation reagent (e.g., methoxyamine hydrochloride in pyridine) to protect keto groups, followed by a silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to derivatize hydroxyl and carboxyl groups.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC equipped with a capillary column (e.g., DB-5ms).
-
Use a temperature gradient to separate the derivatized organic acids.
-
The mass spectrometer is typically operated in scan mode to acquire full mass spectra for identification against a spectral library, and in selected ion monitoring (SIM) mode for quantification.
-
Conclusion
Both this compound and beta-hydroxybutyrate offer valuable insights into metabolic health, but they reflect distinct physiological processes. 2-HIB serves as a sensitive marker of metabolic stress and insulin resistance, potentially providing an earlier indication of metabolic dysregulation than traditional glycemic markers. In contrast, BHB is a key indicator of ketosis, acting as both an energy substrate and a signaling molecule that mediates adaptive responses to low glucose availability.
The choice of biomarker will depend on the specific research question. For studies focused on the early pathogenesis of insulin resistance and metabolic syndrome, 2-HIB is a compelling candidate. For investigations into the metabolic effects of fasting, ketogenic diets, or conditions of extreme energy demand, BHB is the more established and mechanistically understood marker. The robust analytical methods outlined in this guide will facilitate the accurate and reliable measurement of these important metabolic indicators, paving the way for a deeper understanding of metabolic diseases and the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. A 2-hydroxybutyrate-mediated feedback loop regulates muscular fatigue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The β-hydroxybutyrate receptor HCA2 activates a neuroprotective subset of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effects of Exercise on β-Hydroxybutyrate Concentrations over a 36-h Fast: A Randomized Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. β-Hydroxybutyrate Oxidation in Exercise Is Impaired by Low-Carbohydrate and High-Fat Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How Does BHB's Role as an Epigenetic Regulator Influence Long-Term Health Outcomes? → Learn [lifestyle.sustainability-directory.com]
- 14. Suppression of Oxidative Stress by β-Hydroxybutyrate, an Endogenous Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating 2-Hydroxyisobutyrate and 2-Hydroxybutyrate: A Guide to Analytical Methods
In the landscape of metabolomics and clinical biomarker discovery, the accurate differentiation of isomeric molecules is paramount. This guide provides a comprehensive comparison of analytical methodologies for distinguishing between 2-hydroxyisobutyrate (2-HIB) and 2-hydroxybutyrate (2-HB), two structurally similar metabolites with distinct biological significance. For researchers, scientists, and drug development professionals, understanding the nuances of these analytical techniques is crucial for obtaining reliable and reproducible data.
Recent studies have underscored the differential roles of these isomers in metabolic diseases. 2-Hydroxybutyrate has been identified as an early marker for insulin (B600854) resistance and oxidative stress.[1][2][3][4][5] In contrast, this compound has been associated with the progression of complications in Type 1 diabetes and has been investigated in the contexts of obesity and aging.[6][7] Given their distinct clinical implications, the ability to resolve and accurately quantify these isomers is of significant analytical importance.
Comparative Analysis of Analytical Techniques
The primary challenge in analyzing 2-HIB and 2-HB lies in their isobaric nature, meaning they have the same mass. Therefore, chromatographic separation prior to mass spectrometric detection is essential. The two most common and robust platforms for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Analytical Method | Principle | Sample Preparation | Throughput | Sensitivity & Specificity | Key Advantages | Key Limitations |
| GC-MS | Separation of volatile derivatives by gas chromatography followed by mass analysis. | Requires derivatization to increase volatility (e.g., silylation). | Moderate | High | Excellent chromatographic resolution for isomers.[8] | Derivatization step can introduce variability and increase sample preparation time. |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of precursor and product ions. | Typically involves protein precipitation.[9] | High | Very High | High specificity from MS/MS detection and no requirement for derivatization.[10] | Matrix effects can influence ionization and quantification. |
Quantitative Data Summary
The following table summarizes representative concentrations of 2-HB and 2-HIB in human plasma from a study involving subjects with normal glucose tolerance (NGT) and Type 2 diabetes (T2D).
| Analyte | Patient Cohort | Concentration (µmol/L) - Median (Interquartile Range) |
| 2-Hydroxybutyrate (2-HB) | NGT | 61 (36)[6] |
| T2D | 74 (4.0)[6] | |
| This compound (2-HIB) | NGT | 3.1 (1.9)[6] |
| T2D | 3.8 (2.9)[6] |
Experimental Protocols
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and specific for the direct analysis of 2-HIB and 2-HB in biological matrices like plasma.
a. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma, add an internal standard solution.
-
Precipitate proteins by adding 200 µL of ice-cold methanol.[9]
-
Vortex the mixture vigorously to ensure thorough mixing.
-
Incubate the samples at 4°C for 10 minutes to facilitate protein precipitation.[9]
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.[9]
-
Carefully transfer the supernatant containing the analytes to a new tube or a 96-well plate.[9]
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[9]
b. LC-MS/MS Analysis
-
Chromatographic Separation: Utilize a reverse-phase C18 column or a HILIC column for separation. A typical mobile phase system consists of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). A gradient elution is employed to resolve 2-HIB and 2-HB.[11]
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode. For quantification, use multiple reaction monitoring (MRM) by selecting the specific precursor and product ions for each analyte and their corresponding internal standards.[12]
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This robust technique requires derivatization to enhance the volatility of the analytes.
a. Sample Preparation (with Derivatization)
-
Perform protein precipitation as described in the LC-MS/MS protocol (steps 1-6).
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 37°C for 90 minutes to protect carbonyl groups.[11]
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 70°C for 30 minutes. This step silylates the hydroxyl and carboxyl groups.[11]
-
Cool the sample and transfer it to a GC vial for analysis.[9]
b. GC-MS Analysis
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.[11]
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) with a programmed temperature gradient to separate the derivatized analytes.[11]
-
Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized 2-HIB and 2-HB and their internal standards.[9]
Visualizing the Methodologies and Metabolic Pathways
To further elucidate the analytical workflow and the metabolic origins of these isomers, the following diagrams are provided.
Analytical Workflow for 2-HIB and 2-HB.
Metabolic Pathway of 2-Hydroxybutyrate.
References
- 1. 2-Hydroxyisobutyric Acid | Rupa Health [rupahealth.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 4. 2-Hydroxybutyric Acid | Rupa Health [rupahealth.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and this compound: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-hydroxyisobutyric acid (2-HIBA) modulates ageing and fat deposition in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to 2-Hydroxyisobutyrate Quantification: A Comparative Analysis of Mass Spectrometry-Based Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of metabolites is paramount to advancing our understanding of biological systems and developing effective therapeutics. 2-Hydroxyisobutyrate (2-HIB), a branched-chain fatty acid, is an emerging biomarker implicated in various metabolic pathways and diseases. This guide provides an objective comparison of the two leading analytical methods for 2-HIB quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.
This document will delve into the performance characteristics of these methods, offering a clear comparison of their accuracy and precision. Furthermore, it will provide detailed experimental protocols for each technique and visualize the key metabolic pathway associated with 2-HIB and a general analytical workflow.
Performance Comparison: GC-MS vs. LC-MS/MS
The choice of analytical platform for 2-HIB quantification depends on various factors, including the required sensitivity, sample throughput, and the complexity of the sample matrix. Both GC-MS and LC-MS/MS are powerful techniques capable of providing reliable quantification, with mass spectrometry being the gold standard for accuracy.[1]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by mass-based detection. Requires derivatization for non-volatile analytes like 2-HIB. | Separation by liquid chromatography followed by mass-based detection and quantification, often using multiple reaction monitoring (MRM) for high specificity. |
| Accuracy | Good to Excellent. A validated method for a similar compound, 2-hydroxybutyrate, showed accuracy ranging from 96-101%.[2] | Excellent. Considered the gold standard for accuracy in metabolite quantification. A study on 2-HIB reported accuracy in the range of 99-102%.[3] |
| Precision (RSD%) | Good. Intra- and inter-day imprecision for a similar compound were found to be <8%.[2] | Excellent. A method for 2-HIB demonstrated a relative standard deviation (RSD%) of 0.7-3.5%.[3] |
| Sample Preparation | More complex, requiring a derivatization step to increase the volatility of 2-HIB.[4] | Generally simpler, often involving protein precipitation followed by filtration.[5] |
| Throughput | Lower, due to longer chromatographic run times and the additional derivatization step. | Higher, with typical run times of 3-5 minutes per sample.[4] |
| Sensitivity (LLOQ) | A validated method for a similar compound reported a lower limit of quantification (LLOQ) of 5 µM.[2][6] | High sensitivity can be achieved, often in the sub-micromolar range. |
| Robustness | Generally considered very robust and reliable. | Can be susceptible to matrix effects, which may affect accuracy and precision.[4] |
Signaling and Metabolic Pathways of this compound
This compound is a key metabolite in the catabolism of branched-chain amino acids (BCAAs), particularly valine.[9] It also serves as a precursor for the post-translational modification known as lysine (B10760008) 2-hydroxyisobutyrylation (Khib), which plays a regulatory role in cellular processes, including metabolism and gene expression.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and this compound: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta-Hydroxybutyrate Assay Kit (Colorimetric) (ARG83371) - arigo Biolaboratories [arigobio.com]
- 8. β-Hydroxybutyrate (Ketone Body) Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 9. Enzymatic Assay Kits | LIBIOS [libios.fr]
- 10. benchchem.com [benchchem.com]
The Crucial Role of Internal Standards in 2-Hydroxyisobutyrate Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in metabolomics and clinical biomarker research, the accurate quantification of small molecules is paramount. 2-Hydroxyisobutyrate (2-HIB), an emerging biomarker associated with metabolic diseases, demands analytical methods that are not only sensitive and specific but also highly precise and accurate. This guide provides an objective comparison of analytical methodologies for 2-HIB, with a focus on the indispensable role of an internal standard in achieving reliable quantitative data. Through supporting experimental data and detailed protocols, we illustrate the significant improvements in data quality when an internal standard is incorporated into the analytical workflow.
The quantification of endogenous metabolites like 2-HIB in complex biological matrices such as plasma or urine is fraught with challenges. Variability can be introduced at multiple stages of the analytical process, including sample preparation, injection volume, and instrument response. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. By normalizing the analyte's response to that of the internal standard, variations introduced during the analytical workflow can be effectively compensated for, leading to a significant enhancement in the precision and accuracy of the results.[1]
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[2] These are molecules where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N). A SIL-IS is chemically identical to the analyte and therefore behaves identically during sample extraction, derivatization, and chromatographic separation, and experiences the same degree of ionization enhancement or suppression in the mass spectrometer. This near-perfect co-elution and co-ionization allows for the most effective correction of analytical variability.[2]
Performance Comparison: With and Without an Internal Standard
The use of an internal standard, particularly a stable isotope-labeled one, markedly improves the performance of 2-HIB analysis. The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for this compound analysis, comparing the use of a stable isotope-labeled internal standard against an external standard method (where no internal standard is used).
| Validation Parameter | Method with Internal Standard (IS) | Method without Internal Standard (External Standard) |
| Linearity (R²) | > 0.999 | > 0.994 |
| Lower Limit of Quantification (LLOQ) | Typically lower due to improved signal-to-noise | Higher |
| Intra-day Precision (%RSD) | 0.7 - 3.5% [3] | 2.98 - 13.42% [4] |
| Inter-day Precision (%RSD) | 0.7 - 3.5% [3] | 2.98 - 13.42% [4] |
| Accuracy (% Recovery) | 99 - 102% [3] | 86.74 - 118.68% [4] |
As the data illustrates, methods employing an internal standard demonstrate significantly better precision (lower %RSD) and accuracy (closer to 100% recovery). The wider range of variability observed in the external standard method can be attributed to uncompensated errors during sample handling and analysis.
Experimental Protocols
Here, we provide a detailed methodology for the quantification of this compound in human plasma using an LC-MS/MS method with a stable isotope-labeled internal standard. A corresponding protocol for an external standard method would follow similar steps but without the addition of the internal standard.
LC-MS/MS Method with Internal Standard
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of a 10 µg/mL solution of this compound-d6 (internal standard) in water.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the separation of 2-HIB from other endogenous compounds.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for both 2-HIB and its deuterated internal standard are monitored.
3. Data Analysis
-
Integrate the peak areas for both this compound and its internal standard.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard for all samples, calibrators, and quality controls.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow and Logic of Internal Standard Use
The following diagrams illustrate the experimental workflow for 2-HIB analysis and the underlying logic of employing an internal standard.
References
Inter-laboratory Comparison of 2-Hydroxyisobutyrate Measurement: A Comparative Guide
This guide provides a comparative analysis of methodologies for the quantification of 2-Hydroxyisobutyrate (2-HIB), a significant biomarker in metabolic disease research.[1][2] The objective of this document is to offer researchers, scientists, and drug development professionals a comprehensive overview of analytical performance, supported by experimental data, to guide laboratory practice and inter-laboratory comparisons. While direct inter-laboratory comparison programs for 2-HIB are not widely published, this guide synthesizes performance data from various validated methods to serve as a benchmark.
Introduction to this compound
2-Hydroxyisobutyric acid (2-HIB) has emerged as a promising biomarker associated with the dysregulation of branched-chain amino acid (BCAA) catabolism and mitochondrial function.[1] It has been identified as a potential early indicator for insulin (B600854) resistance and type 2 diabetes.[2][3] Accurate and reproducible measurement of 2-HIB in biological matrices is therefore critical for its validation and clinical utility. The most common analytical platforms for quantifying 2-HIB are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
Comparison of Analytical Methodologies
The primary methods for the quantification of 2-HIB in biological samples are mass spectrometry-based assays and, to a lesser extent, enzymatic assays. This guide focuses on the widely adopted LC-MS/MS methods due to their high specificity and sensitivity.[2][4]
Data Presentation: Performance Characteristics of 2-HIB Quantification Methods
The following table summarizes the quantitative performance data for a validated LC-MS/MS method for the simultaneous analysis of 2-Hydroxybutyrate and this compound in human plasma.[3] This data can be used as a benchmark for laboratories to compare their in-house method performance.
| Performance Characteristic | Method | Value |
| Accuracy | LC-MS/MS | 99-102% |
| Precision (RSD%) | LC-MS/MS | 0.7-3.5% |
| Concentration in Normal Glucose Tolerance (NGT) Subjects (µmol/L) | LC-MS/MS | 3.1 (Median), 1.9 (Interquartile Range) |
| Concentration in Type 2 Diabetes (T2D) Subjects (µmol/L) | LC-MS/MS | 3.8 (Median), 2.9 (Interquartile Range) |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and ensuring consistency across different laboratories.
3.1. Sample Collection and Preparation
To ensure high-quality biological samples for metabolomic analysis, the following protocol is recommended.[2]
-
Sample Collection : Collect fasting blood samples from subjects.
-
Processing : Process the blood to obtain plasma or serum.
-
Storage : Immediately store the samples at -80°C to prevent metabolic degradation.
-
Thawing : Thaw frozen samples on ice before analysis.
-
Protein Precipitation : Add a cold organic solvent (e.g., methanol (B129727) or acetonitrile) to the sample to precipitate proteins.
-
Centrifugation : Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection : Collect the supernatant which contains the metabolites for analysis.
3.2. Analytical Measurement of 2-HIB by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for targeted metabolite quantification due to its high sensitivity and specificity.[2]
-
Method Development : Develop a specific LC-MS/MS method optimized for the separation of 2-HIB from its isomers and for its sensitive and specific detection.
-
Internal Standard : Utilize a stable isotope-labeled internal standard of 2-HIB to correct for matrix effects and variations in instrument response.
-
Calibration Curve : Prepare a calibration curve using known concentrations of 2-HIB to enable absolute quantification.
-
Analysis : Analyze the prepared patient samples along with the calibration curve and quality control samples.
Mandatory Visualizations
4.1. Signaling Pathway
Caption: BCAA catabolism and the formation of this compound.
4.2. Experimental Workflow
Caption: A generalized workflow for the quantification of 2-HIB.
Conclusion
The accurate measurement of this compound is paramount for advancing research into metabolic diseases. This guide provides a framework for comparing the performance of analytical methods for 2-HIB, with a focus on the robust and widely used LC-MS/MS technique. By adhering to standardized protocols and using established performance benchmarks, laboratories can enhance the reproducibility and reliability of their 2-HIB measurements, facilitating more effective inter-laboratory comparisons and collaborative research.
References
Cross-Validation of Enzymatic Assays and Mass Spectrometry for 2-Hydroxyisobutyrate Quantification
A Comparative Guide for Researchers and Drug Development Professionals
The accurate quantification of 2-Hydroxyisobutyrate (2-HIB), a significant metabolite implicated in various metabolic states and cellular regulation, is crucial for advancing research and therapeutic development. This guide provides an objective comparison of two primary analytical techniques for 2-HIB measurement: enzymatic assays and mass spectrometry. We present a cross-validation framework, summarizing performance data and detailing experimental protocols to assist researchers in selecting the most suitable method for their needs.
Data Presentation: A Comparative Analysis
The choice between an enzymatic assay and a mass spectrometry-based method depends on several factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is often considered the gold standard for its high specificity and sensitivity, making it ideal for research applications that require precise and accurate measurements of low-abundance metabolites.[1][2] Enzymatic assays, on the other hand, are well-suited for high-throughput screening and routine analyses where cost-effectiveness and speed are priorities.[1]
| Parameter | Enzymatic Assay | Mass Spectrometry (GC-MS & LC-MS/MS) |
| Principle | Measures the change in absorbance at 340 nm resulting from the reduction of NAD+ to NADH during the enzymatic conversion of the analyte.[3][4] | Separates the analyte based on its mass-to-charge ratio after ionization, providing high specificity.[5][6] |
| Specificity | Can be susceptible to interference from structurally similar molecules.[7] | High, with the ability to distinguish between isomers.[8] |
| Sensitivity | Generally lower than mass spectrometry. | High, with Limits of Quantification (LOQ) in the low µM range.[2] |
| Throughput | High, suitable for plate-based formats.[3] | Lower, dependent on chromatographic run times.[9] |
| Instrumentation | Spectrophotometer (plate reader).[3] | Gas or Liquid Chromatograph coupled to a Mass Spectrometer.[5][6] |
| Sample Preparation | Minimal, often direct use of sample after dilution.[4] | More extensive, typically involving extraction and derivatization (for GC-MS).[5][6] |
| Cost per Sample | Lower. | Higher. |
| Precision (RSD%) | Typically within acceptable ranges for biological assays. | Excellent, often between 0.7-3.5%.[8] |
| Accuracy | Good, but can be affected by matrix effects. | Excellent, typically in the range of 99-102%.[8] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of these analytical techniques. Below are representative protocols for both an enzymatic assay and a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 2-HIB.
Enzymatic Assay Protocol
This protocol is based on the principle of measuring NADH production, which is proportional to the 2-HIB concentration.[3]
-
Sample Preparation: Prepare standards, quality controls, and samples in a suitable buffer.
-
Reaction Setup: In a 96-well plate, add the sample, a reaction buffer containing NAD+, and any necessary co-factors.
-
Initiate Reaction: Add a specific dehydrogenase enzyme (e.g., this compound dehydrogenase) to each well to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance at 340 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the 2-HIB concentration in the samples by interpolating their absorbance values from the standard curve.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the quantification of 2-HIB in a biological matrix such as urine.[5]
-
Sample Preparation:
-
Transfer 1 mL of the sample (urine, calibrator, or quality control) to a glass tube.
-
Add an internal standard (e.g., a deuterated analog of 2-HIB).
-
Acidify the sample to approximately pH 2 by adding 1M HCl.
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing, and centrifuging.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[5]
-
-
Derivatization:
-
To the dried residue, add a derivatizing agent (e.g., BSTFA with 1% TMCS) and a solvent (e.g., anhydrous pyridine).
-
Seal the vial and heat at a specific temperature (e.g., 60°C) for a set time to allow for the derivatization of the hydroxyl and carboxyl groups.[5]
-
-
GC-MS Analysis:
-
Data Analysis:
-
Integrate the peak areas for 2-HIB and the internal standard.
-
Calculate the ratio of the 2-HIB peak area to the internal standard peak area.
-
Determine the concentration of 2-HIB in the samples by comparing their peak area ratios to a standard curve.[1]
-
Visualizations
Signaling Pathway
2-Hydroxyisobutyric acid is a precursor for 2-hydroxyisobutyryl-CoA, which is the donor for a novel post-translational modification known as lysine (B10760008) 2-hydroxyisobutyrylation (Khib).[10][11] This modification is found on histones and other cellular proteins and is involved in regulating gene expression and metabolism.[10][12]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. buhlmannlabs.ch [buhlmannlabs.ch]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Spectrophotometric enzymatic assay for S-3-hydroxyisobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and this compound: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass Spectrometry for Proteomics | Technology Networks [technologynetworks.com]
- 10. benchchem.com [benchchem.com]
- 11. 2-Hydroxyisobutyric Acid | Rupa Health [rupahealth.com]
- 12. Metabolic Functions of Lysine 2-Hydroxyisobutyrylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Hydroxyisobutyrate Levels Across Biological Matrices
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to 2-hydroxyisobutyrate (2-HIBA) concentrations in plasma and urine, complete with experimental methodologies and pathway analyses.
Introduction
2-Hydroxyisobutyric acid (2-HIBA) is a small organic acid that has garnered increasing interest as a potential biomarker for various metabolic conditions, including insulin (B600854) resistance and obesity.[1] Endogenously, it is primarily a byproduct of the catabolism of the branched-chain amino acid (BCAA), valine.[1] Given its connection to metabolic dysregulation, the accurate quantification of 2-HIBA in different biological matrices is crucial for clinical research and the development of novel diagnostics and therapeutics. This guide provides a comparative overview of 2-HIBA levels in plasma and urine, details the analytical methods for its quantification, and illustrates its metabolic origin.
Quantitative Data Summary
The following tables summarize the reported concentrations of this compound in human plasma and urine. It is important to note that direct comparative studies measuring 2-HIBA in both plasma and urine from the same cohort are limited. Furthermore, data on the concentration of free 2-HIBA in tissue is currently scarce in the scientific literature, with most tissue-based research focusing on the post-translational modification known as 2-hydroxyisobutyrylation.[2]
Table 1: this compound Concentrations in Human Plasma
| Cohort | 2-HIBA Concentration (µmol/L) | Analytical Method | Reference |
| Healthy Controls (Normal Glucose Tolerance) | 3.1 (Median, IQR: 1.9) | LC-MS/MS | [1] |
| Type 2 Diabetes | 3.8 (Median, IQR: 2.9) | LC-MS/MS | [1] |
| Normal Adults | 7.0 (Range: 0.0-9.0) | Not Specified | [3] |
Table 2: this compound (α-Hydroxyisobutyric acid) Concentrations in Human Urine
| Cohort | 2-HIBA Concentration (µM/mM creatinine) | Analytical Method |
| Not Specified | 2.9 (Range: 1.3-4.6) | GC-MS |
Signaling Pathways and Experimental Workflows
The primary endogenous source of 2-HIBA is the mitochondrial catabolism of the branched-chain amino acid, valine.[1] An increased flux through this pathway, potentially due to metabolic stress or impaired enzymatic activity, can lead to elevated levels of 2-HIBA.
References
Evaluating the Specificity of Antibodies for Lysine 2-Hydroxyisobutyrylation: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise detection of post-translational modifications (PTMs) is paramount. Lysine 2-hydroxyisobutyrylation (Khib) is a recently discovered and increasingly studied PTM implicated in a variety of cellular processes. The accuracy of these studies hinges on the specificity of the antibodies used for detection. This guide provides an objective comparison of commercially available pan-specific antibodies targeting Khib, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagents for your research needs.
This guide will delve into the performance of anti-Khib antibodies from leading suppliers, presenting available data on their specificity and sensitivity across various applications. We will explore the experimental methodologies crucial for validating these antibodies, ensuring reliable and reproducible results in your investigations of the "Khib-ome."
Performance Comparison of Commercially Available Anti-Khib Antibodies
The selection of a pan-specific antibody for a novel PTM like Khib requires careful consideration of its performance in various immunoassays. While direct head-to-head comparative studies are limited, this section compiles and presents validation data from various sources to facilitate an informed decision. The following tables summarize the available information on polyclonal and monoclonal antibodies from prominent vendors.
Table 1: Overview of Selected Commercial Anti-Khib Antibodies
| Vendor | Catalog Number | Host | Clonality | Tested Applications |
| PTM Biolabs | PTM-1401 | Rabbit | Polyclonal | WB, FC |
| PTM-1401RM | Rabbit | Monoclonal | WB, IHC, FC | |
| Thermo Fisher Scientific | PA5-112544 | Rabbit | Polyclonal | WB, ICC/IF, ELISA |
| PA5-144342 | Rabbit | Polyclonal | ELISA, ChIP |
Table 2: Application-Specific Performance and Validation Data
| Vendor & Catalog No. | Application | Dilution/Concentration | Validation Notes
2-Hydroxyisobutyrate: A Novel Contender in Oxidative Stress Biomarkers
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate landscape of cellular damage and disease, the precise measurement of oxidative stress is paramount. While established biomarkers have long served as the gold standard, emerging molecules are offering new perspectives. This guide provides an objective comparison of 2-Hydroxyisobutyrate (2-HIB) against well-known oxidative stress biomarkers: 8-iso-Prostaglandin F2α (8-iso-PGF2α), Malondialdehyde (MDA), and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). We delve into their origins, performance characteristics, and the experimental protocols for their quantification, supported by available data to guide researchers in their selection of the most appropriate biomarker for their studies.
At a Glance: Comparing Biomarkers of Oxidative Stress
The ideal biomarker for oxidative stress should be sensitive, specific, reliable, and reflective of the underlying biological processes. Here, we summarize the key characteristics of 2-HIB and its counterparts.
| Biomarker | Origin | Type of Damage Indicated | Primary Measurement Method(s) | Key Advantages | Key Limitations |
| This compound (2-HIB) | Product of branched-chain amino acid (valine) catabolism and altered mitochondrial function.[1] | Indirect marker of mitochondrial dysfunction and metabolic stress, often associated with oxidative stress.[1] | LC-MS/MS, GC-MS | Reflects metabolic dysregulation linked to oxidative stress; potential early marker of metabolic diseases.[1] | Indirect measure of oxidative stress; less established than other markers; influenced by diet and gut microbiota.[2] |
| 8-iso-Prostaglandin F2α (8-iso-PGF2α) | Non-enzymatic peroxidation of arachidonic acid.[3] | Lipid peroxidation.[3] | GC-MS, LC-MS/MS, ELISA | Considered a gold standard for in vivo lipid peroxidation; highly specific.[4] | Can also be formed via enzymatic pathways, potentially confounding results in inflammatory conditions.[4] |
| Malondialdehyde (MDA) | End-product of polyunsaturated fatty acid peroxidation.[3][5] | Lipid peroxidation.[3][5] | Thiobarbituric acid reactive substances (TBARS) assay, HPLC | Widely used and technically simple assay (TBARS).[5] | TBARS assay lacks specificity and can be influenced by other aldehydes; MDA is highly reactive and has low stability. |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Oxidative damage to guanine (B1146940) bases in DNA.[5][6] | DNA damage.[5][6] | LC-MS/MS, GC-MS, ELISA | Specific marker of oxidative DNA damage; reflects a critical type of cellular injury.[6] | Levels can be influenced by DNA repair efficiency; potential for artificial oxidation during sample preparation.[4] |
Quantitative Comparison of Biomarker Performance
Direct comparative studies on the sensitivity and specificity of these biomarkers in the same cohort are limited. The following table synthesizes available data from different studies to provide an overview of their performance characteristics.
| Biomarker | Condition | Sample Type | Fold Change (vs. Controls) | Sensitivity | Specificity | Area Under the Curve (AUC) | Reference |
| This compound (2-HIB) | Type 2 Diabetes | Plasma | Elevated | - | - | - | [1] |
| 8-iso-Prostaglandin F2α (8-iso-PGF2α) | Coronary Artery Disease | Urine | ~1.5 - 2.0 | - | - | - | [7] |
| Malondialdehyde (MDA) | Chronic Obstructive Pulmonary Disease | Blood | Increased | - | - | - | [5] |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Various Cancers | Urine | Significantly Higher | - | - | - | [8][9] |
Note: The lack of standardized reporting and direct comparative studies makes a precise head-to-head comparison of performance metrics challenging. The data presented should be interpreted with caution.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and analytical procedures is crucial for understanding and applying these biomarkers.
Figure 1: Generation of this compound (2-HIB).
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Hydroxyisobutyric Acid | Rupa Health [rupahealth.com]
- 3. mdpi.com [mdpi.com]
- 4. Measurement and Clinical Significance of Biomarkers of Oxidative Stress in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reliability and Usefulness of Different Biomarkers of Oxidative Stress in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Strategies to decrease oxidative stress biomarker levels in human medical conditions: A meta-analysis on 8-iso-prostaglandin F2α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Derivatization Reagents for 2-Hydroxyisobutyrate Analysis
For researchers, scientists, and drug development professionals engaged in metabolomics and clinical biomarker research, the accurate quantification of 2-Hydroxyisobutyrate (2-HIB) is of growing importance. This small molecule has emerged as a key player in cellular metabolism and is increasingly implicated in metabolic disorders. However, its polar nature presents analytical challenges, often necessitating derivatization to enhance its detectability and chromatographic performance in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) based methods.
This guide provides a comparative analysis of common derivatization reagents for 2-HIB, supported by experimental data from peer-reviewed studies. We will delve into the performance of silylation agents for GC-MS and esterification reagents for LC-MS, offering a clear comparison to aid in method selection and development. Detailed experimental protocols for key methods are also provided, along with visualizations of the analytical workflow and the biological context of 2-HIB.
Performance Comparison of Derivatization Reagents
The choice of derivatization reagent is critical and depends on the analytical platform, the required sensitivity, and the complexity of the sample matrix. Below, we summarize the quantitative performance of various reagents for 2-HIB and its close structural analog, 2-hydroxybutyrate (2-HB).
For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Silylation is the most common derivatization strategy for rendering hydroxyl and carboxyl groups amenable to GC-MS analysis by increasing their volatility and thermal stability.
| Derivatization Reagent | Analyte | Linearity (R²) | LOQ/LOD | Accuracy (% Recovery) | Precision (%RSD) | Key Considerations |
| BSTFA with 1% TMCS (Microwave-Assisted) | 2-Hydroxybutyrate | >0.99 | LOQ: 5 µM | 96-101% | <8% (intra- and inter-day) | Rapid derivatization (2 min). Stable derivatives for up to 96 hours.[1][2] |
| MSTFA | General for organic acids | Not specified | Not specified | Not specified | Not specified | Generally more reactive than BSTFA, with more volatile byproducts.[3][4] |
| BSTFA | General for organic acids | Not specified | Not specified | Not specified | Not specified | A good general-purpose silylating reagent. Byproducts are volatile.[3][4] |
For Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
For LC-MS, derivatization aims to improve ionization efficiency and chromatographic retention on reverse-phase columns.
| Derivatization Reagent | Analyte | Linearity (R²) | LOD | Accuracy (% Recovery) | Precision (%RSD) | Key Considerations |
| 2-Pyridylmethyl (2PM) Esterification | 3-Hydroxyisobutyrate | Not specified | <1 pg (7.9–9.6 fmol) on-column | 98.5-108.8% | 0.45–5.28% (between sample preparations) | Highly sensitive method suitable for small sample volumes.[5][6] |
| Benzoyl Chloride | Various Neurotransmitters | >0.99 | Generally <10 nM | Not specified | <10% | Rapid reaction at room temperature, stable derivatives, and improves reverse-phase retention.[7][8][9] |
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the biological significance of 2-HIB and a typical analytical workflow for its quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of a Microwave-Assisted Derivatization Gas Chromatography-Mass Spectrometry Method for the Quantification of 2-Hydroxybutyrate in Human Serum as an Early Marker of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. csqanalytics.com [csqanalytics.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Simultaneous quantification of salivary 3-hydroxybutyrate, 3-hydroxyisobutyrate, 3-hydroxy-3-methylbutyrate, and 2-hydroxybutyrate as possible markers of amino acid and fatty acid catabolic pathways by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A validated LC-MS/MS method for neurotransmitter metabolite analysis in human cerebrospinal fluid using benzoyl chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Clinical Utility of 2-Hydroxyisobutyrate Measurements: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Hydroxyisobutyrate (2-HIB) as a clinical biomarker, particularly in the context of metabolic diseases such as type 2 diabetes and insulin (B600854) resistance. We will delve into its performance against traditional biomarkers, present supporting experimental data, and provide detailed methodologies for its quantification.
Introduction to this compound (2-HIB)
This compound (2-HIB) is a small molecule metabolite that has emerged as a promising biomarker for metabolic dysregulation.[1] It is an intermediate in the catabolism of the branched-chain amino acid (BCAA) valine.[1] Elevated levels of 2-HIB have been consistently observed in individuals with obesity and type 2 diabetes, suggesting its potential as an early indicator of metabolic stress and mitochondrial dysfunction.[1][2]
Performance Comparison with Alternative Biomarkers
The clinical utility of a biomarker is determined by its ability to accurately and reliably identify individuals with or at risk of a specific condition. While established biomarkers like Hemoglobin A1c (HbA1c) and Fasting Plasma Glucose (FPG) are the current standards for diagnosing and monitoring type 2 diabetes, they primarily reflect glycemic control and may have limitations in detecting the early stages of insulin resistance.[3] Metabolites like 2-HIB offer a potential window into the underlying metabolic perturbations that precede overt hyperglycemia.[3]
While direct head-to-head comparative studies on the diagnostic performance of 2-HIB are still emerging, data from its structural isomer, 2-hydroxybutyrate (2-HB), which is also linked to insulin resistance, can provide valuable insights.
Table 1: Comparison of this compound (as inferred from 2-Hydroxybutyrate data) with Standard Diabetes Biomarkers
| Biomarker | Type | What it Measures | Potential Advantages | Potential Disadvantages |
| This compound (2-HIB) / 2-Hydroxybutyrate (2-HB) | Metabolite | Early metabolic stress, insulin resistance, and mitochondrial dysfunction.[1][3] | May provide an earlier indication of disease risk than traditional markers. Reflects underlying pathophysiology.[3] | Not yet fully clinically validated for 2-HIB. Requires specialized equipment (mass spectrometry) for measurement.[3] |
| Hemoglobin A1c (HbA1c) | Glycated Protein | Average blood glucose over the past 2-3 months.[3] | Well-standardized and widely available. No fasting required.[3] | Can be affected by conditions that alter red blood cell lifespan. May not reflect recent, acute changes in glycemic control.[3] |
| Fasting Plasma Glucose (FPG) | Glucose | Blood glucose level after an overnight fast.[3] | Inexpensive and widely available. | Requires fasting. Reflects only a single point in time and can be influenced by daily variations.[3] |
Table 2: Quantitative Data on this compound and 2-Hydroxybutyrate Levels in Patient Cohorts
| Analyte | Condition | Patient Cohort | Concentration (Patient Group) | Concentration (Control Group) | Fold Change / Significance | Reference |
| This compound | Type 2 Diabetes | Multicenter Atherothrombosis Study | 3.8 (2.9) µmol/L (Median, IQR) | 3.1 (1.9) µmol/L (Median, IQR) | ~1.23 fold increase; p < 0.05 | [1] |
| This compound | Obesity | INTERMAP Study (U.S. Cohort, n=1880) | Positive Correlation with BMI | - | p-value: 1.5 x 10⁻⁵ to 2.0 x 10⁻³⁶ | [1] |
| 2-Hydroxybutyrate | Insulin Resistance | Individuals with Impaired Glucose Tolerance | 4.21 ± 2.01 µg/mL | Not specified | Reduction to 3.83 ± 1.73 µg/mL with intervention. | [4] |
| 2-Hydroxybutyrate | Insulin Resistance | Nondiabetic Population | > 5 µg/mL | < 5 µg/mL | Identified as a cut-off for insulin resistance. | [4] |
Signaling Pathways and Experimental Workflows
Biochemical Pathway of this compound Formation
2-HIB is a product of the valine catabolism pathway. In states of insulin resistance, the activity of branched-chain α-keto acid dehydrogenase (BCKDH) can be impaired, leading to an accumulation of upstream intermediates, including 2-HIB.
This compound and Mitochondrial Function
Recent studies suggest that 2-HIB may directly impact mitochondrial function. It has been shown to bind to the MT-ND3 subunit of Complex I of the mitochondrial respiratory chain, potentially modulating its activity and protecting against mitochondrial dysfunction.
References
Performance comparison of different chromatography columns for 2-Hydroxyisobutyrate separation.
For researchers, scientists, and professionals in drug development, the efficient separation and analysis of 2-Hydroxyisobutyrate (2-HIBA), a key metabolite in various biological pathways, is crucial. The choice of chromatography column plays a pivotal role in achieving accurate and reliable results. This guide provides an objective comparison of different High-Performance Liquid Chromatography (HPLC) columns for 2-HIBA separation, supported by experimental data and detailed protocols.
The separation of polar analytes like 2-HIBA can be challenging. This guide focuses on the performance of three common types of HPLC columns: Reversed-Phase (C18), Mixed-Mode, and Chiral columns. Each offers distinct advantages and is suited for different analytical objectives.
Performance Comparison of Chromatography Columns
The selection of an appropriate chromatography column is critical for retaining and resolving polar compounds like 2-HIBA. Below is a summary of the performance of different column types based on available data.
| Column Type | Stationary Phase | Principle | Advantages for 2-HIBA Separation | Potential Challenges |
| Reversed-Phase | C18 | Hydrophobic interactions | Widely available, good for general purpose separation. | Poor retention of highly polar 2-HIBA, may require ion-pairing agents. |
| Mixed-Mode | e.g., Newcrom B, Newcrom R1, Atlantis BEH C18 AX | Combination of hydrophobic and ion-exchange interactions | Enhanced retention and selectivity for polar and charged analytes like 2-HIBA.[1][2][3][4][5] | Method development can be more complex due to dual retention mechanisms. |
| Chiral | e.g., Lux Cellulose-3 | Enantioselective interactions | Separation of 2-HIBA enantiomers, crucial for pharmacological and toxicological studies.[6][7][8][9] | Specific for chiral separations, may not be necessary for all applications. |
Quantitative Performance Data
| Column | Mobile Phase | Retention Time (min) | Observations |
| Newcrom B | Acetonitrile (B52724), water, and ammonium (B1175870) acetate (B1210297).[10] | Data not specified | Good retention and separation for acidic toxin metabolites, including 2-HIBA.[10] |
| Newcrom R1 | Acetonitrile, water, and phosphoric acid (or formic acid for MS).[11][12] | Data not specified | Suitable for the analysis of small organic acids.[11][12] |
| Standard C18 | Acetonitrile and water with an acid modifier.[13] | Typically low | Often results in poor retention for highly polar compounds like 2-HIBA. |
| Atlantis BEH C18 AX | Water with ammonium formate (B1220265) and formic acid, and acetonitrile with formic acid.[1] | Varies with gradient | Provides improved retention for polar acidic analytes compared to conventional C18 columns.[1][3] |
| Lux Cellulose-3 | Varies (e.g., Hexane (B92381)/Ethanol with DEA) | Dependent on enantiomer | Provides enantioseparation of chiral compounds.[6][7] |
Note: Retention times are highly dependent on the specific experimental conditions (e.g., mobile phase composition, flow rate, temperature, and column dimensions).
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing results. Below are outlines of typical experimental protocols for the different chromatography types.
Reversed-Phase and Mixed-Mode Chromatography for 2-HIBA Analysis
This protocol is a general guideline for the analysis of 2-HIBA using reversed-phase or mixed-mode columns.
Instrumentation:
-
HPLC or UHPLC system with a UV or Mass Spectrometric (MS) detector.
Columns:
-
Newcrom B, 4.6 x 150 mm, 5 µm[10]
-
Standard C18, 4.6 x 150 mm, 5 µm
Mobile Phase:
-
For Newcrom B (MS-compatible): A gradient of water with ammonium acetate and acetonitrile.[10]
-
For Newcrom R1: A mixture of acetonitrile and water with 0.1% phosphoric acid (for UV detection) or 0.1% formic acid (for MS detection).[11][12]
-
For Standard C18: A gradient of water with an acid modifier (e.g., 0.1% formic acid) and acetonitrile.
Flow Rate:
-
1.0 mL/min
Detection:
-
UV at 210 nm or MS with Electrospray Ionization (ESI).
Sample Preparation:
-
Dissolve the 2-HIBA standard in the initial mobile phase composition. For biological samples, a protein precipitation step followed by filtration is recommended.
Chiral Separation of 2-HIBA
This protocol is a general approach for the separation of 2-HIBA enantiomers.
Instrumentation:
-
HPLC system with a UV or Chiral Detector.
Column:
Mobile Phase:
-
A typical mobile phase for normal phase chiral chromatography would be a mixture of a non-polar solvent like hexane and a polar modifier like ethanol, often with a small amount of an additive like diethylamine (B46881) (DEA) to improve peak shape.
Flow Rate:
-
1.0 mL/min
Detection:
-
UV at an appropriate wavelength for 2-HIBA.
Visualization of Experimental Workflow and Logic
To aid in understanding the process of column selection and experimental execution, the following diagrams are provided.
References
- 1. youtube.com [youtube.com]
- 2. helixchrom.com [helixchrom.com]
- 3. waters.com [waters.com]
- 4. Newcrom | SIELC Technologies [sielc.com]
- 5. lcms.cz [lcms.cz]
- 6. Lux Cellulose-3 Chiral LC Columns: Phenomenex [phenomenex.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. hplcmart.com [hplcmart.com]
- 9. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
- 10. 2-Hydroxyisobutyric acid | SIELC Technologies [sielc.com]
- 11. Separation of (2S)-2-Hydroxybutanedioic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Newcrom R1 | SIELC Technologies [sielc.com]
- 13. nacalai.com [nacalai.com]
Correlating 2-Hydroxyisobutyrate Levels with Clinical Parameters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyisobutyrate (2-HIB), a metabolite derived from the catabolism of branched-chain amino acids (BCAAs), is emerging as a significant biomarker in the landscape of metabolic diseases.[1] Its levels have been shown to correlate with various clinical parameters, offering potential insights into the pathophysiology of conditions such as type 2 diabetes (T2D) and obesity. This guide provides a comparative analysis of 2-HIB with other clinical markers, supported by experimental data and detailed methodologies for its quantification.
Correlation of this compound with Clinical Parameters
Elevated levels of 2-HIB have been consistently observed in individuals with metabolic disorders. The following tables summarize the quantitative data from various studies, highlighting the correlation between 2-HIB and key clinical parameters.
Table 1: Correlation of Plasma this compound with Metabolic Parameters in Type 2 Diabetes
| Clinical Parameter | Correlation with 2-HIB | Significance | Patient Cohort | Reference |
| Glycated Hemoglobin (HbA1c) | Positive | Significant | Adults with and without T2D | [2] |
| Fasting Plasma Glucose | Positive | Significant | Adults with and without T2D | [2] |
| Body Mass Index (BMI) | Positive | Significant | Adults with and without T2D | [2] |
Table 2: this compound Levels in Obesity
| Patient Cohort | Condition | 2-HIB Levels Compared to Controls | Significance | Reference |
| Morbidly Obese Individuals | Obesity | Significantly Higher | Not Specified | [1] |
| Individuals with Hepatic Steatosis | Obesity | Elevated | Not Specified | [3] |
Table 3: Comparison of this compound with a Conventional Biomarker: HbA1c
| Biomarker | What it Measures | Potential Advantages of 2-HIB | Potential Disadvantages of 2-HIB |
| This compound (2-HIB) | Dysregulation of BCAA catabolism and mitochondrial function.[1] | May provide an earlier indication of metabolic stress before significant glycemic changes. Reflects underlying pathophysiology. | Not yet clinically validated for diagnosis or monitoring. Requires specialized analytical techniques (mass spectrometry). |
| Hemoglobin A1c (HbA1c) | Average blood glucose over the preceding 2-3 months. | Well-established, standardized, and widely used for diagnosis and monitoring of diabetes. | Reflects long-term glycemic control but may not capture early metabolic dysregulation. Can be influenced by conditions affecting red blood cell turnover. |
While direct head-to-head comparisons with established biomarkers in large clinical trials are still emerging, the existing data suggests that 2-HIB could serve as a complementary biomarker, offering a more nuanced view of metabolic health. Further research, including receiver operating characteristic (ROC) curve analysis, is needed to establish its sensitivity and specificity for diagnosing and monitoring metabolic diseases.[4]
Signaling Pathways and Experimental Workflows
The metabolic origin of 2-HIB is crucial to understanding its role as a biomarker. The following diagrams illustrate the key metabolic pathway involving 2-HIB and a typical experimental workflow for its analysis.
Caption: Metabolic pathway showing the generation of this compound from valine catabolism.
Caption: A generalized workflow for the quantification of this compound in biological samples.
Experimental Protocols
Accurate quantification of 2-HIB is essential for its validation as a clinical biomarker. The most common and robust analytical methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantification of this compound in Human Plasma by LC-MS/MS
This method offers high sensitivity and specificity for the targeted quantification of small molecules like 2-HIB in complex biological matrices.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d6).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a reversed-phase C18 column for chromatographic separation. A typical mobile phase consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), run in a gradient elution.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification by monitoring a specific precursor-to-product ion transition for both 2-HIB and its internal standard.
-
Quantification of this compound in Human Urine by GC-MS
GC-MS is a reliable technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 2-HIB, a derivatization step is required.
-
Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
To 1 mL of urine, add an internal standard.
-
Acidify the sample to a pH of ~1 with HCl.
-
Extract the organic acids with 2 x 2 mL of ethyl acetate.
-
Pool the organic layers and evaporate to dryness.
-
Derivatize the dried extract by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and heating at 60-70°C for 1 hour.
-
-
GC-MS Analysis:
-
Gas Chromatography: Use a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low starting temperature (e.g., 60°C) to a high final temperature (e.g., 300°C) to separate the analytes.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for the derivatized 2-HIB and the internal standard.
-
Comparison of Analytical Methods
| Method | Principle | Sample Type | Throughput | Sensitivity & Specificity | Key Advantages | Key Limitations |
| LC-MS/MS | Separation by liquid chromatography, detection by mass spectrometry. | Plasma, Serum, Urine | High | Very High | High specificity, minimal sample preparation for some applications. | High instrument cost, potential for matrix effects. |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | Urine, Plasma | Moderate | High | Robust and reliable, extensive compound libraries available. | Requires derivatization for non-volatile compounds, which adds a step and potential for variability. |
| Enzymatic Assays | Based on the specific enzymatic conversion of the analyte, leading to a detectable signal (e.g., change in absorbance or fluorescence). | Plasma, Serum, Urine | High | Moderate to High | Can be adapted for high-throughput screening, lower instrument cost than MS. | Potential for cross-reactivity with structurally similar molecules, may be less sensitive than MS-based methods. |
While enzymatic assays for 2-HIB are not as commercially prevalent as for other metabolites, the principle, often involving a dehydrogenase that uses NAD+ as a cofactor, is a viable alternative for high-throughput applications. The development of a specific enzyme for 2-HIB would be a key step for the wider clinical adoption of this biomarker.
Conclusion
This compound is a promising biomarker that reflects underlying metabolic dysregulation, particularly in the context of type 2 diabetes and obesity. Its correlation with key clinical parameters suggests its potential utility in early disease detection and monitoring. While mass spectrometry-based methods provide robust and sensitive quantification, the development of more accessible assays will be crucial for its translation into routine clinical practice. Further large-scale clinical studies are warranted to fully validate the clinical utility of 2-HIB in comparison to and in conjunction with established biomarkers.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Hydroxyisobutyric acid targeted binding to MT-ND3 boosts mitochondrial respiratory chain homeostasis in hippocampus to rescue diabetic cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Hydroxyisobutyric Acid | Rupa Health [rupahealth.com]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 2-Hydroxyisobutyrate
Essential Safety and Handling Guide for 2-Hydroxyisobutyrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures.
Chemical and Physical Properties
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [1][2] |
| Molecular Formula | C4H8O3 | [3] |
| Molecular Weight | 104.1 g/mol | [2] |
| Melting Point | 77 - 81 °C | [3] |
| Hygroscopicity | Hygroscopic (absorbs moisture from the air) | [1] |
Hazard Identification and Precautionary Statements
This compound is classified as a hazardous substance. The following table summarizes its primary hazards and the corresponding precautionary measures.
| Hazard | GHS Classification | Precautionary Statements |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3][4] |
| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage.[2][3][4] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[2][3][4] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is critical to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] | Protects against splashes and dust, preventing serious eye damage.[2][3][5] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber).[5] | Prevents skin contact and irritation.[3][5] |
| Protective Clothing | Laboratory coat. Wear appropriate protective clothing to prevent skin exposure.[1][5] | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated or exposure limits are exceeded, a full-face respirator with an appropriate particulate filter is recommended.[1][5] | Minimizes inhalation of irritating dust particles.[1][2][3] |
Operational and Disposal Plans
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[1][5]
-
Preventing Contamination: Avoid contact with skin, eyes, and clothing.[1][2] Minimize dust generation and accumulation.[1][2]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2][3] Do not eat, drink, or smoke in areas where the chemical is handled.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] Keep away from incompatible materials such as oxidizing agents, reducing agents, and bases.[1] The substance is hygroscopic and should be protected from moisture.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[1] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid.[1] |
| Inhalation | If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1] |
| Ingestion | If swallowed, do NOT induce vomiting. Get medical aid immediately. If the victim is fully conscious, give a cupful of water.[1] |
Spill and Disposal Plan
-
Spill Cleanup: In the event of a spill, wear appropriate PPE.[1] For solid material, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dusty conditions.[1] Ensure adequate ventilation.[1]
-
Waste Disposal: Dispose of waste material at an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3] Do not allow the chemical to enter drains or waterways.
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling and emergency response for this compound.
Caption: Standard operational workflow for handling this compound.
Caption: Decision-making process for selecting appropriate PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
